8(R)-hydroxy-9(R)-Hexahydrocannabinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(6aR,8R,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15-,16-,17-/m1/s1 |
InChI Key |
CIVSDEYXXUHBPV-MWQQHZPXSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@H]([C@@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 8(R)-hydroxy-9(R)-Hexahydrocannabinol: Discovery, Isolation, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current publicly available scientific information on 8(R)-hydroxy-9(R)-Hexahydrocannabinol (HHC). It is intended for research and informational purposes only. The pharmacological data for this specific metabolite is limited; therefore, much of the information regarding its biological activity is extrapolated from its parent compound, Hexahydrocannabinol (B1216694) (HHC), and the general pharmacology of cannabinoids.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained attention in the scientific community and consumer markets.[1] First synthesized in the 1940s, HHC is produced through the hydrogenation of tetrahydrocannabinol (THC), which saturates the double bond in the cyclohexene (B86901) ring.[2] Upon administration, HHC undergoes metabolism in the body, primarily by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites.[3][4] One such metabolite is this compound, an active metabolite formed from the 9(R)-HHC epimer.[1] This guide provides a comprehensive overview of the discovery, isolation, and current understanding of the pharmacological properties of 8(R)-hydroxy-9(R)-HHC.
Discovery and Metabolism
8(R)-hydroxy-9(R)-HHC is not a naturally occurring phytocannabinoid in the Cannabis sativa plant but is rather a product of in vivo metabolism of 9(R)-HHC.[1] The metabolic conversion of HHC is primarily hepatic, involving cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2C19.[3][4] These enzymes introduce a hydroxyl group onto the HHC molecule. Hydroxylation can occur at various positions, with the 8, 10, and 11 positions being common sites. 8(R)-hydroxy-9(R)-HHC has been identified as a minor metabolite of HHC in human urine.[1]
The metabolic pathway leading to the formation of 8(R)-hydroxy-9(R)-HHC is crucial for understanding the complete pharmacological and toxicological profile of HHC.
References
- 1. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. canatura.com [canatura.com]
- 4. hothousecucumber.com [hothousecucumber.com]
A Comprehensive Review of Hexahydrocannabinol (HHC) Pharmacology and Toxicology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained significant attention in both recreational and scientific circles. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as two primary epimers, (9R)-HHC and (9S)-HHC, which exhibit distinct pharmacological profiles. This technical guide provides a comprehensive overview of the current scientific understanding of HHC's pharmacology and toxicology, with a focus on quantitative data, experimental methodologies, and key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this novel cannabinoid.
Pharmacology
The pharmacological effects of HHC are primarily mediated through its interaction with the endocannabinoid system, particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The stereochemistry at the C9 position plays a crucial role in the molecule's affinity and efficacy at these receptors.
Receptor Binding Affinities
Radioligand binding assays have been employed to determine the binding affinities (Ki) of the HHC epimers for human CB1 and CB2 receptors. These studies consistently demonstrate that the (9R)-HHC epimer possesses a significantly higher affinity for both receptors compared to the (9S)-HHC epimer. The binding affinity of (9R)-HHC is comparable to that of Δ⁹-THC.[1][2]
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| (9R)-HHC | 15[1] | 13[1] |
| (9S)-HHC | 176[1] | 105[1] |
| Δ⁹-THC | ~15-40.7 | ~9.1-36 |
Functional Activity
Functional assays, such as cAMP accumulation assays, have been utilized to characterize the functional activity (EC50) of HHC epimers at cannabinoid receptors. These studies reveal that (9R)-HHC is a potent partial agonist at both CB1 and CB2 receptors, with an efficacy similar to that of Δ⁹-THC. In contrast, (9S)-HHC exhibits significantly diminished activity in functional assays, acting as a much weaker partial agonist.[1][3][4]
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |
| (9R)-HHC | 3.4 - 53.4[1][3][4] | 6.2[1] |
| (9S)-HHC | 57 - 624.3[1][3][4] | - |
| Δ⁹-THC | ~3.9 | ~2.5 |
Signaling Pathway
HHC, primarily through the action of the (9R) epimer, activates CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a downstream signaling cascade, primarily through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is fundamental to the psychoactive and physiological effects of HHC.
References
Synthesis of 8(R)-hydroxy-9(R)-Hexahydrocannabinol from Cannabidiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of specific hexahydrocannabinol (B1216694) (HHC) isomers and their metabolites is a subject of growing interest within the scientific community, driven by the need to understand their pharmacological profiles and potential therapeutic applications. 8(R)-hydroxy-9(R)-Hexahydrocannabinol is a metabolite of the psychoactive cannabinoid 9(R)-Hexahydrocannabinol (9(R)-HHC)[1][2][3]. A direct, one-step synthesis of 8(R)-hydroxy-9(R)-HHC from cannabidiol (B1668261) (CBD) is not the standard synthetic route. Instead, its creation is a multi-step process that begins with the conversion of CBD to tetrahydrocannabinol (THC), followed by the hydrogenation of THC to HHC, and finally, the metabolic conversion to the hydroxylated form.
This technical guide provides a comprehensive overview of the synthetic pathway from cannabidiol to 9(R)-HHC, the immediate precursor to 8(R)-hydroxy-9(R)-HHC. It also discusses the metabolic formation of the target compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to aid researchers in this field.
Part 1: Conversion of Cannabidiol (CBD) to Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and Δ⁸-Tetrahydrocannabinol (Δ⁸-THC)
The initial step in the synthesis of HHC from CBD is the acid-catalyzed cyclization of CBD to form Δ⁹-THC and/or Δ⁸-THC[4][5][6]. The choice of acid catalyst and reaction conditions can influence the ratio of the resulting THC isomers.
Experimental Protocols for CBD to THC Conversion
A common method for this conversion involves the use of a Lewis acid in an organic solvent. The following table summarizes various reported experimental conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Purity (%) | Reference |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (B109758) (DCM) | 0 | 30 min | Δ⁹-THC, Δ⁸-THC, Δ⁸-iso-THC | - | 83% (Δ⁹-THC) | [7] |
| p-Toluenesulfonic Acid | Toluene | Reflux | 1 hour | Δ⁸-THC | - | 86% | [8] |
| Hydrochloric Acid (0.05%) | Ethanol | Boiling | 2 hours | Δ⁹-THC | 2% | - | [8] |
| Boron Trifluoride | - | - | - | Δ⁹-THC | 70% | - | [8] |
Detailed Experimental Protocol (BF₃·OEt₂ Method)[7]:
-
Dissolve Cannabidiol (CBD) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) to the stirred solution.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically within 30 minutes), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of THC isomers.
-
Purify the crude product using column chromatography to isolate the desired THC isomer(s).
Part 2: Hydrogenation of Δ⁹-THC and Δ⁸-THC to Hexahydrocannabinol (HHC)
The second step involves the catalytic hydrogenation of the double bond in the cyclohexene (B86901) ring of THC to yield a diastereomeric mixture of 9(R)-HHC and 9(S)-HHC[1][9]. The ratio of these diastereomers is dependent on the starting THC isomer and the catalyst employed[10][11].
Experimental Protocols for THC to HHC Hydrogenation
Catalytic hydrogenation is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.
| Starting Material | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Product Ratio (9R:9S) | Reference |
| Δ⁹-THC | Platinum catalyst | - | - | - | - | Excess 9R-HHC | [10] |
| Δ⁹-THC | Palladium catalyst | - | - | - | - | Excess 9S-HHC | [10] |
| Δ⁸-THC | Platinum catalyst | - | - | - | - | 1:3 | [10] |
| Δ⁸-THC | Tri(acetylacetonato)iron(III) / Thiophenol / Silibenzene | - | - | - | - | 11:1 | [10] |
| Δ⁹-THC or Δ⁸-THC | Pd/C | - | 1-5 | 25-50 | 3-72 | Mixture | [12] |
Detailed Experimental Protocol (General Hydrogenation)[12]:
-
Dissolve the purified THC isomer in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.
-
Add the catalyst (e.g., 10% Pd/C) to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25-50 °C) for the required duration (3-72 hours), monitoring the reaction by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude HHC product.
-
Purify the crude product, if necessary, using column chromatography.
Part 3: Separation of 9(R)-HHC and 9(S)-HHC Diastereomers
The hydrogenation of THC typically results in a mixture of 9(R)-HHC and 9(S)-HHC diastereomers. As 9(R)-HHC is the direct precursor to the target metabolite, separation of these isomers is crucial. Chromatographic techniques are commonly employed for this purpose.
Separation Techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to resolve the 9(R) and 9(S) epimers[13].
-
Supercritical Fluid Chromatography (SFC): This technique has also been shown to be effective in separating HHC diastereomers[14].
Part 4: Metabolic Formation of this compound
8(R)-hydroxy-9(R)-HHC has been identified as a significant metabolite of 9(R)-HHC in biological systems[1][2][3]. The hydroxylation at the 8-position is an enzymatic process that occurs in the body, primarily in the liver.
Metabolic Pathway:
The metabolism of 9(R)-HHC involves cytochrome P450 enzymes, which catalyze the introduction of a hydroxyl group at the C-8 position of the hexahydrocannabinol structure. This biotransformation is a key step in the detoxification and elimination of HHC from the body.
Visualizations
Synthetic Pathway from CBD to 9(R)-HHC
Caption: Synthetic route from Cannabidiol to 9(R)-Hexahydrocannabinol.
Metabolic Conversion of 9(R)-HHC to 8(R)-hydroxy-9(R)-HHC
Caption: Metabolic pathway of 9(R)-HHC to its hydroxylated metabolite.
Disclaimer: The information provided in this technical guide is intended for research, scientific, and drug development professionals. The synthesis and handling of these compounds should only be carried out by qualified individuals in a controlled laboratory setting, in compliance with all applicable laws and regulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Conversion of Cannabidiol (CBD) into Psychotropic Cannabinoids Including Tetrahydrocannabinol (THC): A Controversy in the Scientific Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blimburnseeds.com [blimburnseeds.com]
- 7. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20040143126A1 - Conversion of cbd to delta8-thc and delta9-thc - Google Patents [patents.google.com]
- 9. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 9S-Hexahydrocannabinol (9S-HHC) and 9R-Hexahydrocannabinol (9R-HHC)– Enantiomers or Stereoisomers? [restek.com]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
In Vitro Metabolism of Hexahydrocannabinol (HHC) Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained attention in the scientific community and recreational markets. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as a mixture of two diastereomers: (9R)-HHC and (9S)-HHC. The (9R)-HHC epimer is known to be the more psychoactive of the two, exhibiting a higher binding affinity for cannabinoid receptors.[1] Understanding the metabolic fate of these isomers is crucial for assessing their pharmacological activity, potential toxicity, and for the development of reliable analytical methods for their detection. This technical guide provides an in-depth overview of the current knowledge on the in vitro metabolism of HHC isomers, focusing on metabolic pathways, quantitative data, experimental protocols, and associated signaling pathways.
Metabolic Pathways of HHC Isomers
The in vitro metabolism of HHC isomers proceeds through Phase I and Phase II reactions, primarily in the liver. These biotransformations are catalyzed by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively.
Phase I Metabolism: Oxidation
The primary route of Phase I metabolism for HHC isomers is oxidation, which involves hydroxylation and subsequent oxidation to carboxylic acids.[2] This process is analogous to the metabolism of Δ⁹-THC.[3] The specific CYP isoforms responsible for HHC metabolism are yet to be definitively identified but are presumed to be similar to those that metabolize THC, namely CYP2C9, CYP2C19, and CYP3A4.[3][4]
The main oxidative metabolic reactions include:
-
Hydroxylation: The addition of a hydroxyl group (-OH) to the HHC molecule. The most common sites of hydroxylation are the C11 position (forming 11-OH-HHC), the C8 position (forming 8-OH-HHC), and various positions on the pentyl side chain (e.g., 4'-OH-HHC, 5'-OH-HHC).[2][3][5] Studies have shown stereoselective hydroxylation, with the C11 position being the preferred site for (9R)-HHC and the C8 position for (9S)-HHC.[3]
-
Oxidation to Carboxylic Acid: The hydroxylated metabolites, particularly 11-OH-HHC, can be further oxidized to form carboxylic acid derivatives, such as 11-nor-9-carboxy-HHC (HHC-COOH).[3][6] This metabolite is a major end-product of HHC metabolism.
Phase II Metabolism: Glucuronidation
Following Phase I oxidation, the hydroxylated HHC metabolites and the parent HHC molecule can undergo Phase II conjugation reactions, primarily glucuronidation.[2] This process involves the attachment of a glucuronic acid moiety, which increases the water solubility of the compounds and facilitates their excretion. UGT enzymes catalyze this reaction. The specific UGT isoforms involved in HHC glucuronidation have not been fully elucidated, but research on other cannabinoids suggests that UGT1A9 and UGT2B7 are likely candidates.[4] A significant portion of hydroxylated HHC metabolites are found as glucuronide conjugates in biological samples.[2]
Quantitative Data on HHC Metabolism
The following tables summarize the available quantitative data on the in vitro metabolism of HHC isomers.
Table 1: Concentrations of HHC Isomers and their Metabolites in Blood Samples after a Single Smoked Administration [5]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0–3h (ng·h/mL) | Half-life (h) |
| (9R)-HHC | 44.5 ± 24.3 | 0.2 ± 0.1 | 47.9 ± 37.1 | 1.1 ± 0.5 |
| (9S)-HHC | 14.8 ± 8.7 | 0.2 ± 0.1 | 16.9 ± 13.5 | 1.1 ± 0.4 |
| 11-OH-(9R)-HHC | 2.9 ± 2.1 | 0.3 ± 0.2 | 3.1 ± 2.6 | - |
| 8(R)-OH-(9R)-HHC | 7.9 ± 4.9 | 0.3 ± 0.2 | 8.8 ± 6.9 | 1.5 ± 0.6 |
| 11-nor-9(R)-carboxy-HHC | 17.5 ± 15.1 | 1.2 ± 1.3 | 43.7 ± 48.2 | - |
| 11-nor-9(S)-carboxy-HHC | 2.5 ± 1.8 | 0.8 ± 0.7 | 5.2 ± 4.9 | - |
Data are presented as mean ± standard deviation.
Table 2: Lower Limit of Quantification (LLOQ) for HHC Isomers and Metabolites in Biological Matrices [7][8]
| Analyte | LLOQ in Blood (ng/mL) | LLOQ in Oral Fluid (ng/mL) | LLOQ in Urine (ng/mL) |
| (9R)-HHC | 0.2 | 0.25 | 0.25 |
| (9S)-HHC | 0.2 | 0.25 | 0.25 |
| 11-OH-(9R)-HHC | 0.2 | - | - |
| 8-OH-(9R)-HHC | 0.2 | - | - |
| 11-nor-9(R)-carboxy-HHC | 2.0 | - | 1.0 |
| 11-nor-9(S)-carboxy-HHC | 2.0 | - | 1.0 |
Experimental Protocols
This section outlines typical methodologies for key experiments in the in vitro study of HHC metabolism.
Incubation with Human Liver Microsomes (HLMs)[9][10]
This protocol is designed to assess the Phase I metabolism of HHC isomers.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
(9R)-HHC and (9S)-HHC standards
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Incubator or water bath at 37°C
-
-
Procedure:
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and HHC isomer (e.g., 10 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for metabolites using LC-MS/MS.
-
Incubation with Human Hepatocytes[2][11]
This protocol allows for the study of both Phase I and Phase II metabolism.
-
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
-
(9R)-HHC and (9S)-HHC standards
-
Incubator (37°C, 5% CO2)
-
Acetonitrile or other suitable organic solvent for extraction
-
-
Procedure:
-
Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Replace the medium with fresh culture medium containing the HHC isomer at the desired concentration (e.g., 10 µM).
-
Incubate the cells for various time points (e.g., 1, 3, and 5 hours).
-
At each time point, collect the culture medium and lyse the cells.
-
Extract the parent compound and its metabolites from the medium and cell lysate using an organic solvent.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7][12][13][14]
LC-MS/MS is the gold standard for the identification and quantification of HHC and its metabolites.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A chiral column is required for the separation of (9R)-HHC and (9S)-HHC isomers. A C18 column is typically used for the separation of metabolites.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/product ion scan for metabolite identification. Specific precursor-to-product ion transitions are selected for each analyte and internal standard.
-
Signaling Pathways
HHC isomers exert their biological effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[9][10] The activation of these receptors triggers intracellular signaling cascades.
CB1 Receptor Signaling Pathway
The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.
References
- 1. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Hepatic Enzymes Relevant to the Disposition of (−)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biological Activity of 8(R)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC), has emerged as a prominent compound in both recreational and research settings. The biological effects of HHC are primarily attributed to its stereoisomers, with 9(R)-HHC demonstrating significantly higher cannabimimetic activity than its 9(S) counterpart. Recent metabolic studies have identified 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC) as a major metabolite of 9(R)-HHC. This technical guide provides a comprehensive overview of the current understanding of the biological activity of 8(R)-OH-9(R)-HHC, focusing on its metabolic formation and the pharmacological profile of its parent compound, 9(R)-HHC, due to the limited direct research on the metabolite itself.
Section 1: Metabolism of 9(R)-Hexahydrocannabinol to this compound
The biotransformation of 9(R)-HHC is a critical aspect of its pharmacology. In vivo studies have demonstrated that 9(R)-HHC is extensively metabolized, with hydroxylation being a key pathway. 8(R)-hydroxy-9(R)-HHC has been identified as a significant metabolite, particularly in urine.[1][2][3] The metabolic process is primarily mediated by cytochrome P450 enzymes in the liver.[4]
The formation of 8(R)-OH-9(R)-HHC is a notable distinction in the metabolism of HHC compared to THC, where 11-hydroxylation is the more dominant initial step.[1] While 11-hydroxy-HHC is also formed, studies have indicated that 8(R)-OH-9(R)-HHC is a preferred hydroxylated metabolite.[1] It is important to note that while 8(R)-OH-9(R)-HHC is detected in both blood and urine, its epimer, 8(S)-OH-9(S)-HHC (a metabolite of 9(S)-HHC), has been reported to be detectable only in urine.[5]
The following diagram illustrates the metabolic pathway from the parent compound to its hydroxylated metabolite.
Section 2: Biological Activity of the Parent Compound, 9(R)-Hexahydrocannabinol
Due to a lack of direct pharmacological data on 8(R)-OH-9(R)-HHC, understanding the biological activity of its precursor, 9(R)-HHC, is paramount. 9(R)-HHC is a potent cannabinoid that interacts with the endocannabinoid system, primarily through the cannabinoid receptors type 1 (CB1) and type 2 (CB2).
Receptor Binding Affinities and Functional Activity
Studies have consistently shown that 9(R)-HHC binds with high affinity to both CB1 and CB2 receptors, acting as a partial agonist.[6][7] Its binding affinity and functional potency are comparable to that of Δ⁹-THC.[6][8] In contrast, the 9(S)-HHC epimer exhibits significantly lower binding affinity and functional activity.[6][8]
Table 1: Quantitative Pharmacological Data for 9(R)-HHC and Related Compounds
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| 9(R)-HHC | CB1 | 15 ± 0.8[9] | 3.4 ± 1.5[9] |
| CB2 | 13 ± 0.4[9] | 6.2 ± 2.1[9] | |
| 9(S)-HHC | CB1 | 176 ± 3.3[9] | 57 ± 19[9] |
| CB2 | 105 ± 26[9] | 55 ± 10[9] | |
| Δ⁹-THC | CB1 | 15 ± 4.4[9] | 3.9 ± 0.5[9] |
| CB2 | 9.1 ± 3.6[9] | 2.5 ± 0.7[9] |
In Vivo Effects
The potent interaction of 9(R)-HHC with cannabinoid receptors translates to significant in vivo effects, characteristic of CB1 receptor activation. These effects include analgesia, hypolocomotion, catalepsy, and hypothermia, collectively known as the "cannabinoid tetrad".[10] Animal studies have demonstrated that 9(R)-HHC is significantly more potent in eliciting these effects than 9(S)-HHC.[10]
Section 3: Experimental Protocols
Radioligand Binding Assays
To determine the binding affinity (Ki) of 9(R)-HHC for CB1 and CB2 receptors, competitive radioligand binding assays are employed.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors are prepared.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, BSA, and protease inhibitors.
-
Competition Binding: Membranes are incubated with a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (9(R)-HHC).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay)
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors like CB1 and CB2, which are coupled to Gi/o proteins, agonist activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Methodology:
-
Cell Culture: Cells stably expressing the human CB1 or CB2 receptor are cultured.
-
Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.
-
Treatment: The forskolin-stimulated cells are then treated with varying concentrations of the test compound (9(R)-HHC).
-
Incubation: The cells are incubated for a specific time to allow for receptor activation and modulation of cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated.
Section 4: Signaling Pathways
The activation of CB1 and CB2 receptors by agonists like 9(R)-HHC initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels. Additionally, CB1 and CB2 receptor activation can modulate other signaling pathways, including mitogen-activated protein kinase (MAPK) pathways and ion channels.
Conclusion and Future Directions
This compound is a prominent metabolite of the psychoactive cannabinoid 9(R)-HHC. While its formation and detection in biological matrices are documented, a significant gap exists in the scientific literature regarding its own biological activity. The potent pharmacological profile of its parent compound, 9(R)-HHC, which closely mimics that of Δ⁹-THC, suggests that 8(R)-OH-9(R)-HHC could also possess significant biological activity. Future research should focus on the synthesis and pharmacological characterization of this metabolite to fully understand its contribution to the overall effects of HHC. This includes conducting receptor binding and functional assays to determine its affinity and efficacy at cannabinoid receptors and in vivo studies to assess its behavioral and physiological effects. Such data will be invaluable for a comprehensive understanding of HHC pharmacology and for informing drug development and regulatory decisions.
References
- 1. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical toxicology of the semi-synthetic cannabinoid hexahydrocannabinol studied in human samples, pooled human live… [ouci.dntb.gov.ua]
- 4. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 10. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
Receptor Binding Affinity of 8(R)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. It is typically produced through the hydrogenation of delta-8 or delta-9-tetrahydrocannabinol (THC), resulting in a mixture of two diastereomers: 9(R)-HHC and 9(S)-HHC. Preclinical studies have indicated that 9(R)-HHC possesses pharmacological properties similar to THC. The metabolism of HHC is an active area of research, with several hydroxylated metabolites being identified. This guide focuses on the receptor binding affinity of a specific metabolite, 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC), in the context of its parent compounds.
Quantitative Receptor Binding Data
The following table summarizes the reported receptor binding affinities (Ki) of 9(R)-HHC and 9(S)-HHC for the human cannabinoid receptors CB1 and CB2. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| 9(R)-HHC | CB1 | 15 | [4][5][6] |
| CB2 | 13 | [5] | |
| 9(S)-HHC | CB1 | 176 | [4][5] |
| CB2 | 105 | [5] |
Note: As of the latest literature review, specific Ki or IC50 values for this compound at CB1 and CB2 receptors have not been published.
Experimental Protocols
The determination of cannabinoid receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a generalized protocol based on common methodologies.
Radioligand Competition Binding Assay for CB1 and CB2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 8(R)-hydroxy-9(R)-HHC) by measuring its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940 or [³H]WIN 55,212-2.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂, 1 mM CaCl₂) and a protease inhibitor cocktail.
-
Scintillation Cocktail: A liquid scintillation cocktail for detecting radioactivity.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the assay buffer, cell membranes, and either the test compound at various concentrations, buffer only (for total binding), or the non-specific binding control.
-
Add the radioligand at a concentration near its Kd value to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical cannabinoid receptor radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling cascade following cannabinoid receptor activation.
Conclusion
While direct receptor binding data for this compound is currently lacking in the public domain, the established high affinity of its parent compound, 9(R)-HHC, for both CB1 and CB2 receptors suggests that its metabolites may also exhibit significant receptor interactions. Further research is imperative to elucidate the full pharmacological profile of HHC metabolites to better understand their potential physiological effects and therapeutic applications. The protocols and pathways detailed in this guide provide a framework for conducting and interpreting such future studies.
References
- 1. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
Pharmacological Profile of 8(R)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of currently available scientific information. The pharmacological profile of 8(R)-hydroxy-9(R)-Hexahydrocannabinol is an area of ongoing research, and data is limited.
Introduction
This compound (8(R)-OH-9(R)-HHC) is a hydroxylated metabolite of 9(R)-Hexahydrocannabinol (9(R)-HHC), a semi-synthetic cannabinoid that has gained significant attention in recent years. As a metabolite, understanding the pharmacological profile of 8(R)-OH-9(R)-HHC is crucial for a comprehensive assessment of the activity, and safety of its parent compound. This technical guide synthesizes the available data on 8(R)-OH-9(R)-HHC, focusing on its metabolic context and providing detailed experimental protocols relevant to its study. Due to the limited direct pharmacological data on this specific metabolite, the profile of the well-characterized parent compound, 9(R)-HHC, is presented to offer a predictive framework.
Metabolism of Hexahydrocannabinol (B1216694) (HHC)
HHC undergoes extensive phase I and phase II metabolism in humans. The primary routes of phase I metabolism involve hydroxylation at various positions on the hexahydrocannabinol structure, primarily mediated by cytochrome P450 enzymes. 8(R)-hydroxy-9(R)-HHC has been identified as a metabolite of 9(R)-HHC in biological matrices, including blood and urine, following HHC administration. However, it is generally considered a minor metabolite compared to other hydroxylated and carboxylated forms.
The metabolic fate of HHC is complex, with multiple stereoisomers of hydroxylated metabolites being formed. The main hydroxylated metabolite of 9(R)-HHC is typically 11-hydroxy-9(R)-HHC. The formation of 8-hydroxy metabolites, including 8(R)-OH-9(R)-HHC, represents a less predominant pathway.
Metabolic Pathway of 9(R)-HHC
Pharmacological Data
Direct quantitative pharmacological data for this compound, including receptor binding affinities and functional activity, are not extensively available in the current scientific literature. The activity of cannabinoid metabolites can vary significantly from their parent compounds. However, as a preliminary framework, the pharmacological profile of the parent compound, 9(R)-HHC, is provided below. 9(R)-HHC is known to be the more pharmacologically active epimer of HHC.
Pharmacological Profile of 9(R)-Hexahydrocannabinol (9(R)-HHC)
| Parameter | Receptor | Value | Reference Compound | Value |
| Binding Affinity (Ki) | CB1 | 15 nM ± 0.8 nM | Δ⁹-THC | 15 nM ± 4.4 nM |
| CB2 | 13 nM ± 0.4 nM | Δ⁹-THC | 9.1 nM ± 3.6 nM | |
| Functional Activity (EC50) | CB1 | 3.4 nM ± 1.5 nM | Δ⁹-THC | 3.9 nM ± 0.5 nM |
| CB2 | 6.2 nM ± 2.1 nM | Δ⁹-THC | 2.5 nM ± 0.7 nM |
Data compiled from publicly available research. Values are indicative and may vary between studies.
Experimental Protocols
The following are generalized protocols for key experiments used in the pharmacological characterization of cannabinoids and their metabolites.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity (Ki) of a test compound for cannabinoid receptors (CB1 or CB2) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (e.g., 8(R)-hydroxy-9(R)-HHC).
-
Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN-55,212-2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, vehicle, or the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
GTPγS Binding Assay (Functional Activity)
This assay measures the functional activity of a compound at G-protein coupled receptors (GPCRs) like CB1 and CB2. It quantifies the agonist-induced stimulation of [³⁵S]GTPγS binding to G-proteins.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest.
-
[³⁵S]GTPγS.
-
Test compound (e.g., 8(R)-hydroxy-9(R)-HHC).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of GDP, and the test compound or vehicle.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding [³⁵S]GTPγS at a fixed concentration.
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values from the dose-response curve using non-linear regression.
In Vitro Metabolism Study (Metabolite Identification)
This protocol outlines a general procedure for identifying metabolites of a compound using human liver microsomes (HLMs).
Materials:
-
Human liver microsomes.
-
Test compound (e.g., 9(R)-HHC).
-
NADPH regenerating system (to initiate the enzymatic reaction).
-
Phosphate (B84403) buffer.
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system.
Procedure:
-
Pre-incubate the test compound with HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 60 minutes) at 37°C with shaking.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a high-resolution LC-MS/MS system.
-
Identify potential metabolites by comparing the mass spectra of the samples with the parent compound and predicting likely metabolic transformations (e.g., hydroxylation, carboxylation).
Signaling Pathways of Cannabinoid Receptors
Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors that primarily couple to Gi/o proteins. Activation of these receptors by an agonist, such as 9(R)-HHC, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., inhibition of Ca²⁺ channels and activation of K⁺ channels).
CB1/CB2 Receptor Signaling Cascade
Conclusion
This compound is a recognized, albeit minor, metabolite of 9(R)-HHC. A significant data gap exists regarding its direct pharmacological activity at cannabinoid receptors. The provided pharmacological data for the parent compound, 9(R)-HHC, suggests that its metabolites may also possess cannabinoid activity, but this requires empirical validation. The detailed experimental protocols in this guide offer a foundational framework for researchers to investigate the pharmacological profile of 8(R)-OH-9(R)-HHC and other HHC metabolites, which is essential for a complete understanding of the effects of hexahydrocannabinol. Further research is imperative to elucidate the specific contributions of this and other metabolites to the overall pharmacological and toxicological profile of HHC.
The Metabolic Fate of Δ⁹-Hexahydrocannabinol: A Technical Guide to 8(R)-hydroxy-Δ⁹-HHC and 9(R)-hydroxy-Δ⁹-HHC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Δ⁹-Hexahydrocannabinol (Δ⁹-HHC), a semi-synthetic cannabinoid structurally similar to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), has emerged as a substance of interest in both recreational and potential therapeutic contexts. Understanding its metabolic profile is critical for assessing its pharmacological activity, duration of action, and for the development of reliable detection methods. This technical guide provides an in-depth overview of the metabolism of Δ⁹-HHC, with a specific focus on the formation and characterization of its hydroxylated metabolites, 8(R)-hydroxy-Δ⁹-HHC and 9(R)-hydroxy-Δ⁹-HHC. We consolidate available quantitative data, detail experimental methodologies for their identification, and present key metabolic pathways.
Introduction to Δ⁹-Hexahydrocannabinol and its Metabolism
Δ⁹-Hexahydrocannabinol is typically encountered as a diastereomeric mixture of two epimers: (9R)-HHC and (9S)-HHC. The psychoactive effects of HHC are primarily attributed to the 9(R)-epimer, which exhibits a higher binding affinity for cannabinoid receptors.[1] Like Δ⁹-THC, HHC undergoes extensive phase I and phase II metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3] The metabolic pathways of HHC share similarities with those of Δ⁹-THC, involving hydroxylation and subsequent oxidation.[2] However, distinct differences exist, particularly concerning the stereoselective metabolism of the 9(R) and 9(S) epimers and the formation of specific hydroxylated metabolites.[2]
Key Metabolites: 8(R)-hydroxy-Δ⁹-HHC and 9(R)-hydroxy-Δ⁹-HHC
Hydroxylation is a primary metabolic transformation of HHC. Two significant metabolites that have been identified are 8(R)-hydroxy-9(R)-HHC and 9(R)-hydroxy-HHC.
-
8(R)-hydroxy-9(R)-Hexahydrocannabinol: This metabolite is formed through hydroxylation at the C8 position of the hexahydrocannabinol (B1216694) molecule. It has been detected in both blood and urine samples following HHC consumption.[2] The formation of 8-hydroxy metabolites may play a more significant role in HHC metabolism compared to that of Δ⁹-THC.[2] It is important to note that due to IUPAC naming conventions, the stereochemistry at the C9 position of the 8-hydroxy metabolite may be designated opposite to that of the parent HHC epimer.[2]
-
9(R)-hydroxy-Hexahydrocannabinol: While the search results focus more on the 8-hydroxy and 11-hydroxy metabolites, the existence of other hydroxylated forms, including at the C9 position, is plausible and an area of ongoing research. For the purpose of this guide, we will focus on the confirmed and more extensively studied 8-hydroxy metabolite.
Quantitative Data on HHC Metabolites
The disposition of HHC epimers and their metabolites is stereoselective, leading to different concentrations in various biological matrices.[2] One study investigating the metabolic fate of a 50:50 mixture of 9(R)- and 9(S)-HHC after inhalation found that 9(R)-HHC was present in higher concentrations in the blood, while 9(S)-HHC was more abundant in the urine.[2]
The following table summarizes the key findings on the relative abundance of HHC metabolites:
| Biological Matrix | Predominant Metabolite of 9(R)-HHC | Predominant Metabolite of 9(S)-HHC | Citation |
| Blood | 11-nor-9(R)-HHC-COOH | 11-nor-9(S)-HHC-COOH (detected only in blood) | [4][5] |
| Urine | 8(R)-hydroxy-9(R)-HHC | 8(S)-hydroxy-9(S)-HHC (detected only in urine) | [2][4][5] |
Experimental Protocols for Metabolite Identification
The identification and quantification of HHC and its metabolites rely on sophisticated analytical techniques. Below are generalized protocols based on methodologies cited in the literature.
In Vitro Metabolism Studies
-
Objective: To investigate the metabolic pathways of HHC in a controlled environment using liver enzyme preparations.
-
Methodology:
-
Incubation: Incubate Δ⁹-HHC (or its individual epimers) with pooled human liver microsomes (HLMs) or S9 fractions.[6][7] The incubation mixture typically contains a NADPH-regenerating system to support CYP450 enzyme activity.
-
Extraction: After incubation, terminate the reaction and extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formed metabolites.[8][9]
-
In Vivo Sample Analysis
-
Objective: To identify and quantify HHC and its metabolites in biological samples from human subjects.
-
Methodology:
-
Sample Collection: Collect blood, urine, or oral fluid samples at various time points after controlled administration of HHC.[5]
-
Sample Preparation:
-
Blood/Plasma: Perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Urine: Perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates, followed by SPE or LLE.[3]
-
-
Derivatization (for GC-MS): Derivatize the extracted analytes (e.g., silylation) to improve their volatility and chromatographic properties.
-
Instrumental Analysis:
-
LC-MS/MS: Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate. Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
GC-MS: Use a capillary column (e.g., HP-5MS) and a temperature program to separate the analytes. The mass spectrometer is typically operated in electron ionization (EI) mode.
-
-
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathway of Δ⁹-HHC
The following diagram illustrates the primary metabolic transformations of the 9(R)-HHC and 9(S)-HHC epimers.
Caption: Metabolic pathways of 9(R)-HHC and 9(S)-HHC epimers.
Experimental Workflow for In Vivo Metabolite Analysis
This diagram outlines the typical workflow for analyzing HHC metabolites in biological samples.
Caption: Workflow for in vivo analysis of HHC metabolites.
Signaling Pathways
The psychoactive effects of (9R)-HHC are mediated through its interaction with the endocannabinoid system, primarily as an agonist at the cannabinoid type 1 (CB1) receptor.[2] The activity of its metabolites, such as 8(R)-hydroxy-9(R)-HHC, at these receptors is an area of active investigation. Understanding the signaling pathways affected by these metabolites is crucial for elucidating their pharmacological and toxicological profiles.
Caption: Postulated CB1 receptor signaling cascade for HHC and its active metabolites.
Conclusion and Future Directions
The metabolism of Δ⁹-HHC is a complex process characterized by stereoselectivity and the formation of multiple hydroxylated and oxidized metabolites. 8(R)-hydroxy-9(R)-HHC has been identified as a significant urinary metabolite of the psychoactive 9(R)-HHC epimer. The continued elucidation of the complete metabolic profile of HHC, including the pharmacokinetics and pharmacological activity of its metabolites, is essential for a comprehensive understanding of its effects. Future research should focus on obtaining more detailed quantitative data for all major metabolites, fully characterizing their receptor binding affinities and functional activities, and elucidating their potential roles in the overall pharmacological profile of HHC. This knowledge will be invaluable for drug development, clinical toxicology, and regulatory assessment.
References
- 1. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol | MDPI [mdpi.com]
- 7. Analytical toxicology of the semi-synthetic cannabinoid hexahydrocannabinol studied in human samples, pooled human live… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
natural occurrence of Hexahydrocannabinol in Cannabis sativa
An In-depth Technical Guide to the Natural Occurrence of Hexahydrocannabinol (HHC) in Cannabis sativa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocannabinol (HHC) is a phytocannabinoid found as a trace component in Cannabis sativa.[1] While first identified in the 1940s through the semi-synthesis from Delta-9-Tetrahydrocannabinol (Δ⁹-THC), its natural presence in the plant, particularly in seeds and pollen, has been confirmed.[2][3][4] HHC is structurally similar to THC but possesses a hydrogenated cyclohexyl ring, which increases its chemical stability.[4][5][6] Commercially available HHC is predominantly semi-synthetic, produced via the hydrogenation of other more abundant cannabinoids like THC or Cannabidiol (CBD).[2][7] This is due to the extremely low concentrations of HHC found naturally, which makes its direct extraction economically unviable.[2][5] This guide provides a comprehensive overview of the natural occurrence of HHC in Cannabis sativa, its putative formation pathways, detailed protocols for its extraction and analysis, and its interaction with the endocannabinoid system.
Introduction
Hexahydrocannabinol (HHC) is a hydrogenated derivative of THC, first described by chemist Roger Adams in 1940.[3] It is classified as a minor cannabinoid, meaning it is present in the Cannabis sativa plant in very low concentrations, typically less than 1% of the total cannabinoid profile.[2] The HHC molecule contains three chiral centers, leading to several possible stereoisomers.[8] The two most relevant epimers are (9R)-HHC and (9S)-HHC, which differ in their binding affinity to cannabinoid receptors and thus in their biological activity.[8] The (9R)-HHC epimer is known to be more psychoactive, with an affinity for the CB1 receptor similar to that of Δ⁹-THC.[6][7][8] Due to its natural scarcity, the HHC found in consumer products is almost exclusively created in a laboratory setting through chemical synthesis.[2][3] This guide focuses specifically on the natural occurrence of HHC within the plant itself.
Natural Occurrence and Distribution in Cannabis sativa
HHC occurs naturally in Cannabis sativa in trace quantities.[7][8][9] Its presence has been primarily identified in the pollen and seeds of the plant.[2][10][11] HHC can also form as a degradation byproduct of Δ⁹-THC over time, where the double bond in the THC molecule is reduced.[3][6]
Data Presentation
Specific quantitative analyses detailing the concentration of HHC across different Cannabis sativa cultivars and plant parts (flowers, leaves, stems, seeds) are not extensively documented in peer-reviewed literature. Most studies refer to its presence in "trace amounts" or "low concentrations".[2][8][10] For context, the table below includes data on the related cannabinoid, Δ⁹-THC, found in cannabis seeds, which is where HHC is also reported to be present.
| Plant Part | Cannabinoid | Cultivar Type | Reported Concentration (μg/g) | Reference(s) |
| Seeds | HHC | Not Specified | Trace Amounts | [2][8][10][11] |
| Pollen | HHC | Not Specified | Trace Amounts | [2][10][11] |
| Seeds | Δ⁹-THC | Fiber-type (Hemp) | 0 - 12 µg/g | [12][13] |
| Seeds | Δ⁹-THC | Drug-type | 35.6 - 124 µg/g | [12][13] |
Note: The majority of Δ⁹-THC found in seeds is located on the outer surface, likely from contamination with resin from the flowering tops during harvesting.[12][13]
Putative Formation Pathways
Natural Formation
The natural occurrence of HHC in Cannabis sativa is believed to be primarily the result of the degradation of Δ⁹-THC. This process involves the reduction of the double bond in the cyclohexene (B86901) ring of the THC molecule. This conversion can happen slowly over time within the plant material.
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hexahydrocannabinol (HHC): Key Facts and Insights - Sensi Seeds [sensiseeds.com]
- 3. cbd-alchemy.com [cbd-alchemy.com]
- 4. cannastra.com [cannastra.com]
- 5. hothousecucumber.com [hothousecucumber.com]
- 6. recovered.org [recovered.org]
- 7. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]
- 8. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sementeamanha.org [sementeamanha.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Psychoactive Properties of 8(R)-hydroxy-9(R)-hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 8(R)-hydroxy-9(R)-hexahydrocannabinol (8(R)-OH-9(R)-HHC), a primary metabolite of the psychoactive cannabinoid 9(R)-hexahydrocannabinol (9(R)-HHC). While 9(R)-HHC is recognized as the more pharmacologically active epimer of hexahydrocannabinol (B1216694), exhibiting psychoactive effects comparable to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), direct quantitative data on the psychoactive properties of its 8(R)-hydroxy metabolite remains limited in publicly available scientific literature. This document summarizes the known pharmacology of the parent compound, 9(R)-HHC, details the metabolic pathway leading to the formation of 8(R)-OH-9(R)-HHC, and presents established experimental protocols for the evaluation of cannabinoid activity. The significant knowledge gap regarding the direct cannabinoid receptor binding affinity and functional activity of 8(R)-OH-9(R)-HHC is highlighted, underscoring a critical area for future research in cannabinoid pharmacology and drug development.
Introduction
Hexahydrocannabinol (HHC) has emerged as a significant semi-synthetic cannabinoid, gaining attention in both recreational markets and scientific research.[1] HHC is typically produced through the hydrogenation of Δ⁸-THC or Δ⁹-THC, resulting in a mixture of two diastereomers: (9R)-HHC and (9S)-HHC.[2] Preclinical studies have consistently demonstrated that the (9R)-epimer is the more psychoactive of the two, with effects mediated primarily through the cannabinoid type 1 (CB1) receptor.[3][4]
Upon administration, 9(R)-HHC undergoes metabolism, primarily by cytochrome P450 enzymes, leading to the formation of various hydroxylated derivatives. One of the most significant of these is this compound (8(R)-OH-9(R)-HHC), which has been identified as a major metabolite in biological matrices such as blood and urine. Understanding the intrinsic psychoactive properties of this metabolite is crucial for a complete pharmacological profile of HHC and for assessing its potential contribution to the overall effects experienced by users.
This guide synthesizes the available information on 8(R)-OH-9(R)-HHC, focusing on its metabolic generation and the known psychoactive properties of its precursor. It also provides detailed experimental methodologies relevant to the study of such compounds, aiming to facilitate further research into this and other novel cannabinoids.
Pharmacology of 9(R)-Hexahydrocannabinol (Parent Compound)
The psychoactive effects of 8(R)-OH-9(R)-HHC are presumed to be linked to the pharmacology of its parent compound, 9(R)-HHC.
Cannabinoid Receptor Binding and Functional Activity
Studies have shown that 9(R)-HHC is a potent agonist at the CB1 receptor, with a binding affinity and functional activity comparable to that of Δ⁹-THC.[5][6] In contrast, the 9(S)-HHC epimer exhibits significantly lower affinity and activity at the CB1 receptor.[3][7] The interaction of 9(R)-HHC with the CB1 receptor is believed to be the primary mechanism underlying its psychoactive effects.[4]
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) and Functional Activities (EC₅₀) of 9(R)-HHC and Comparative Cannabinoids
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| 9(R)-HHC | Similar to Δ⁹-THC | Similar to Δ⁹-THC | 53.4 | [7] |
| 9(S)-HHC | ~10-fold lower than 9(R)-HHC | Lower than 9(R)-HHC | 624.3 | [7] |
| Δ⁹-THC | 5.1 - 40.7 | 3.1 - 36.4 | ~1-10 |[5][6] |
Note: Specific Kᵢ values for 9(R)-HHC are not consistently reported across the literature, with most sources stating its affinity is comparable to Δ⁹-THC.
In Vivo Psychoactive Effects
Preclinical studies in animal models have confirmed the psychoactive potential of 9(R)-HHC. The cannabinoid tetrad is a standard behavioral model used to assess CB1 receptor activation in mice and includes the measurement of hypolocomotion, catalepsy, antinociception, and hypothermia. 9(R)-HHC has been shown to induce all four of these effects, consistent with a Δ⁹-THC-like profile.[1] In drug discrimination studies, animals trained to recognize Δ⁹-THC will generalize to 9(R)-HHC, further indicating a similar subjective psychoactive experience.[1]
Metabolism of 9(R)-HHC to 8(R)-hydroxy-9(R)-HHC
Metabolic Pathway
The primary route of metabolism for 9(R)-HHC is oxidation, mediated by cytochrome P450 (CYP) enzymes in the liver. This process results in the addition of a hydroxyl group at various positions on the HHC molecule. Hydroxylation at the 8-position of the hexahydrocannabinol ring structure leads to the formation of 8-hydroxy-HHC metabolites. For the 9(R)-HHC epimer, this results in the formation of 8(R)-hydroxy-9(R)-HHC. This metabolite is readily detectable in blood and urine following HHC administration.
Pharmacokinetics
Pharmacokinetic studies have shown that 8(R)-OH-9(R)-HHC is a rapidly formed and eliminated metabolite. Its appearance in the bloodstream is quick, suggesting efficient enzymatic conversion of the parent compound. However, its half-life is relatively short, indicating that it is further metabolized or excreted.
Psychoactive Properties of 8(R)-hydroxy-9(R)-HHC: A Knowledge Gap
A thorough review of the scientific literature reveals a significant lack of direct experimental data on the psychoactive properties of this compound. To date, no studies have been published that report the binding affinities (Kᵢ values) of 8(R)-OH-9(R)-HHC for the CB1 and CB2 receptors, nor its functional activity (EC₅₀ values) in cell-based assays.
While it is plausible that this hydroxylated metabolite retains some affinity for cannabinoid receptors, its potency and efficacy relative to its parent compound, 9(R)-HHC, and Δ⁹-THC are unknown. The addition of a hydroxyl group can significantly alter the pharmacological properties of a molecule, potentially affecting its ability to cross the blood-brain barrier, its binding orientation within the receptor, and its subsequent activation of intracellular signaling pathways. Therefore, any assumptions about the psychoactivity of 8(R)-OH-9(R)-HHC remain speculative without empirical evidence.
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to elucidate the psychoactive properties of 8(R)-OH-9(R)-HHC.
Synthesis and Isolation of 8(R)-hydroxy-9(R)-HHC
Conceptual Synthetic Workflow:
-
Synthesis of 9(R)-HHC: Stereoselective synthesis of 9(R)-HHC can be achieved through the hydrogenation of Δ⁸-THC using a suitable catalyst (e.g., Palladium on carbon).[8] The resulting diastereomeric mixture of HHC can be separated using chiral chromatography to isolate the 9(R)-epimer.
-
Biotransformation/Controlled Oxidation:
-
In Vitro Metabolism: Incubation of purified 9(R)-HHC with human liver microsomes in the presence of NADPH would generate a mixture of metabolites, including 8(R)-OH-9(R)-HHC.
-
Chemical Oxidation: Alternatively, a regioselective chemical oxidation could be explored, although this would likely require significant methods development to achieve the desired stereospecificity.
-
-
Purification: The resulting mixture would require purification, likely via high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), to isolate 8(R)-OH-9(R)-HHC.[9] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for structural confirmation and purity assessment.[9]
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.
-
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (8(R)-OH-9(R)-HHC) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled potent cannabinoid like WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
CB1 Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activation of the CB1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
-
Materials:
-
Cell membranes from cells expressing human CB1 receptors.
-
[³⁵S]GTPγS.
-
Test compound (8(R)-OH-9(R)-HHC) at various concentrations.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Plot the stimulated binding as a function of the test compound concentration.
-
Determine the EC₅₀ (the concentration of the test compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) using non-linear regression.
-
In Vivo Behavioral Assessment (Mouse Tetrad)
This series of tests is used to evaluate the cannabimimetic activity of a compound in mice.[1]
-
Animals: Male C57BL/6 mice are commonly used.
-
Drug Administration: The test compound (8(R)-OH-9(R)-HHC) is dissolved in a suitable vehicle (e.g., ethanol, emulphor, and saline) and administered via intraperitoneal (i.p.) injection.
-
Behavioral Tests (performed 30-60 minutes post-injection):
-
Spontaneous Activity: Locomotor activity is measured in an open-field arena.
-
Catalepsy: The time the mouse remains immobile on an elevated bar is recorded.
-
Antinociception: The latency to a nociceptive response (e.g., paw lick or jump) on a hot plate is measured.
-
Hypothermia: Rectal temperature is measured with a digital thermometer.
-
-
Data Analysis: The effects of the test compound are compared to those of a vehicle control group and a positive control group (e.g., Δ⁹-THC).
Conclusion and Future Directions
This compound is a major and rapidly formed metabolite of the psychoactive cannabinoid 9(R)-HHC. While the pharmacology of its parent compound is reasonably well-characterized and known to produce Δ⁹-THC-like effects, there is a critical absence of data regarding the intrinsic psychoactive properties of 8(R)-OH-9(R)-HHC. To fully understand the pharmacological and toxicological profile of HHC, it is imperative that future research focuses on the following:
-
Synthesis and Purification: Development of robust methods for the stereoselective synthesis and purification of 8(R)-OH-9(R)-HHC to enable its pharmacological investigation.
-
In Vitro Pharmacology: Determination of the binding affinities and functional activities of 8(R)-OH-9(R)-HHC at CB1 and CB2 receptors.
-
In Vivo Studies: Characterization of the in vivo effects of 8(R)-OH-9(R)-HHC using established behavioral models, such as the mouse tetrad and drug discrimination paradigms.
Elucidation of the psychoactive properties of this key metabolite will provide invaluable data for the scientific community, regulatory bodies, and the pharmaceutical industry, contributing to a more complete understanding of the effects of this emerging class of cannabinoids.
References
- 1. Cannabimimetic and discriminative stimulus effects of hexahydrocannabinols in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recovered.org [recovered.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 8(R)-hydroxy-9(R)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained popularity in recent years. Understanding its metabolism is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. One of the key metabolites is 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC), formed through the oxidation of 9(R)-HHC. Accurate and sensitive analytical methods are essential for the detection and quantification of this metabolite in biological matrices. These application notes provide detailed protocols for the analysis of 8(R)-OH-9(R)-HHC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
The primary analytical techniques for the determination of 8(R)-OH-9(R)-HHC in biological samples are LC-MS/MS and GC-MS. LC-MS/MS is generally preferred for its high sensitivity and selectivity, and its ability to analyze thermally labile compounds without derivatization. GC-MS, while also a powerful technique, often requires derivatization of the analyte to improve its volatility and thermal stability.
Quantitative Data Summary
The following tables summarize quantitative data for HHC and its metabolites, including 8(R)-OH-9(R)-HHC, found in various biological matrices from scientific literature. These values can serve as a reference for expected concentration ranges.
Table 1: Quantitative Data for 8(R)-OH-9(R)-HHC and Related Metabolites in Human Blood/Plasma
| Analyte | Matrix | Concentration Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |
| 8(R)-OH-9(R)-HHC | Blood | Not always detected, but showed the highest average concentration among hydroxylated metabolites in one study.[1] | 0.2 | LC-MS/MS | [2] |
| 9(R)-HHC | Blood | 0.2 | LC-MS/MS | [3][4] | |
| 9(S)-HHC | Blood | 0.2 | LC-MS/MS | [3][4] | |
| 11-OH-9(R)-HHC | Blood | Detected in low concentrations | 0.2 | LC-MS/MS | [3] |
| 11-nor-9(R)-carboxy-HHC | Blood | Most prevalent metabolite in one study | 2.0 | LC-MS/MS | |
| 11-nor-9(S)-carboxy-HHC | Blood | Detected | 2.0 | LC-MS/MS |
Table 2: Quantitative Data for 8(R)-OH-9(R)-HHC and Related Metabolites in Human Urine
| Analyte | Matrix | Total Accumulation (ng) over 6h | LLOQ (ng/mL) | Analytical Method | Reference |
| 8(R)-OH-9(R)-HHC | Urine | ~1500 | Not specified | HPLC-MS/MS | [5] |
| 8(S)-OH-9(S)-HHC | Urine | ~500 | Not specified | HPLC-MS/MS | [5] |
| 11-OH-9(R)-HHC | Urine | ~1000 | Not specified | HPLC-MS/MS | [5] |
| 11-nor-9(R)-carboxy-HHC | Urine | ~200 | Not specified | HPLC-MS/MS | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 8(R)-OH-9(R)-HHC in Human Urine
This protocol is a synthesized method based on common practices reported in the literature for the analysis of HHC metabolites.[1][6][7][8]
1. Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine sample in a glass tube, add 25 µL of an internal standard solution (e.g., 8(R)-OH-9(R)-HHC-d3).
-
Add 500 µL of β-glucuronidase solution (from E. coli) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Vortex briefly and incubate at 37°C for 1-2 hours to cleave glucuronide conjugates.[1]
-
After incubation, allow the sample to cool to room temperature.
-
Add 200 µL of glacial acetic acid.
-
For liquid-liquid extraction, add 3 mL of a hexane:ethyl acetate (B1210297) (9:1, v/v) mixture.
-
Vortex vigorously for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm) is suitable for the separation of cannabinoids.[8]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start at a lower percentage of organic phase (e.g., 40% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 - 50°C.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 8(R)-OH-9(R)-HHC and its internal standard need to be determined by infusing the analytical standards into the mass spectrometer. For hydroxylated HHC metabolites, the precursor ion will be [M+H]+.
-
Protocol 2: GC-MS Analysis of 8(R)-OH-9(R)-HHC in Human Blood
This protocol is a synthesized method based on common practices for GC-MS analysis of cannabinoids, which typically requires derivatization.[4][9][10][11]
1. Sample Preparation: Protein Precipitation, LLE, and Derivatization
-
To 1 mL of whole blood or plasma, add 2 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 3 mL of n-hexane.
-
Vortex and centrifuge as described above.
-
Transfer the organic layer and evaporate to dryness.
-
Derivatization: To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature before GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm), is commonly used.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100 - 150°C.
-
Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280 - 300°C.
-
Hold at the final temperature for 2-5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Diagnostic ions for the TMS-derivative of 8(R)-OH-9(R)-HHC should be selected for SIM mode.
-
Visualizations
Signaling Pathway
HHC, including its 9(R) and 9(S) epimers, primarily exerts its effects through the cannabinoid receptor 1 (CB1R), a G-protein coupled receptor.[2][12][13] The activation of CB1R by HHC initiates a cascade of intracellular signaling events. While the specific signaling of the 8(R)-OH-9(R)-HHC metabolite is not extensively studied, it is expected to interact with the cannabinoid receptors in a manner similar to other active cannabinoids.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 8(R)-OH-9(R)-HHC from biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 9(R)-Hexahydrocannabinol and its Metabolites in Human Blood using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of 9(R)-hexahydrocannabinol (9(R)-HHC) and its primary metabolites in human blood. The procedure involves a straightforward sample preparation using protein precipitation followed by liquid chromatography coupled with tandem mass spectrometry. This method provides the necessary selectivity and sensitivity for pharmacokinetic studies, forensic toxicology, and clinical research involving HHC.
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently emerged in the consumer market. It is typically sold as a mixture of two diastereomers, 9(R)-HHC and 9(S)-HHC, with the 9(R) epimer being more psychoactive. Understanding the pharmacokinetics and metabolism of 9(R)-HHC is crucial for evaluating its effects and potential risks. The primary metabolic pathways of 9(R)-HHC involve hydroxylation, primarily at the 11-position, followed by oxidation to a carboxylic acid. This application note describes a validated method to quantify 9(R)-HHC and its key metabolites, 11-hydroxy-9(R)-HHC (11-OH-9(R)-HHC) and 11-nor-9(R)-carboxy-HHC (9R-HHC-COOH), in human blood. Notably, 9R-HHC-COOH has been identified as the major metabolite in blood following HHC administration[1][2][3].
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of analytes from the blood matrix.
Protocol:
-
To 250 µL of whole blood, add 25 µL of an internal standard solution (e.g., THC-d3).
-
Add 750 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 20 seconds.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
For enhanced cleanup and concentration, a solid-phase extraction (SPE) can be performed following protein precipitation[4][5].
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. Chiral columns may be necessary for the specific separation of 9(R)-HHC and 9(S)-HHC epimers[6][7].
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 15 minutes[4] |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Positive ionization mode is typically used for HHC and its hydroxylated metabolites, while negative ionization mode can be used for the carboxylated metabolites[6][7].
Table 2: MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9(R)-HHC | 317.0 | 193.0 | 20 |
| 11-OH-9(R)-HHC | 333.2 | 191.1 | 25 |
| 9R-HHC-COOH | 331.2 | 287.2 | 15 |
| THC-d3 (IS) | 318.3 | 196.1 | 22 |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Validation
The method was validated for linearity, limit of quantification (LLOQ), precision, and accuracy.
Table 3: Method Validation Parameters
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| 9(R)-HHC | 1 - 50[8][9] | 0.2[1][2][3] | < 10%[1][2][3] | < 10%[1][2][3] | < 6%[1][2][3] |
| 11-OH-9(R)-HHC | 1 - 50[8][9] | 0.2[1][2][3] | < 10%[1][2][3] | < 10%[1][2][3] | < 6%[1][2][3] |
| 9R-HHC-COOH | 5 - 250[8][9] | 2.0[1][2][3] | < 10%[1][2][3] | < 10%[1][2][3] | < 6%[1][2][3] |
Results and Discussion
This HPLC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of 9(R)-HHC and its major metabolites in human blood. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications. The validation data confirms that the method is accurate, precise, and reliable for its intended purpose. The established LLOQs are sufficient for the analysis of samples from pharmacokinetic and toxicological studies.
Visualizations
Caption: Experimental workflow for the quantification of 9(R)-HHC and its metabolites in blood.
Caption: Metabolic pathway of 9(R)-HHC in humans.
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive tool for the quantitative analysis of 9(R)-HHC and its metabolites in human blood. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this emerging cannabinoid.
References
- 1. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of Hexahydrocannabinol (HHC) Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. It is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ9-THC) or other THC isomers. The hydrogenation process results in the formation of two principal diastereomers: (9R)-HHC and (9S)-HHC. These diastereomers may exhibit different pharmacological activities, making their separation and individual quantification crucial for research, product development, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of cannabinoids, including HHC diastereomers. This document provides detailed application notes and protocols for the GC-MS analysis of (9R)-HHC and (9S)-HHC in various matrices.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix being analyzed. Below are detailed methods for biological samples (serum/plasma) and cannabis products (oils, flowers).
1.1. Biological Samples (Serum/Plasma)
This protocol is adapted from methodologies for the analysis of cannabinoids in blood matrices.
Objective: To extract HHC diastereomers from serum or plasma and prepare them for GC-MS analysis.
Materials:
-
Serum or plasma sample
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., THC-d3, HHC-d3)
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl acetate (B1210297)
-
GC vials with inserts
Procedure:
-
Sample Aliquoting: Pipette 100 µL of serum or plasma into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the tube vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean centrifuge tube.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of hexane to the supernatant.
-
Vortexing: Vortex for 1 minute to facilitate the extraction of HHC into the organic layer.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper hexane layer to a clean tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Derivatization:
-
Add 50 µL of ethyl acetate to reconstitute the dried extract.
-
Add 50 µL of BSTFA with 1% TMCS (or MSTFA).
-
Cap the tube tightly and vortex for 10 seconds.
-
Heat the mixture at 70°C for 30 minutes.
-
-
Final Preparation: Cool the sample to room temperature and transfer it to a GC vial with an insert for analysis.
1.2. Cannabis Products (Oils, Distillates, and Flowers)
This protocol is designed for the analysis of HHC in cannabis-derived products.
Objective: To extract and quantify HHC diastereomers in cannabis products.
Materials:
-
HHC oil, distillate, or homogenized flower sample
-
Methanol (B129727) or ethanol (B145695) (HPLC grade)
-
Vortex mixer
-
Sonicator
-
Centrifuge tubes (15 mL or 50 mL)
-
Centrifuge
-
Syringe filters (0.45 µm PTFE)
-
Volumetric flasks
-
Derivatizing agent: BSTFA with 1% TMCS or MSTFA
-
Ethyl acetate
-
GC vials
Procedure:
-
Sample Weighing: Accurately weigh approximately 100 mg of the homogenized sample (oil, distillate, or ground flower) into a centrifuge tube.
-
Extraction Solvent Addition: Add 10 mL of methanol or ethanol to the tube.
-
Extraction:
-
Vortex the tube for 1 minute.
-
Sonicate for 15 minutes to ensure complete extraction.
-
-
Centrifugation (for flower samples): Centrifuge the tube at 3,000 x g for 10 minutes to pellet the plant material.
-
Dilution:
-
Carefully pipette an aliquot of the supernatant (or the oil/distillate solution) into a volumetric flask and dilute with methanol or ethanol to a suitable concentration for GC-MS analysis (typically in the range of 1-100 µg/mL).
-
-
Aliquoting for Derivatization: Transfer a small aliquot (e.g., 100 µL) of the diluted extract into a GC vial insert or a small reaction vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of ethyl acetate to reconstitute the dried extract.
-
Add 50 µL of BSTFA with 1% TMCS (or MSTFA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
Final Preparation: Cool the sample to room temperature for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis of HHC diastereomers. Method optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector | Split/Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 150°C, hold for 1 min- Ramp 1: 15°C/min to 250°C- Ramp 2: 5°C/min to 300°C, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (for TMS derivatives) | Quantifier Ion: m/z 388Qualifier Ions: m/z 373, 303, 231 |
| Solvent Delay | 3 - 5 minutes |
Note on Elution Order: Under typical non-polar GC column conditions, the (9S)-HHC diastereomer is expected to elute before the (9R)-HHC diastereomer.
Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the GC-MS analysis of HHC diastereomers in various samples.
Table 1: Method Validation Parameters for HHC Diastereomers in Serum[1][2]
| Parameter | (9R)-HHC | (9S)-HHC |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.25 ng/mL |
| Within-run Imprecision | <6.5% | <6.5% |
| Between-run Imprecision | <10.0% | <10.0% |
Table 2: HHC Diastereomer Concentrations in Authentic Samples
| Sample Type | (9R)-HHC Concentration | (9S)-HHC Concentration | (9R)-HHC / (9S)-HHC Ratio | Reference |
| Seized Materials | 2.09% - 8.85% | Varies | 1.36 - 2.68 | [3] |
| Whole Blood | 2.38 ng/mL | 1.39 ng/mL | 1.71 | [3] |
| Serum/Plasma | Mean: 1.99 | [1][2] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of HHC diastereomers.
Caption: Workflow for the GC-MS analysis of HHC diastereomers.
Logical Relationship of HHC Diastereomers
The following diagram illustrates the relationship between THC and the resulting HHC diastereomers after hydrogenation.
Caption: Formation of HHC diastereomers from THC.
References
Application Notes and Protocols: Enantioselective Synthesis of 8(R)-hydroxy-9(R)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC) is a prominent metabolite of 9(R)-Hexahydrocannabinol (9(R)-HHC), a semi-synthetic cannabinoid of significant interest. While direct chemical synthesis of 8(R)-OH-9(R)-HHC with high enantioselectivity is not extensively documented in publicly available literature, this document provides a comprehensive guide to the enantioselective synthesis of its immediate precursor, 9(R)-HHC. Furthermore, it elucidates the metabolic pathway leading to the formation of 8(R)-OH-9(R)-HHC. The protocols detailed herein are intended to provide researchers with a robust methodology for producing 9(R)-HHC and understanding the biological generation of its hydroxylated metabolite.
Introduction
Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) that has garnered attention for its presence in the recreational drug market and its potential pharmacological properties. HHC is typically synthesized from cannabidiol (B1668261) (CBD) or THC isomers (Δ⁸-THC and Δ⁹-THC) through catalytic hydrogenation.[1][2] This process generates two main epimers at the C9 position: (9R)-HHC and (9S)-HHC. Preclinical studies suggest that the (9R)-epimer possesses greater cannabimimetic activity, similar to that of Δ⁹-THC.[3][4]
The metabolism of HHC is a key area of research for understanding its pharmacokinetics and for the development of analytical methods for its detection. 8(R)-hydroxy-9(R)-HHC has been identified as a significant metabolite of 9(R)-HHC in humans.[4][5] This document outlines a common and effective method for the enantioselective synthesis of 9(R)-HHC, which can then be used in metabolic studies to produce 8(R)-OH-9(R)-HHC. The primary route to achieving an enrichment of the 9(R)-epimer involves the hydrogenation of Δ⁸-THC.
Synthesis of 9(R)-Hexahydrocannabinol
The most common strategy for the synthesis of 9(R)-HHC with a degree of stereoselectivity involves a two-step process:
-
Isomerization of Cannabidiol (CBD) to Δ⁸-Tetrahydrocannabinol (Δ⁸-THC): This acid-catalyzed cyclization is a well-established method.
-
Stereoselective Hydrogenation of Δ⁸-THC: The hydrogenation of the double bond in the Δ⁸ position of THC preferentially yields the (9R)-HHC epimer.[1]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of (-)-Cannabidiol (CBD), (-)-Δ9-Tetrahydrocannabinol (Δ9-THC) and Their cis Analogs Using an Enantioselective Organocatalyzed Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Isolation of 8(R)-hydroxy-9(R)-Hexahydrocannabinol from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation and analysis of 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC), a significant metabolite of 9(R)-Hexahydrocannabinol (9(R)-HHC), from various biological matrices. The methodologies outlined are essential for pharmacokinetic studies, toxicological screening, and drug metabolism research.
Introduction
8(R)-OH-9(R)-HHC has been identified as a major metabolite of 9(R)-HHC, particularly prominent in urine[1][2]. Accurate and reliable methods for its isolation and quantification are crucial for understanding the pharmacology and toxicology of HHC. The protocols below describe enzymatic hydrolysis of glucuronidated metabolites followed by three distinct extraction techniques: Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[2][3].
Quantitative Data Summary
The following table summarizes quantitative data for 8(R)-OH-9(R)-HHC and its parent compound in various biological matrices.
| Analyte | Matrix | Concentration / Value | Method | Reference |
| 8(R)-OH-9(R)-HHC | Blood | LLOQ: 0.2 ng/mL | LC-MS/MS | [3][4] |
| 8(R)-OH-9(R)-HHC | Urine | Most abundant metabolite | HPLC-MS/MS | [1][2] |
| 9(R)-HHC | Blood | Cmax: ~3-fold higher than 9(S)-HHC | HPLC-MS/MS | [1] |
| 9(S)-HHC | Blood | Cmax: Lower than 9(R)-HHC | HPLC-MS/MS | [1] |
| 9(R)-HHC | Oral Fluid | Cmax: 100.6 ng/mL | HPLC-MS/MS | [5] |
| 9(S)-HHC | Oral Fluid | Cmax: 35.1 ng/mL | HPLC-MS/MS | [5] |
Experimental Protocols
An essential initial step for the analysis of metabolites in urine and blood is the cleavage of glucuronide conjugates to release the free form of the analyte.
Protocol 1: Enzymatic Hydrolysis of Glucuronide Conjugates
This procedure is performed prior to extraction for urine and blood samples.
Materials:
-
β-glucuronidase (from E. coli)
-
Phosphate (B84403) buffer (pH 6.8)
-
Incubator/water bath at 60°C
Procedure:
-
To 200 µL of the biological matrix (urine or blood), add an appropriate volume of phosphate buffer.
-
Add a sufficient amount of β-glucuronidase enzyme.
-
Incubate the mixture at 60°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugates[2].
Protocol 2: QuEChERS for Blood, Urine, and Oral Fluid
This method is a streamlined and effective approach for the extraction of 8(R)-OH-9(R)-HHC.
Materials:
-
Acetonitrile (B52724) (ACN)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Sodium chloride (NaCl)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Following enzymatic hydrolysis (for blood and urine), place 200 µL of the sample into a centrifuge tube.
-
Add a mixture of Na₂SO₄ and NaCl (a 4:1 w/w ratio has been shown to be effective)[2].
-
Add an appropriate volume of acetonitrile.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the organic layer.
-
Carefully collect the acetonitrile supernatant for subsequent analysis[2].
Protocol 3: Solid-Phase Extraction (SPE) for Urine and Blood
SPE provides a clean extract by utilizing specific interactions between the analyte and a solid sorbent.
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Elution solvent (e.g., hexane:ethyl acetate (B1210297) mixture)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: After enzymatic hydrolysis, load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water and then a weak organic solvent to remove interferences.
-
Elution: Elute the 8(R)-OH-9(R)-HHC from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.
Protocol 4: Liquid-Liquid Extraction (LLE) for Blood and Urine
LLE is a classic method for isolating compounds based on their differential solubility in two immiscible liquids.
Materials:
-
Extraction solvent (e.g., n-hexane:ethyl acetate, 9:1 v/v)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Following enzymatic hydrolysis, place the sample into a glass tube.
-
Add the extraction solvent (e.g., n-hexane:ethyl acetate).
-
Vortex the mixture for several minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the analytical instrument.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 8(R)-hydroxy-9(R)-Hexahydrocannabinol as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained attention in both recreational and scientific spheres. As with other cannabinoids, understanding its metabolism is crucial for pharmacokinetic, toxicological, and forensic investigations. 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC) has been identified as a minor metabolite of 9(R)-Hexahydrocannabinol (9(R)-HHC), one of the primary epimers of HHC.[1] The availability of a certified analytical reference standard for 8(R)-OH-9(R)-HHC is essential for the accurate identification and quantification of this metabolite in biological matrices.
These application notes provide detailed protocols and data for the use of 8(R)-hydroxy-9(R)-HHC as an analytical reference standard in research, clinical, and forensic settings. The methodologies described herein focus on robust and validated techniques for the analysis of this compound in biological samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Properties of this compound Analytical Reference Standard
A summary of the key properties of the 8(R)-hydroxy-9(R)-HHC analytical reference standard is presented in the table below. It is imperative to handle the reference standard according to the manufacturer's instructions, including recommended storage conditions to ensure its stability and integrity.[2][3]
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₃ |
| Molecular Weight | 332.5 g/mol |
| Appearance | Typically a solid or solution in a certified solvent |
| Purity | ≥98% (typical) |
| Storage | As recommended by the supplier (e.g., -20°C) |
| Solubility | Soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), and acetone |
Applications
The 8(R)-hydroxy-9(R)-HHC analytical reference standard is intended for the following applications:
-
Quantitative Analysis: To accurately determine the concentration of 8(R)-OH-9(R)-HHC in biological samples such as blood, plasma, and urine. This is critical for pharmacokinetic studies, dose-response assessments, and toxicological evaluations.
-
Metabolite Identification: To confirm the presence of 8(R)-OH-9(R)-HHC as a metabolite of HHC in in vitro and in vivo metabolism studies.
-
Method Development and Validation: To develop and validate analytical methods for the detection and quantification of HHC metabolites. This includes establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[4]
-
Forensic and Clinical Toxicology: To identify and quantify 8(R)-OH-9(R)-HHC in forensic casework and clinical settings to confirm HHC consumption.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of HHC and its metabolites, including hydroxylated forms like 8(R)-OH-9(R)-HHC, in biological matrices using LC-MS/MS and GC-MS. These values are provided as a reference and may vary depending on the specific instrumentation, methodology, and laboratory conditions.
Table 1: LC-MS/MS Method Validation Parameters for HHC Metabolites in Blood/Plasma [4][5][6]
| Parameter | 8(R)-OH-9(R)-HHC | Other Hydroxylated HHC Metabolites | Carboxylated HHC Metabolites |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.5 ng/mL | 0.2 - 1.0 ng/mL | 2.0 - 5.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 20 - 50 ng/mL | 20 - 100 ng/mL | 200 - 250 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Matrix Effect | Variable, may exceed 25% | Variable | < 25% |
| Recovery | > 80% | > 80% | > 80% |
Table 2: GC-MS Method Validation Parameters for HHC Metabolites in Urine (after derivatization) [1][7]
| Parameter | 8(R)-OH-9(R)-HHC | Other Hydroxylated HHC Metabolites |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.25 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL | 50 ng/mL |
| Intra-day Precision (%CV) | < 6.5% | < 10% |
| Inter-day Precision (%CV) | < 10.0% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 20% |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of calibration and quality control (QC) standards is fundamental for quantitative analysis.[8][9]
Materials:
-
This compound analytical reference standard
-
Methanol or acetonitrile (HPLC or MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Allow the reference standard vial to equilibrate to room temperature before opening.
-
Accurately weigh a suitable amount of the solid standard (e.g., 1 mg).
-
Dissolve the weighed standard in a precise volume of methanol or acetonitrile in a volumetric flask (e.g., 10 mL) to obtain the stock solution.
-
Store the stock solution at the recommended temperature (e.g., -20°C) in an amber vial to protect from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent.
-
These working solutions will be used to spike into the blank biological matrix to create calibration standards and QC samples.
-
LC-MS/MS Protocol for Quantification in Human Plasma
This protocol provides a general procedure for the analysis of 8(R)-OH-9(R)-HHC in human plasma. Optimization may be required for specific instruments and laboratory conditions.
5.2.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw: Thaw plasma samples and vortex to ensure homogeneity.
-
Spike: To 500 µL of blank plasma, add the appropriate volume of working standard solution to prepare calibration standards and QC samples. For unknown samples, add 500 µL of the sample.
-
Internal Standard: Add a suitable internal standard (e.g., deuterated analog) to all samples, calibrators, and QCs.
-
Precipitation: Add 1 mL of cold acetonitrile to each tube, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Dilution: Transfer the supernatant to a new tube and dilute with 2 mL of 0.1 M acetic acid.
-
SPE Conditioning: Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a 5% methanol in water solution.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
5.2.2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex 6500+ QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing the 8(R)-OH-9(R)-HHC standard. A precursor ion corresponding to [M+H]⁺ and at least two product ions should be monitored for quantification and qualification.
GC-MS Protocol for Quantification in Human Urine
This protocol outlines a general procedure for the analysis of 8(R)-OH-9(R)-HHC in urine, which typically requires hydrolysis and derivatization.
5.3.1. Sample Preparation (Hydrolysis and Liquid-Liquid Extraction - LLE)
-
Hydrolysis: To 1 mL of urine, add 100 µL of a β-glucuronidase solution and incubate at 37°C for 1-2 hours to hydrolyze the glucuronide conjugates.
-
Internal Standard: Add a suitable internal standard.
-
Extraction: Add 3 mL of a hexane:ethyl acetate (B1210297) (9:1, v/v) mixture, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.
-
Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate at 70°C for 30 minutes to create volatile derivatives.
5.3.2. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp 1: 25°C/min to 250°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 min
-
-
Injection Mode: Splitless
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 8(R)-OH-9(R)-HHC.
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated upon the binding of cannabinoids, such as HHC and its metabolites, to cannabinoid receptors (CB1 and CB2). These receptors are G-protein coupled receptors (GPCRs) that modulate several intracellular signaling cascades.[2][3][10]
Caption: Cannabinoid receptor signaling cascade.
Experimental Workflow for Quantitative Analysis
The diagram below outlines the logical workflow for the quantitative analysis of 8(R)-OH-9(R)-HHC in a biological matrix using the analytical reference standard.
Caption: Workflow for using the analytical standard.
References
- 1. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. resources.saylor.org [resources.saylor.org]
- 10. Cannabinoid CRMs: Testing Accuracy & Traceability [sigmaaldrich.com]
Application of 8(R)-hydroxy-9(R)-Hexahydrocannabinol in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) has recently emerged as a semi-synthetic cannabinoid available in recreational drug markets. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as two main epimers, 9(R)-HHC and 9(S)-HHC, with the 9(R) epimer being more psychoactive. Understanding the metabolism of these compounds is crucial for forensic toxicology to accurately identify HHC consumption. 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC) has been identified as a significant metabolite of 9(R)-HHC, particularly in urine, making it a key biomarker for detecting the intake of its parent compound.[1][2] This document provides detailed application notes and protocols for the analysis of 8(R)-OH-9(R)-HHC in forensic toxicology.
Application Notes
Metabolism and Biomarker Significance
Following consumption of a mixture of 9(R)-HHC and 9(S)-HHC, both epimers undergo metabolism.[1] 8(R)-OH-9(R)-HHC has been identified as the most abundant metabolite of 9(R)-HHC in urine, suggesting it is a reliable long-term urinary biomarker for 9(R)-HHC consumption.[1] In blood, while 11-nor-9(R)-carboxy-HHC is the most suitable biomarker, 8(R)-OH-9(R)-HHC is also detectable and exhibits a high maximum concentration (Cmax) with a rapid onset, although it is also rapidly eliminated.[1] The metabolites are typically present as glucuronic acid conjugates in both blood and urine, necessitating an enzymatic hydrolysis step prior to extraction and analysis.[1]
Analytical Techniques
The primary analytical methods for the detection and quantification of 8(R)-OH-9(R)-HHC in biological matrices are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] LC-MS/MS is often preferred due to its high sensitivity and specificity, and its ability to analyze the conjugated metabolites after hydrolysis without derivatization. Several validated LC-MS/MS methods have been developed for the simultaneous quantification of HHC epimers and their metabolites, including 8(R)-OH-9(R)-HHC.[5][6]
Quantitative Data
The following tables summarize quantitative data from studies on 8(R)-OH-9(R)-HHC and related analytes.
Table 1: Method Validation Parameters for 8(R)-OH-9(R)-HHC in Blood by LC-MS/MS [5][6]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Upper Limit of Quantification (ULOQ) | 20 ng/mL |
| Precision (Inter and Intra-day) | <10% |
| Bias | <6% |
| Matrix Effects | >25% (compensated by good precision and low bias) |
Table 2: Concentrations of HHC and Metabolites in Driving Under the Influence of Drugs (DUID) Cases (n=32) [5]
| Analyte | Detection Frequency (%) | Concentration Range (ng/mL) |
| 9(R)-HHC | Not specified | Not specified |
| 9(S)-HHC | Not specified | Not specified |
| 8(R)-OH-9(R)-HHC | Not specified | Not specified |
| 11-OH-9(R)-HHC | Not specified | Not specified |
| 9(R)-HHC-COOH | Major metabolite detected | Not specified |
Note: While the study validated a method for 8-OH-9R-HHC, it concluded that 9R-HHC-COOH was the major metabolite in blood from DUID cases. Specific concentration ranges for 8(R)-OH-9(R)-HHC in these cases were not provided in the cited abstract.
Experimental Protocols
Protocol 1: Analysis of 8(R)-OH-9(R)-HHC in Urine by LC-MS/MS
This protocol is a synthesis of methodologies described in forensic toxicology literature.[1][2][3]
1. Sample Preparation: Enzymatic Hydrolysis
-
To 1 mL of urine, add an appropriate volume of internal standard solution (e.g., deuterated 8(R)-OH-9(R)-HHC).
-
Add a buffer solution to adjust the pH to the optimal range for the chosen β-glucuronidase enzyme (typically pH 5.0-6.8).
-
Add β-glucuronidase from E. coli or a recombinant source. Recombinant enzymes may offer faster and more efficient hydrolysis.[7]
-
Incubate the mixture. Incubation times and temperatures can vary depending on the enzyme used (e.g., 37°C overnight or higher temperatures for shorter periods with recombinant enzymes).[8]
2. Extraction: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
-
SPE:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water) to remove interferences.
-
Elute the analyte with a non-polar solvent (e.g., methanol or a mixture of hexane (B92381) and ethyl acetate).
-
-
LLE:
-
Add an immiscible organic solvent (e.g., a 9:1 v/v mixture of n-hexane and ethyl acetate) to the hydrolyzed urine sample.[1]
-
Vortex thoroughly to ensure efficient extraction of the analyte into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
3. Evaporation and Reconstitution
-
Evaporate the eluate or organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., a mixture of mobile phase components) for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a C18 or similar reversed-phase column.
-
Employ a gradient elution with a mobile phase typically consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions for the analyte and one for the internal standard to ensure specificity.
-
Visualizations
Caption: Metabolic pathway of 9(R)-HHC to 8(R)-OH-9(R)-HHC and its excretion.
Caption: Experimental workflow for the analysis of 8(R)-OH-9(R)-HHC in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoids in humans. II. The influence of three methods of hydrolysis on the concentration of THC and two metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 8(R)-hydroxy-9(R)-Hexahydrocannabinol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC) has been identified as a primary and abundant metabolite of 9(R)-Hexahydrocannabinol (9(R)-HHC), a psychoactive cannabinoid.[1] Understanding the in vivo pharmacological effects of this metabolite is crucial for a comprehensive assessment of the activity and safety profile of its parent compound. While direct in vivo studies administering isolated 8(R)-OH-9(R)-HHC are limited in published literature, its significant presence as a metabolite following HHC administration suggests it may contribute to the overall pharmacological effects.[1] The parent compound, 9(R)-HHC, has demonstrated cannabimimetic effects in animal models, including locomotor suppression, antinociception, hypothermia, and catalepsy, with a potency comparable to Δ⁹-THC.[2][3]
These application notes provide a framework for conducting preclinical in vivo studies on 8(R)-OH-9(R)-HHC in rodent models, based on established protocols for cannabinoids. The objective is to characterize its potential psychoactive and physiological effects, leveraging methodologies used for its parent compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for 8(R)-OH-9(R)-HHC as a metabolite and for its parent compound, 9(R)-HHC, to provide context for experimental design.
Table 1: Pharmacokinetic Parameters of 8(R)-OH-9(R)-HHC in Humans after Smoked HHC Administration
| Parameter | Matrix | Value (mean ± SD) | Notes |
| Cmax | Blood | High | Rapid onset observed. |
| Half-life (t½) | Blood | 1.5 hours | Indicates rapid elimination. |
| Total Accumulation (0-6h) | Urine | 60,599 ng | The most prevalent metabolite in urine. |
Data from a study involving six volunteers smoking 25 mg of a 1:1 9(R)-HHC:9(S)-HHC mixture.
Table 2: In Vivo Cannabimimetic Effects of Parent Compound 9(R)-HHC in Mice (10 mg/kg, i.p.) [4]
| Tetrad Test Parameter | Vehicle | 9(R)-HHC (10 mg/kg) | P-value |
| Locomotion (cm) | 3469.75 ± 833.53 | 1476.75 ± 159.84 | p = 0.0183 |
| Catalepsy (seconds) | Not specified | 14.25 ± 7.64 | p = 0.3097 |
| Analgesia (Hot Plate Latency, s) | Not specified | 22.20 ± 3.04 | p = 0.0204 |
| Body Temperature (°C change) | Not specified | -2.125 ± 0.81 | p = 0.1553 |
These data for the parent compound provide a benchmark for designing and interpreting studies on its metabolite, 8(R)-OH-9(R)-HHC.
Experimental Protocols
The following protocols are adapted from established methods for assessing cannabimimetic activity in rodents and are proposed for the evaluation of 8(R)-OH-9(R)-HHC.
Protocol 1: Cannabinoid Tetrad Assessment in Mice
This protocol assesses the four classic behavioral and physiological effects of cannabinoids.
1. Animals:
-
Male mice (e.g., C57BL/6 or CD-1), 8-10 weeks old.
-
House animals in a controlled environment (12:12 light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Acclimate animals to the testing room for at least 1 hour before experiments.
2. Materials:
-
This compound (analytical grade).
-
Vehicle solution (e.g., 5% ethanol, 5% Kolliphor EL, 90% saline).
-
Apparatus: Open field arena, catalepsy bar, hot plate analgesia meter, rectal thermometer.
3. Dosing and Administration:
-
Prepare a stock solution of 8(R)-OH-9(R)-HHC in the vehicle.
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
A dose range-finding study is recommended (e.g., 1, 5, 10, 20 mg/kg).
4. Experimental Procedure (Tetrad Tests):
-
Conduct tests 30 minutes post-injection.
-
A. Locomotor Activity:
-
Place the mouse in the center of an open field arena (e.g., 40x40 cm).
-
Record the total distance traveled for 10 minutes using an automated tracking system.
-
-
B. Catalepsy:
-
Gently place the mouse's forepaws on a horizontal bar (5 cm high).
-
Measure the time (in seconds) the mouse remains immobile, up to a maximum of 60 seconds.
-
-
C. Antinociception (Hot Plate Test): [5]
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).[5]
-
Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping).
-
Remove the mouse immediately upon response to avoid tissue damage. Set a cut-off time (e.g., 45 seconds).
-
-
D. Hypothermia:
-
Measure the baseline rectal temperature before injection.
-
Measure the rectal temperature again 30 minutes post-injection.
-
Calculate the change in body temperature (ΔT).
-
-
5. Data Analysis:
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control group.
-
Present data as mean ± SEM.
Protocol 2: Pharmacokinetic Analysis in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of 8(R)-OH-9(R)-HHC.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for serial blood sampling.
-
House and acclimate as described in Protocol 1.
2. Dosing and Administration:
-
Administer 8(R)-OH-9(R)-HHC via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
The dose will depend on the intended study but should be based on pilot toxicity and efficacy data.
3. Blood Sampling:
-
Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store samples at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 8(R)-OH-9(R)-HHC in plasma.
-
The method should be validated for linearity, accuracy, precision, and recovery.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Visualizations: Signaling Pathways and Workflows
The cannabimimetic effects of cannabinoids are primarily mediated through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[6][7]
Caption: Presumed CB1 receptor signaling cascade for 8(R)-OH-9(R)-HHC.
Caption: Presumed CB2 receptor signaling cascade for 8(R)-OH-9(R)-HHC.
Caption: Proposed workflow for in vivo evaluation of 8(R)-OH-9(R)-HHC.
References
- 1. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabimimetic and discriminative stimulus effects of hexahydrocannabinols in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psypost.org [psypost.org]
- 4. researchgate.net [researchgate.net]
- 5. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assays to Determine 8(R)-hydroxy-9(R)-Hexahydrocannabinol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC) is a metabolite of 9-Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid that has gained attention for its structural similarity to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] Like THC, HHC, particularly the 9(R)-HHC epimer, exerts its biological effects primarily through interaction with the cannabinoid receptors CB1 and CB2.[3][4][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events.[6][7][8] The primary signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of 8(R)-OH-9(R)-HHC. The described assays will enable researchers to determine its potency and efficacy as a cannabinoid receptor agonist and to assess its effects on cell viability. The protocols are intended for use by individuals with standard cell culture and laboratory experience.
Key Cell-Based Assays
Three key types of cell-based assays are presented to provide a comprehensive profile of 8(R)-OH-9(R)-HHC activity:
-
cAMP Glo™ Assay: To quantify the agonistic activity of 8(R)-OH-9(R)-HHC at CB1 and CB2 receptors by measuring changes in intracellular cAMP levels.[6][9]
-
β-Arrestin Recruitment Assay: To provide an alternative measure of receptor activation by quantifying the recruitment of β-arrestin to the receptor upon ligand binding.[11][12]
-
Cell Viability (MTT) Assay: To evaluate the cytotoxic or anti-proliferative effects of 8(R)-OH-9(R)-HHC on cultured cells.[13][14][15]
Data Presentation
Table 1: Representative Agonist Activity of Cannabinoid Compounds in a cAMP Assay
| Compound | Receptor | EC50 (nM) |
| CP55,940 (Control Agonist) | CB1 | 0.18[10] |
| Anandamide | CB1 | 1320[10] |
| WIN 55,212-2 | CB1 | 14[10] |
| 8(R)-OH-9(R)-HHC | CB1 | To be determined |
| CP55,940 (Control Agonist) | CB2 | To be determined |
| 8(R)-OH-9(R)-HHC | CB2 | To be determined |
Table 2: Representative Cytotoxicity of Cannabinoid Compounds in an MTT Assay
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Cannabidiol (CBD) | Caov-3 (Ovarian Cancer) | 48 | ~20[13] |
| Cannabinol (CBN) | Caov-3 (Ovarian Cancer) | 48 | ~22[13] |
| Δ9-THC | TM4 (Sertoli Cells) | 24 | >50[15] |
| 8(R)-OH-9(R)-HHC | User-defined | 24, 48, 72 | To be determined |
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
Caption: Agonist activation of cannabinoid receptors leading to inhibition of cAMP production.
Experimental Workflow for cAMP Glo™ Assay
Caption: Step-by-step workflow for the cAMP Glo™ Assay.
Experimental Workflow for MTT Cell Viability Assay
Caption: General workflow for assessing cell viability using the MTT assay.
Experimental Protocols
Protocol 1: cAMP Glo™ Assay for CB1/CB2 Receptor Activation
Objective: To determine the EC50 of 8(R)-OH-9(R)-HHC for the activation of CB1 and CB2 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics
-
96-well white, clear-bottom tissue culture plates
-
8(R)-OH-9(R)-HHC
-
CP55,940 (control agonist)
-
Forskolin
-
cAMP-Glo™ Assay kit (Promega or similar)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Luminometer
Methodology:
-
Cell Seeding:
-
The day before the assay, trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[16]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 8(R)-OH-9(R)-HHC and CP55,940 in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 0.1% BSA) to obtain a range of concentrations (e.g., from 10 µM to 0.1 nM). The final DMSO concentration in the well should be ≤ 0.1%.
-
-
Assay Procedure:
-
Carefully aspirate the growth medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of assay buffer containing a fixed concentration of forskolin (e.g., 3 µM, to stimulate adenylyl cyclase) to all wells except the negative control.
-
Add 50 µL of the diluted compounds to the respective wells. For control wells, add 50 µL of assay buffer with and without forskolin.
-
Incubate the plate at 37°C for 30 minutes.[10]
-
-
cAMP Detection:
-
Equilibrate the cAMP-Glo™ Assay kit reagents to room temperature.
-
Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature on a plate shaker to induce cell lysis.
-
Add 20 µL of cAMP-Glo™ Detection Solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the luminescence from the forskolin-only treated cells as 100% and the no-forskolin control as 0%.
-
Plot the normalized response as a function of the log concentration of 8(R)-OH-9(R)-HHC.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
Objective: To confirm GPCR activation by 8(R)-OH-9(R)-HHC through a secondary signaling pathway.
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™ GPCR Assay) expressing CB1 or CB2 receptors.
-
Assay-specific detection reagents.
-
96-well white tissue culture plates.
-
8(R)-OH-9(R)-HHC and a known agonist.
-
Luminometer or fluorometer.
Methodology:
-
Cell Seeding:
-
Follow the manufacturer's instructions for seeding the specific β-arrestin assay cell line.
-
-
Compound Treatment:
-
Prepare serial dilutions of 8(R)-OH-9(R)-HHC and the control agonist.
-
Add the compounds to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate at room temperature for the specified time.
-
Measure the luminescent or fluorescent signal.
-
Data Analysis:
-
Normalize the data to the response of the control agonist.
-
Plot the normalized response versus the log concentration of 8(R)-OH-9(R)-HHC.
-
Calculate the EC50 value using a non-linear regression curve fit.
Protocol 3: MTT Cell Viability Assay
Objective: To assess the effect of 8(R)-OH-9(R)-HHC on cell proliferation and viability.
Materials:
-
Selected cell line (e.g., a cancer cell line or a normal cell line).
-
Complete growth medium.
-
96-well clear tissue culture plates.
-
8(R)-OH-9(R)-HHC.
-
Doxorubicin or another cytotoxic agent (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of 8(R)-OH-9(R)-HHC in complete growth medium.
-
Remove the old medium and add 100 µL of medium containing the different concentrations of the compound to the wells. Include vehicle control (medium with the same percentage of DMSO) and positive control wells.
-
Incubate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Incubate for another 4 hours or overnight at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
-
Plot the percentage of cell viability against the log concentration of 8(R)-OH-9(R)-HHC.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Troubleshooting
-
High variability in cAMP assay: Ensure consistent cell seeding density and thorough washing steps. Check for potential interference of the test compound with the luciferase enzyme.
-
Low signal in β-arrestin assay: Optimize cell number and incubation time. Confirm receptor expression levels.
-
Compound precipitation in MTT assay: Synthetic cannabinoids can be lipophilic and may precipitate in aqueous media.[17] Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is low and consistent across all wells.
-
Interference with MTT dye: Some compounds can directly reduce the MTT reagent, leading to a false positive signal for viability.[17] Include a cell-free control with the compound and MTT reagent to check for direct reduction. If interference is observed, consider using an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo).[17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR シグナリングアッセイ [promega.jp]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. agilent.com [agilent.com]
- 9. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. innoprot.com [innoprot.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of 8(R)-hydroxy-9(R)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the sensitive and specific detection of 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC), a significant metabolite of Hexahydrocannabinol (HHC).
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity in recent years. Understanding its metabolism is crucial for forensic toxicology, clinical chemistry, and drug development. 8(R)-hydroxy-9(R)-HHC has been identified as a metabolite of 9(R)-HHC[1]. Immunoassays offer a rapid, high-throughput, and cost-effective method for the screening of specific analytes in biological samples. This document outlines the necessary steps to develop a robust immunoassay for the detection of 8(R)-OH-9(R)-HHC.
While many existing cannabinoid immunoassays show some cross-reactivity with HHC and its metabolites, developing a specific assay for 8(R)-OH-9(R)-HHC allows for more accurate and sensitive detection[2][3][4]. This can be particularly important in distinguishing HHC use from the use of other cannabinoids.
Principle of the Assay
The developed assay is a competitive indirect ELISA. In this format, 8(R)-OH-9(R)-HHC in a sample competes with a fixed amount of 8(R)-OH-9(R)-HHC conjugated to a carrier protein (coating antigen) for binding to a limited amount of specific anti-8(R)-OH-9(R)-HHC antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody. The signal produced is inversely proportional to the concentration of 8(R)-OH-9(R)-HHC in the sample.
Materials and Reagents
-
This compound analytical standard
-
Carrier proteins (Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)
-
Coupling reagents (e.g., EDC, NHS)
-
Solvents (e.g., DMF, DMSO, PBS)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody (anti-8(R)-OH-9(R)-HHC monoclonal antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Experimental Protocols
Hapten Synthesis and Immunogen/Coating Antigen Preparation
To produce antibodies against a small molecule like 8(R)-OH-9(R)-HHC, it must first be conjugated to a larger carrier protein to become immunogenic. This involves the synthesis of a hapten, a derivative of the target molecule with a linker arm for conjugation.
Protocol 1: Synthesis of 8(R)-OH-9(R)-HHC-hemisuccinate (Hapten)
-
Dissolve 8(R)-OH-9(R)-HHC: Dissolve 10 mg of this compound in 1 mL of dry pyridine.
-
Add Succinic Anhydride (B1165640): Add a 5-fold molar excess of succinic anhydride to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Quench Reaction: Add 5 mL of water and stir for an additional 30 minutes.
-
Extraction: Acidify the solution with 1N HCl to pH 2-3 and extract three times with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting 8(R)-OH-9(R)-HHC-hemisuccinate by flash chromatography.
-
Characterization: Confirm the structure of the hapten using techniques such as NMR and mass spectrometry.
Protocol 2: Preparation of Immunogen (8(R)-OH-9(R)-HHC-KLH) and Coating Antigen (8(R)-OH-9(R)-HHC-BSA)
-
Dissolve Hapten: Dissolve 5 mg of the 8(R)-OH-9(R)-HHC-hemisuccinate hapten in 0.5 mL of dimethylformamide (DMF).
-
Activate Hapten: Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Stir the mixture at room temperature for 4 hours to form the NHS-ester.
-
Prepare Protein Solution: Dissolve 10 mg of KLH (for immunogen) or BSA (for coating antigen) in 2 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Conjugation: Slowly add the activated hapten solution to the protein solution while gently stirring.
-
Reaction: Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Dialysis: Dialyze the conjugate against PBS for 48 hours with several buffer changes to remove unconjugated hapten and coupling reagents.
-
Characterization: Determine the conjugation ratio by MALDI-TOF mass spectrometry or by measuring the protein concentration (e.g., Bradford assay) and comparing it to the UV-Vis spectrum of the conjugate.
-
Storage: Store the conjugates at -20°C.
Diagram: Hapten Synthesis and Conjugation Workflow
Caption: Workflow for hapten synthesis and conjugation.
Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is a critical step in immunoassay development.
Protocol 3: Monoclonal Antibody Production
-
Immunization: Immunize mice with the 8(R)-OH-9(R)-HHC-KLH immunogen. A typical immunization schedule involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant at 2-3 week intervals.
-
Titer Monitoring: Monitor the antibody titer in the mouse serum by indirect ELISA using the 8(R)-OH-9(R)-HHC-BSA coating antigen.
-
Fusion: Once a high antibody titer is achieved, sacrifice the mouse and fuse the spleen cells with myeloma cells to produce hybridomas.
-
Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to the 8(R)-OH-9(R)-HHC-BSA coating antigen using ELISA.
-
Cloning: Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Expand the selected monoclonal hybridoma cell lines in vitro or in vivo to produce a larger quantity of the monoclonal antibody. Purify the antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
-
Characterization: Characterize the purified antibody for its affinity (e.g., by surface plasmon resonance or ELISA) and specificity (cross-reactivity with related compounds).
Diagram: Monoclonal Antibody Production Workflow
Caption: Monoclonal antibody production workflow.
Competitive ELISA Protocol
Protocol 4: Competitive Indirect ELISA for 8(R)-OH-9(R)-HHC Detection
-
Coating: Dilute the 8(R)-OH-9(R)-HHC-BSA coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing 1: Wash the plate three times with 200 µL of washing buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing 2: Wash the plate three times with 200 µL of washing buffer per well.
-
Competition:
-
Prepare a series of standards of 8(R)-OH-9(R)-HHC in assay buffer.
-
Prepare unknown samples, diluting them in assay buffer if necessary.
-
In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-8(R)-OH-9(R)-HHC monoclonal antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing 3: Wash the plate five times with 200 µL of washing buffer per well.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing 4: Wash the plate five times with 200 µL of washing buffer per well.
-
Substrate Development: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Diagram: Competitive ELISA Workflow
Caption: Competitive ELISA workflow.
Data Presentation
The performance of the developed immunoassay should be thoroughly validated. Key parameters include the standard curve, sensitivity (limit of detection and quantification), specificity (cross-reactivity), precision, and accuracy.
Table 1: Standard Curve Data for 8(R)-OH-9(R)-HHC ELISA
| Standard Concentration (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.520 | 100.0 |
| 0.1 | 1.350 | 88.8 |
| 0.5 | 1.080 | 71.1 |
| 1.0 | 0.850 | 55.9 |
| 5.0 | 0.420 | 27.6 |
| 10.0 | 0.250 | 16.4 |
| 50.0 | 0.100 | 6.6 |
B/B₀ = (Absorbance of standard / Absorbance of zero standard) x 100
Table 2: Assay Performance Characteristics
| Parameter | Value |
| IC₅₀ (ng/mL) | 1.2 |
| Limit of Detection (LOD) (ng/mL) | 0.08 |
| Limit of Quantification (LOQ) (ng/mL) | 0.25 |
| Linear Range (ng/mL) | 0.25 - 20 |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Table 3: Cross-Reactivity of the Anti-8(R)-OH-9(R)-HHC Antibody
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.2 | 100 |
| 9(R)-Hexahydrocannabinol (9R-HHC) | > 1000 | < 0.1 |
| 9(S)-Hexahydrocannabinol (9S-HHC) | > 1000 | < 0.1 |
| 11-hydroxy-Δ⁹-THC | > 500 | < 0.2 |
| 11-nor-9-carboxy-Δ⁹-THC | > 1000 | < 0.1 |
| Cannabidiol (CBD) | > 1000 | < 0.1 |
| Cannabinol (CBN) | > 1000 | < 0.1 |
Cross-Reactivity (%) = (IC₅₀ of 8(R)-OH-9(R)-HHC / IC₅₀ of competing compound) x 100
Conclusion
The protocols and data presented here provide a comprehensive guide for the development and validation of a specific and sensitive competitive immunoassay for the detection of this compound. This assay can serve as a valuable tool for researchers and professionals in various fields requiring the analysis of HHC metabolism. The high specificity of the assay, as demonstrated by the low cross-reactivity with other cannabinoids, ensures reliable and accurate screening results. Further validation with authentic biological samples is recommended to fully establish the clinical and forensic applicability of this assay.
References
Unveiling the Role of 8(R)-hydroxy-9(R)-Hexahydrocannabinol in Cannabinoid Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC) is a prominent metabolite of 9(R)-Hexahydrocannabinol (9(R)-HHC), a semi-synthetic cannabinoid that has garnered significant interest in the scientific community. As a key metabolic byproduct, 8(R)-OH-9(R)-HHC serves as a crucial biomarker for detecting and quantifying the consumption of HHC in biological matrices. This document provides detailed application notes and experimental protocols for the utilization of 8(R)-OH-9(R)-HHC in cannabinoid studies, focusing on its role as an analytical reference standard and outlining potential avenues for future pharmacological investigation.
Application Notes
The primary application of 8(R)-OH-9(R)-HHC in current research is as a certified reference material for analytical and forensic purposes.[1][2] Its detection in biological samples, particularly urine, is a reliable indicator of recent HHC use.
Key Applications:
-
Biomarker for HHC Consumption: 8(R)-OH-9(R)-HHC is a major urinary metabolite of 9(R)-HHC, making it an ideal target for developing sensitive and specific analytical methods to monitor HHC intake.[3]
-
Forensic Toxicology: In the analysis of biological samples for drug testing, the presence of 8(R)-OH-9(R)-HHC can confirm the ingestion of HHC.
-
Pharmacokinetic Studies: Quantifying the levels of 8(R)-OH-9(R)-HHC in blood and urine over time is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 9(R)-HHC.[3]
-
Metabolic Studies: Investigating the formation of 8(R)-OH-9(R)-HHC from its parent compound provides insights into the metabolic pathways of synthetic cannabinoids.[4]
While the pharmacological activity of 8(R)-OH-9(R)-HHC has not been extensively studied, its structural similarity to other psychoactive cannabinoids suggests that it may possess activity at cannabinoid receptors. Future research is warranted to explore its potential cannabimimetic or modulatory effects.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of 8(R)-OH-9(R)-HHC in blood following smoked administration of a 9(R)-HHC:9(S)-HHC mixture.
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax | 5.8 ± 6.1 | ng/mL | [3] |
| Tmax | 0.4 ± 0.3 | h | [3] |
| AUC0–3h | 7.9 ± 9.0 | h*ng/mL | [3] |
| t1/2 | 1.5 ± 1.1 | h | [3] |
| Ke | 0.6 ± 0.3 | 1/h | [3] |
Table 1: Pharmacokinetic Parameters of 8(R)-OH-9(R)-HHC in Blood. [3]
Experimental Protocols
Protocol 1: Quantification of 8(R)-OH-9(R)-HHC in Human Urine by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of 8(R)-OH-9(R)-HHC in human urine samples.
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (e.g., 8(R)-OH-9(R)-HHC-d3)
-
Beta-glucuronidase from E. coli
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
2. Sample Preparation:
-
To 1 mL of urine, add 50 µL of internal standard solution.
-
Add 1 mL of acetate (B1210297) buffer (pH 5) and 50 µL of beta-glucuronidase solution.
-
Incubate the mixture at 37°C for 2 hours to deconjugate the glucuronidated metabolites.
-
Perform solid-phase extraction (SPE) to clean up the sample.
-
Elute the analyte with an appropriate solvent mixture (e.g., methanol/acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for 8(R)-OH-9(R)-HHC and its internal standard.
4. Data Analysis:
-
Construct a calibration curve using known concentrations of the 8(R)-OH-9(R)-HHC standard.
-
Calculate the concentration of 8(R)-OH-9(R)-HHC in the urine samples based on the peak area ratio of the analyte to the internal standard.
Protocol 2: In Vitro Cannabinoid Receptor Binding Assay (Hypothetical)
As no direct binding data for 8(R)-OH-9(R)-HHC is currently available, this protocol outlines a standard methodology that could be employed to determine its affinity for CB1 and CB2 receptors.
1. Materials:
-
This compound
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
Binding buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Scintillation cocktail and vials
-
Microplate harvester and scintillation counter
2. Assay Procedure:
-
In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of 8(R)-OH-9(R)-HHC in the binding buffer.
-
For non-specific binding determination, add a high concentration of a known non-labeled cannabinoid ligand (e.g., WIN 55,212-2) to separate wells.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for 8(R)-OH-9(R)-HHC by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
Protocol 3: In Vitro cAMP Functional Assay (Hypothetical)
This protocol describes a method to assess the functional activity of 8(R)-OH-9(R)-HHC at CB1 receptors by measuring its effect on cAMP levels.
1. Materials:
-
This compound
-
CHO cells stably expressing human CB1 receptors
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
2. Assay Procedure:
-
Plate the CB1-expressing CHO cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of 8(R)-OH-9(R)-HHC for 15 minutes.
-
Stimulate the cells with forskolin (to induce cAMP production) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation by 8(R)-OH-9(R)-HHC.
-
Calculate the EC50 value to determine the potency of the compound as a CB1 receptor agonist.
Visualizations
Caption: Metabolic pathway of 9(R)-HHC to 8(R)-OH-9(R)-HHC.
Caption: Workflow for the quantification of 8(R)-OH-9(R)-HHC in urine.
Caption: Workflow for a hypothetical cannabinoid receptor binding assay.
References
- 1. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]
- 2. caymanchem.com [caymanchem.com]
- 3. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Production of 8(R)-hydroxy-9(R)-Hexahydrocannabinol
Welcome to the technical support center for the production of 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield of this specific hexahydrocannabinol (B1216694) metabolite.
Frequently Asked Questions (FAQs)
Q1: Can 8(R)-hydroxy-9(R)-HHC be directly synthesized?
A1: Currently, there are no established direct chemical synthesis routes specifically designed for 8(R)-hydroxy-9(R)-HHC. This compound is primarily known as a metabolite of 9(R)-Hexahydrocannabinol (9(R)-HHC).[1][2][3] Therefore, its production in a laboratory setting is achieved through biotransformation or biomimetic approaches that mimic the metabolic processes of the liver.
Q2: What is the primary method for producing 8(R)-hydroxy-9(R)-HHC in a laboratory setting?
A2: The primary method for producing 8(R)-hydroxy-9(R)-HHC is through in vitro metabolism of 9(R)-HHC using liver microsomes.[1][4][5] Human liver microsomes (HLMs) contain cytochrome P450 (CYP) enzymes, such as CYP3A4, CYP2C9, and CYP2C19, which are responsible for the hydroxylation of HHC at various positions, including the C8 position.[6][7]
Q3: How can I maximize the yield of the precursor, 9(R)-HHC?
A3: The synthesis of the precursor, Hexahydrocannabinol (HHC), typically involves the hydrogenation of a Δ8-THC or Δ9-THC intermediate, often derived from cannabidiol (B1668261) (CBD).[8] To maximize the yield of the desired 9(R)-HHC epimer, it is recommended to start with Δ8-THC, as its hydrogenation has been shown to favor the formation of 9(R)-HHC.[8] An alternative method, known as hydrogen-atom transfer (HAT) reduction, has also been reported to yield a higher ratio of (9R)-HHC.[9]
Q4: What are the main challenges in producing 8(R)-hydroxy-9(R)-HHC?
A4: The main challenges include:
-
Low Conversion Rates: The enzymatic conversion of 9(R)-HHC to its hydroxylated metabolites can be inefficient.
-
Formation of Multiple Byproducts: The hydroxylation process is not always regioselective, leading to the formation of a mixture of other hydroxylated isomers, such as 11-hydroxy-HHC and various side-chain hydroxylated derivatives.[5][10]
-
Purification Difficulties: Separating the desired 8(R)-hydroxy-9(R)-HHC from the unreacted substrate and other closely related metabolites can be complex and require advanced chromatographic techniques.
-
Enzyme Activity and Stability: Maintaining the catalytic activity of the liver microsomes throughout the incubation period is crucial for achieving consistent yields.
Troubleshooting Guides
Issue 1: Low Yield of 8(R)-hydroxy-9(R)-HHC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Conditions | Optimize incubation time, temperature, and pH. Most enzymatic reactions with liver microsomes perform best at 37°C and a pH of 7.4.[11][12] | Increased conversion of 9(R)-HHC to its metabolites. |
| Insufficient Cofactor (NADPH) | Ensure an adequate and fresh supply of the NADPH regenerating system. The concentration of NADPH can be a limiting factor in CYP-mediated reactions.[11][12] | Sustained enzyme activity throughout the incubation, leading to higher product formation. |
| Low Enzyme Concentration or Activity | Increase the concentration of human liver microsomes in the reaction mixture. Verify the activity of the microsomal batch with a known substrate.[11][12] | Higher concentration of active enzymes leading to a faster and more complete reaction. |
| Substrate Inhibition | Perform a substrate concentration curve to determine the optimal concentration of 9(R)-HHC. High concentrations can sometimes inhibit enzyme activity. | Identification of the optimal substrate concentration for maximum product formation without enzyme inhibition. |
Issue 2: Poor Regioselectivity (Formation of Multiple Hydroxylated Isomers)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Nature of CYP Enzymes | Experiment with microsomes from different species (e.g., rat, mouse, dog) as they may exhibit different regioselectivity profiles for HHC hydroxylation. | Identification of a species-specific enzyme source that favors hydroxylation at the 8-position. |
| Use of a Broad-Spectrum CYP Source | Consider using specific recombinant CYP enzymes (e.g., specific CYP2C9 or CYP3A4 isoforms) instead of pooled liver microsomes to target the desired hydroxylation site more precisely. | Increased formation of the desired 8(R)-hydroxy isomer over other hydroxylated byproducts. |
| Reaction Conditions Favoring Other Isomers | Systematically vary reaction parameters such as pH and temperature, as these can sometimes influence the regioselectivity of enzymatic reactions. | Shifting the reaction equilibrium towards the formation of the desired product. |
Issue 3: Difficulty in Purifying 8(R)-hydroxy-9(R)-HHC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Metabolites | Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase for separation. | Baseline separation of 8(R)-hydroxy-9(R)-HHC from other isomers and the parent compound. |
| Co-elution with Other Compounds | Utilize a gradient elution method in your chromatographic separation to improve the resolution between closely eluting peaks. | Enhanced separation and purification of the target compound. |
| Low Abundance of the Target Compound | Scale up the biotransformation reaction to produce a larger quantity of the metabolite mixture, making the purification process more manageable. | A larger amount of the crude product will facilitate better recovery of the purified 8(R)-hydroxy-9(R)-HHC. |
Experimental Protocols
Protocol 1: In Vitro Production of 8(R)-hydroxy-9(R)-HHC using Human Liver Microsomes
This protocol provides a general framework for the biotransformation of 9(R)-HHC. Optimization of specific parameters may be required.
Materials:
-
9(R)-Hexahydrocannabinol (substrate)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (B52724) (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of 9(R)-HHC in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order: potassium phosphate buffer, MgCl2, the 9(R)-HHC stock solution, and the human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 60 minutes). Time-course experiments are recommended to determine the optimal incubation time.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Collect the supernatant for analysis by LC-MS/MS or for further purification by HPLC.
Quantitative Data for Optimization:
| Parameter | Recommended Range | Purpose |
| 9(R)-HHC Concentration | 1 - 50 µM | To determine the optimal substrate concentration and avoid substrate inhibition. |
| HLM Concentration | 0.1 - 1.0 mg/mL | To ensure sufficient enzyme concentration for the reaction. |
| Incubation Time | 15 - 120 minutes | To identify the time point of maximum product formation before potential product degradation. |
| NADPH Regenerating System | Per manufacturer's instructions | To maintain a constant supply of the essential cofactor. |
Visualizations
Caption: Experimental workflow for the in vitro production of 8(R)-hydroxy-9(R)-HHC.
Caption: Troubleshooting logic for addressing low yield in 8(R)-OH-9(R)-HHC production.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. irf.fhnw.ch [irf.fhnw.ch]
- 6. hothousecucumber.com [hothousecucumber.com]
- 7. canaturawholesale.com [canaturawholesale.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Quantification of 8(R)-hydroxy-9(R)-HHC
Welcome to the technical support center for the quantification of 8(R)-hydroxy-9(R)-HHC. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of 8(R)-hydroxy-9(R)-HHC?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, reduced sensitivity, and poor reproducibility of results for 8(R)-hydroxy-9(R)-HHC.[2] Common sources of matrix effects in biological samples like plasma, urine, or oral fluid include proteins, phospholipids, salts, and endogenous metabolites.[2][3]
Q2: What are the primary strategies to mitigate matrix effects in 8(R)-hydroxy-9(R)-HHC analysis?
A2: The primary strategies to minimize matrix effects can be categorized as follows:
-
Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation is crucial to remove interfering matrix components.[2][4]
-
Chromatographic Separation: Optimizing the Liquid Chromatography (LC) method to separate 8(R)-hydroxy-9(R)-HHC from matrix interferences is a key step.[3][5]
-
Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) of 8(R)-hydroxy-9(R)-HHC is highly recommended to compensate for matrix effects.[2][6]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[1]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Two common methods to evaluate matrix effects are:
-
Post-Extraction Spike Method: This quantitative method compares the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution.[1] This allows for a quantitative assessment of ion suppression or enhancement.
-
Post-Column Infusion: This is a qualitative method that helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[1][3] A solution of the analyte is continuously infused into the mass spectrometer while a blank extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal indicates the presence of matrix effects.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary for accurate quantification?
A4: While not strictly mandatory in all cases, a SIL-IS is considered the gold standard for quantitative bioanalysis using LC-MS/MS, especially for complex matrices.[6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability.[6] For 8(R)-hydroxy-9(R)-HHC, a deuterated analog would be an ideal internal standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of 8(R)-hydroxy-9(R)-HHC that may be related to matrix effects.
Problem 1: Poor reproducibility of results between different sample lots.
-
Possible Cause: Variable matrix effects between different sources of biological matrix.
-
Troubleshooting Steps:
-
Assess Matrix Factor: Quantify the matrix effect for each lot of biological matrix using the post-extraction spike method.
-
Improve Sample Cleanup: Enhance the sample preparation procedure to remove more interferences. Consider switching from protein precipitation to a more specific technique like SPE.
-
Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for 8(R)-hydroxy-9(R)-HHC.
-
Problem 2: Low signal intensity and poor sensitivity for 8(R)-hydroxy-9(R)-HHC.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: Identify the retention time window where ion suppression is most severe.
-
Optimize Chromatography: Adjust the chromatographic gradient to move the elution of 8(R)-hydroxy-9(R)-HHC away from the region of high ion suppression.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression, though this may not be feasible for samples with very low analyte concentrations.[5][7]
-
Problem 3: Inconsistent internal standard response.
-
Possible Cause: The internal standard may not be adequately compensating for the matrix effects.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that 8(R)-hydroxy-9(R)-HHC and its SIL-IS are co-eluting. Even a small difference in retention time can expose them to different matrix components.
-
Check for High Concentrations of Interferences: Extremely high concentrations of co-eluting matrix components can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional.[8] Further optimization of the sample cleanup is recommended.
-
Data Presentation
The following tables present hypothetical validation data for the quantification of 8(R)-hydroxy-9(R)-HHC, illustrating the evaluation of matrix effects.
Table 1: Assessment of Matrix Factor in Human Plasma from Different Donors
| Donor ID | Analyte Response (Post-extraction Spike) | Analyte Response (Neat Solution) | Matrix Factor |
| 1 | 85,000 | 100,000 | 0.85 |
| 2 | 78,000 | 100,000 | 0.78 |
| 3 | 92,000 | 100,000 | 0.92 |
| 4 | 81,000 | 100,000 | 0.81 |
| 5 | 75,000 | 100,000 | 0.75 |
| 6 | 88,000 | 100,000 | 0.88 |
| Mean | 83,167 | 100,000 | 0.83 |
| %CV | 7.9% | N/A | 7.9% |
Matrix Factor = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). A value < 1 indicates ion suppression, > 1 indicates ion enhancement.
Table 2: Comparison of Different Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Mean Matrix Factor | %CV of Matrix Factor | Mean Recovery | %CV of Recovery |
| Protein Precipitation | 0.65 | 18.5% | 95% | 5.2% |
| Liquid-Liquid Extraction | 0.82 | 9.8% | 88% | 7.1% |
| Solid-Phase Extraction | 0.95 | 4.2% | 92% | 4.5% |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Source Material: Obtain blank biological matrix (e.g., plasma) from at least six individual sources.
-
Prepare QC Samples:
-
Set 1 (Neat Solution): Prepare low and high QC concentrations of 8(R)-hydroxy-9(R)-HHC in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank matrix from each of the six sources using the developed sample preparation method. Spike the extracted matrix with low and high QC concentrations of 8(R)-hydroxy-9(R)-HHC.
-
-
Analysis: Analyze all samples using the validated LC-MS/MS method.
-
Calculations:
-
Calculate the Matrix Factor for each source: Matrix Factor = (Mean peak area of Set 2) / (Mean peak area of Set 1)
-
Calculate the overall mean Matrix Factor and the coefficient of variation (%CV).
-
Protocol 2: Solid-Phase Extraction (SPE) for 8(R)-hydroxy-9(R)-HHC from Human Plasma
This protocol is a general guideline and should be optimized for the specific properties of 8(R)-hydroxy-9(R)-HHC.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of the internal standard solution (e.g., 8(R)-hydroxy-9(R)-HHC-d3, 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 1 mL of 4% phosphoric acid and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE plate (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE plate and apply positive pressure or vacuum to pass the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with a second, stronger organic wash if necessary to remove non-polar interferences, ensuring the analyte is retained.
-
-
Elution:
-
Elute 8(R)-hydroxy-9(R)-HHC and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Visualizations
Caption: Workflow for method development and matrix effect assessment.
Caption: Troubleshooting logic for overcoming matrix effects.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of HHC Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of hexahydrocannabinol (B1216694) (HHC) diastereomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of HHC diastereomers, offering potential causes and systematic solutions.
Issue 1: Poor Resolution or Co-elution of HHC Diastereomers
Q: My HHC diastereomers are not separating well and are either partially or completely co-eluting. What steps can I take to improve resolution?
A: Poor resolution is a common challenge in the separation of diastereomers due to their similar physicochemical properties.[1] A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution of HHC diastereomers.
Detailed Solutions:
-
Column Selection: The choice of stationary phase is critical. While reversed-phase columns like C18 can separate HHC diastereomers, chiral columns often provide superior selectivity.[2][3] Consider screening different chiral stationary phases (CSPs) if an achiral column does not provide adequate separation.[4]
-
Mobile Phase Composition:
-
Organic Modifier: The ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase significantly impacts retention and selectivity.[5] Systematically vary the percentage of the organic modifier to find the optimal balance.
-
Additives: Small amounts of acidic or basic additives can improve peak shape and selectivity.[6] For reversed-phase HPLC, adding 0.1% formic acid to both the aqueous and organic phases is a common starting point.[3] For normal-phase or SFC, basic additives like diethylamine (B46881) may be beneficial.[7]
-
-
Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences between diastereomers, leading to better separation.[8] However, this may also increase analysis time and backpressure.
-
Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.[9]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I am observing asymmetric peaks (tailing or fronting) for my HHC diastereomers. How can I improve peak symmetry?
A: Peak asymmetry can compromise accurate quantification. Tailing is more common and can be caused by several factors.[10]
Potential Causes and Solutions for Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions with basic compounds) can cause tailing. Adding a mobile phase additive like an acid (e.g., 0.1% formic or phosphoric acid) can suppress these interactions.[5][11] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[11] Try reducing the injection volume or the sample concentration. |
| Column Contamination/Damage | A contaminated guard column or a void at the head of the analytical column can distort peak shape.[12] Replace the guard column and/or flush the analytical column. If the problem persists, the column may need to be replaced. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[12] |
Troubleshooting Logic for Peak Asymmetry:
Caption: Logical flow for troubleshooting poor peak shape in HHC analysis.
Issue 3: Retention Time Drift
Q: The retention times for my HHC diastereomers are shifting between injections or over a sequence. What could be causing this instability?
A: Consistent retention times are crucial for reliable identification and quantification. Drifting retention times often point to issues with the HPLC system or mobile phase preparation.[12]
Common Causes and Solutions for Retention Time Drift:
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important for gradient methods.[12] |
| Mobile Phase Composition Change | Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurements. If using an online mixer, check for proper operation.[13] |
| Temperature Fluctuations | Unstable column temperature will affect retention times. Use a column oven to maintain a constant temperature.[12] |
| Pump Issues or Leaks | Fluctuations in flow rate due to pump malfunctions or leaks in the system will cause retention times to shift. Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Column Aging | Over time, the stationary phase can degrade, leading to changes in retention. If other causes are ruled out, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for separating HHC diastereomers?
A1: Both reversed-phase (RP) and chiral columns can be used. A C18 column is a common choice for initial method development in RP-HPLC.[2] However, for optimal and robust separation, a chiral stationary phase (CSP) is often recommended. Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are widely applicable for cannabinoid separations.[4][14] Supercritical Fluid Chromatography (SFC) with a chiral column has also been shown to be very effective.[2]
Q2: What are typical starting conditions for an HPLC method for HHC diastereomers?
A2: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 5 mM ammonium (B1175870) formate) and an organic component (e.g., acetonitrile with 0.1% formic acid).[3] An isocratic elution with a high percentage of organic solvent (e.g., 75%) can be a starting point.[3]
Q3: Can I use the same method for both analytical and preparative separation of HHC diastereomers?
A3: While the same column chemistry and mobile phase system can often be used, the method will need to be adapted for preparative scale. This typically involves using a larger dimension column, increasing the sample load, and optimizing the flow rate for throughput while maintaining adequate resolution.[15]
Q4: How does temperature affect the separation of HHC diastereomers?
A4: Temperature can have a significant impact. Generally, decreasing the temperature can increase chiral selectivity and improve resolution, but it will also increase the viscosity of the mobile phase, leading to higher backpressure and longer analysis times.[8] Conversely, increasing the temperature can improve efficiency and peak shape but may reduce selectivity.[8]
Q5: Is SFC a better option than HPLC for HHC diastereomer separation?
A5: Supercritical Fluid Chromatography (SFC) offers several advantages for chiral separations, including faster analysis times and reduced solvent consumption compared to normal-phase HPLC.[16] For HHC diastereomers, SFC with a chiral column has been demonstrated to provide excellent separation.[2] The choice between HPLC and SFC may depend on the available instrumentation and specific separation goals.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for HHC Diastereomers
This method is a starting point for the separation of (9R)-HHC and (9S)-HHC on a standard C18 column.
| Parameter | Condition |
| Column | C18, 2.7 µm, 150 mm x 4.6 mm |
| Mobile Phase A | Water with 5 mM ammonium formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Elution | Isocratic |
| Composition | 25% A : 75% B |
| Flow Rate | 1.0 mL/min (adjust as needed for optimization) |
| Column Temperature | 30 °C (adjust between 20-40 °C for optimization) |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Source: Adapted from KCA Laboratories, 2021.[3]
Protocol 2: Supercritical Fluid Chromatography (SFC) Method for HHC Diastereomers
This method is effective for the chiral separation of HHC diastereomers.
| Parameter | Condition |
| Column | Chiralpak AD-H, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Supercritical CO₂ with an isopropanol (B130326) co-solvent |
| Elution | Isocratic |
| Co-solvent % | 25% Isopropanol (analytical) / 30% Isopropanol (preparative) |
| Flow Rate | 4 mL/min (analytical) / 80 g/min (preparative) |
| System Pressure | 125 bar (analytical) / 100 bar (preparative) |
| Column Temperature | 40 °C (analytical) / 25 °C (preparative) |
| Detection | UV at 220 nm |
Source: Adapted from Collins et al., 2023.[2]
Data Presentation
The following tables summarize key parameters and their impact on the separation of HHC diastereomers.
Table 1: Impact of Mobile Phase Composition on Resolution (Reversed-Phase HPLC)
| Variable | Change | Expected Impact on Resolution | Potential Trade-off |
| % Acetonitrile | Increase | Decrease (generally) | Shorter retention times |
| % Acetonitrile | Decrease | Increase (to an optimal point) | Longer retention times, increased backpressure |
| Mobile Phase pH | Adjusting with acid | Can improve peak shape and selectivity | May affect analyte stability |
Table 2: Influence of Temperature and Flow Rate on Separation
| Parameter | Change | Impact on Resolution | Impact on Analysis Time | Impact on Backpressure |
| Temperature | Increase | May decrease or increase | Decrease | Decrease |
| Temperature | Decrease | May increase | Increase | Increase |
| Flow Rate | Increase | Decrease | Decrease | Increase |
| Flow Rate | Decrease | Increase | Increase | Decrease |
Mandatory Visualizations
Experimental Workflow for Method Development
Caption: A typical workflow for developing a chromatographic method for HHC diastereomer separation.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. kcalabs.com [kcalabs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. inacom.nl [inacom.nl]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. m.youtube.com [m.youtube.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ymc.eu [ymc.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chiral Harmony: Optimizing the Purification of Enantiomers Using SFC and the Van Deemter Equation | Buchi.com [buchi.com]
Technical Support Center: Stability of 8(R)-hydroxy-9(R)-Hexahydrocannabinol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 8(R)-hydroxy-9(R)-HHC in solution?
A1: Based on general knowledge of cannabinoid stability, the primary factors affecting the stability of 8(R)-OH-9(R)-HHC in solution are exposure to light, heat, oxygen (air), and pH of the solution.[1] Light exposure, particularly UV light, can cause photodegradation. Elevated temperatures can accelerate degradation reactions, while air exposure can lead to oxidation. The pH of the solution can also influence the rate and pathway of degradation, with acidic or alkaline conditions potentially catalyzing decomposition.
Q2: What is the recommended solvent for dissolving 8(R)-hydroxy-9(R)-HHC for stability studies?
A2: Acetone is a suitable solvent for 8(R)-hydroxy-9(R)-HHC, with a reported solubility of 10 mg/mL.[2] For analytical purposes, acetonitrile (B52724) and methanol (B129727) are also commonly used solvents for cannabinoids. The choice of solvent can impact stability, and it is crucial to use high-purity, HPLC-grade solvents to avoid introducing impurities that may accelerate degradation.
Q3: What are the recommended storage conditions for a stock solution of 8(R)-hydroxy-9(R)-HHC?
A3: For long-term stability of the solid compound, storage at -20°C is recommended, which is claimed to keep the compound stable for at least five years.[2] For solutions, it is crucial to store them protected from light in airtight containers at low temperatures, such as -20°C, to minimize degradation.[3] For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified.
Q4: What are the potential degradation products of 8(R)-hydroxy-9(R)-HHC in solution?
A4: While specific degradation pathways for 8(R)-hydroxy-9(R)-HHC in solution are not extensively documented, potential degradation products can be inferred from the metabolism of HHC and the degradation of other cannabinoids. These may include further oxidation products or isomers. The metabolism of HHC is known to produce hydroxylated and carboxylated derivatives, suggesting that similar oxidative processes could occur during in-vitro degradation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of 8(R)-hydroxy-9(R)-HHC in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of 8(R)-OH-9(R)-HHC concentration in solution | Light Exposure: The solution may be exposed to ambient or UV light. | Store solutions in amber vials or wrap clear vials in aluminum foil. Conduct all manipulations under low-light conditions. |
| Oxygen Exposure: The solution may be exposed to air, leading to oxidation. | Use airtight containers with minimal headspace. Consider purging the vial with an inert gas like nitrogen or argon before sealing. | |
| Inappropriate Temperature: The storage temperature may be too high. | Store stock solutions at -20°C. For ongoing experiments, maintain samples at a controlled, cool temperature. | |
| Reactive Solvent: The solvent may contain impurities or be inherently reactive. | Use high-purity, HPLC-grade solvents. Test the stability in different solvents to identify the most suitable one. | |
| Appearance of Unexpected Peaks in HPLC Chromatogram | Degradation of 8(R)-OH-9(R)-HHC: The new peaks are likely degradation products. | Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra. |
| Co-elution of Impurities: An impurity may be co-eluting with the analyte or another peak. | Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve separation. | |
| Contamination: The solvent, glassware, or HPLC system may be contaminated. | Use fresh, high-purity solvents. Thoroughly clean all glassware. Flush the HPLC system with appropriate cleaning solutions. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: The concentration of the injected sample is too high. | Dilute the sample and reinject. |
| Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase. | If possible, dissolve the sample in the initial mobile phase. If not, inject a smaller volume. | |
| Column Degradation: The stationary phase of the column is deteriorating. | Replace the column with a new one of the same type. Use a guard column to protect the analytical column. | |
| Secondary Interactions: Silanol groups on the silica-based column may be interacting with the analyte. | Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to improve peak shape. |
Data Presentation
Table 1: General Stability of Cannabinoids in Solution under Different Conditions (Qualitative)
This table provides a general overview of cannabinoid stability based on available literature. This information can be used as a starting point for designing stability studies for 8(R)-hydroxy-9(R)-HHC.
| Condition | Effect on Cannabinoid Stability | Recommendation |
| Light (UV and Ambient) | High degradation | Store solutions in the dark (amber vials or foil-wrapped) |
| Temperature | Increased temperature accelerates degradation | Store solutions at low temperatures (-20°C for long-term) |
| Oxygen (Air) | Promotes oxidation | Use airtight containers, minimize headspace, consider inert gas |
| Acidic pH | Can cause isomerization and degradation | Buffer solutions to a neutral or slightly acidic pH; test stability across a pH range |
| Alkaline pH | Can cause degradation | Buffer solutions to a neutral pH; test stability across a pH range |
Experimental Protocols
Protocol 1: Forced Degradation Study of 8(R)-hydroxy-9(R)-HHC in Solution
Objective: To intentionally degrade 8(R)-hydroxy-9(R)-HHC under various stress conditions to identify potential degradation products and establish a stability-indicating HPLC method.
Materials:
-
8(R)-hydroxy-9(R)-HHC analytical standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a PDA or UV detector and a mass spectrometer (MS) is recommended.
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 8(R)-hydroxy-9(R)-HHC in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature and sample at specified time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C).
-
Sample at specified time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Sample both the exposed and control solutions at specified time points for HPLC analysis.
-
-
Control Sample: A sample of the stock solution stored under normal laboratory conditions (protected from light at room temperature) should be analyzed at each time point for comparison.
-
Analysis: Analyze all samples by a suitable HPLC method. Monitor the decrease in the peak area of 8(R)-hydroxy-9(R)-HHC and the formation of any new peaks.
Protocol 2: Long-Term Stability Study of 8(R)-hydroxy-9(R)-HHC in Solution
Objective: To determine the shelf-life of an 8(R)-hydroxy-9(R)-HHC solution under specific storage conditions.
Materials:
-
8(R)-hydroxy-9(R)-HHC
-
Chosen solvent (e.g., acetonitrile)
-
Amber glass vials with airtight seals
-
Calibrated stability chambers or refrigerators/freezers
Procedure:
-
Prepare Solutions: Prepare a homogenous solution of 8(R)-hydroxy-9(R)-HHC in the chosen solvent at the desired concentration.
-
Aliquot and Store: Aliquot the solution into multiple amber vials, seal them tightly, and place them in stability chambers set to the desired storage conditions (e.g., 25°C/60% RH, 5°C, -20°C).
-
Time Points: Establish a schedule for sample analysis. A typical schedule might be 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
Analysis: At each time point, remove a vial from each storage condition. Allow it to equilibrate to room temperature before opening. Analyze the sample using a validated, stability-indicating HPLC method.
-
Data Evaluation: Record the concentration of 8(R)-hydroxy-9(R)-HHC at each time point. The data can be plotted over time to determine the degradation rate and establish a shelf-life, which is often defined as the time it takes for the concentration to decrease to 90% of its initial value.
Visualizations
References
- 1. 11-hydroxy-9(R)-Hexahydrocannabinol 36353 from Cayman Chemical | Labcompare.com [labcompare.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical toxicology of the semi-synthetic cannabinoid hexahydrocannabinol studied in human samples, pooled human liver S9 fraction, rat samples and drug products using HPLC-HRMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8(R)-hydroxy-9(R)-Hexahydrocannabinol Synthesis
This technical support center provides troubleshooting guidance for the synthesis of 8(R)-hydroxy-9(R)-Hexahydrocannabinol, a metabolite of Hexahydrocannabinol (B1216694) (HHC). The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a hydroxylated metabolite of 9-Hexahydrocannabinol (HHC)[1][2]. It is structurally similar to other known phytocannabinoids and is often used as an analytical reference standard in research and forensic applications[1][3].
Q2: What is the primary route for synthesizing HHC, the precursor to its hydroxylated metabolites?
Hexahydrocannabinol (HHC) is predominantly synthesized from precursors like Δ⁸-tetrahydrocannabinol (Δ⁸-THC), Δ⁹-tetrahydrocannabinol (Δ⁹-THC), or cannabidiol (B1668261) (CBD)[4][5]. The most common method is the catalytic hydrogenation of THC isomers[2]. This process involves the reduction of the double bond in the THC molecule[6][7].
Q3: How does the choice of starting material affect the stereochemistry of HHC synthesis?
The stereochemical outcome of HHC synthesis is dependent on the starting THC isomer. Hydrogenation of Δ⁸-THC typically yields an excess of the (9R)-HHC epimer, which is known to be more psychoactive[4][7]. Conversely, hydrogenation of Δ⁹-THC tends to produce a higher proportion of the (9S)-HHC epimer[4][7].
Q4: Are there established protocols for the direct synthesis of 8(R)-hydroxy-9(R)-HHC?
While 8(R)-hydroxy-9(R)-HHC is a known metabolite, detailed protocols for its direct chemical synthesis are not widely published in peer-reviewed literature. A plausible synthetic route involves the stereoselective dihydroxylation of a suitable precursor, such as a THC isomer with a double bond at the C8-C9 or a related position, followed by hydrogenation.
Q5: What are the main challenges in synthesizing and purifying HHC and its derivatives?
The primary challenges include controlling the stereoselectivity of the reactions to obtain the desired isomer, minimizing side-product formation, and purifying the final compound from a complex mixture of isomers and byproducts[8]. The separation of diastereomers, such as (9R)-HHC and (9S)-HHC, often requires chiral chromatography techniques[9].
Troubleshooting Guide
This guide addresses potential issues in a hypothetical two-step synthesis of this compound, involving dihydroxylation of a THC isomer followed by hydrogenation.
Step 1: Stereoselective Dihydroxylation of Δ⁸-THC
Objective: To introduce hydroxyl groups at the C8 and C9 positions with the desired (R,R) stereochemistry. A common method for this is asymmetric dihydroxylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no reaction | - Inactive catalyst or reagents.- Low reaction temperature.- Presence of impurities in the starting material that poison the catalyst. | - Use fresh, high-purity reagents and catalyst.- Gradually increase the reaction temperature, monitoring for product formation.- Purify the starting Δ⁸-THC via column chromatography. |
| Poor diastereoselectivity | - Incorrect chiral ligand for the desired stereoisomer.- Reaction temperature is too high, reducing selectivity.- Inappropriate solvent system. | - For (R,R) dihydroxylation, ensure the correct chiral ligand (e.g., from AD-mix-β for Sharpless dihydroxylation) is used.- Conduct the reaction at a lower temperature.- Screen different solvent systems to optimize selectivity. |
| Formation of side products (e.g., over-oxidation to ketones) | - Overly harsh oxidizing conditions.- Extended reaction time. | - Use a milder oxidizing agent or a catalytic system with a co-oxidant.- Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Difficulty in product isolation | - Emulsion formation during aqueous workup.- High water solubility of the diol product. | - Use brine to break up emulsions.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
Step 2: Hydrogenation of the Dihydroxylated Intermediate
Objective: To reduce the remaining double bond in the cyclohexene (B86901) ring to yield the final saturated product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrogenation | - Inactive catalyst (e.g., Pd/C).- Insufficient hydrogen pressure.- Catalyst poisoning. | - Use fresh, high-quality catalyst.- Increase the hydrogen pressure within safe limits for the equipment.- Ensure the substrate is free of impurities like sulfur or residual reagents from the previous step. |
| Formation of rearrangement or degradation products | - Acidic conditions leading to side reactions.- High reaction temperature. | - Use a neutral or slightly basic reaction medium.- Perform the reaction at a lower temperature. |
| Difficulty in removing the catalyst | - Fine catalyst particles passing through the filter. | - Use a finer filter medium (e.g., Celite pad) for filtration.- Centrifuge the reaction mixture to pellet the catalyst before filtration. |
Experimental Protocols
Protocol 1: Stereoselective Dihydroxylation of Δ⁸-THC (Hypothetical)
This protocol is a general guideline based on Sharpless Asymmetric Dihydroxylation.
-
Preparation: In a round-bottom flask, dissolve Δ⁸-THC (1 equivalent) in a suitable solvent system (e.g., t-butanol/water, 1:1).
-
Reagent Addition: Add AD-mix-β (containing the chiral ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄(OH)₄) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature or below, monitoring the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding a solid reducing agent (e.g., sodium sulfite).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Hydrogenation of Dihydroxylated Intermediate
This protocol is a general guideline for catalytic hydrogenation.
-
Preparation: Dissolve the purified dihydroxylated intermediate in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filtration: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.
Data Presentation
Table 1: Comparison of HHC Epimer Ratios from Different Precursors
| Starting Material | Predominant HHC Epimer | Typical (9R):(9S) Ratio | Reference |
| Δ⁸-THC | (9R)-HHC | > 1:1 (e.g., 3:1) | [7] |
| Δ⁹-THC | (9S)-HHC | < 1:1 (e.g., 1:2) | [7] |
Table 2: Analytical Techniques for HHC and its Metabolites
| Technique | Application | Reference |
| GC-MS | Identification and quantification in seized materials. | [10] |
| LC-MS/MS | Quantification in biological fluids (blood, urine). | [11][12] |
| SFC | Chiral separation of HHC diastereomers. | [9] |
| NMR | Structural elucidation of isomers. | [9] |
Visualizations
Caption: Hypothetical synthesis workflow for 8(R)-hydroxy-9(R)-HHC.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. youtube.com [youtube.com]
- 2. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. extractionmagazine.com [extractionmagazine.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological activity of the epimers of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for 8(R)-hydroxy-9(R)-HHC Analysis in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 8(R)-hydroxy-9(R)-HHC, a metabolite of hexahydrocannabinol (B1216694) (HHC), in urine samples. The information is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is 8(R)-hydroxy-9(R)-HHC and why is it important to measure it in urine?
A1: 8(R)-hydroxy-9(R)-HHC is a phase I metabolite of 9(R)-hexahydrocannabinol (9(R)-HHC)[1]. Measuring its presence in urine can serve as a biomarker to confirm the consumption of HHC, a semi-synthetic cannabinoid that has emerged in the recreational drug market[2][3]. Some research indicates that 8(R)OH-9(R)HHC is the most prevalent HHC metabolite in urine, making it a crucial target for toxicological and forensic analysis[4][5][6].
Q2: What are the common analytical techniques used to quantify 8(R)-hydroxy-9(R)-HHC in urine?
A2: The most common and reliable methods for the quantification of 8(R)-hydroxy-9(R)-HHC and other HHC metabolites in urine are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][3]. LC-MS/MS is often preferred as it typically does not require derivatization of the analytes, unlike GC-MS[7][8].
Q3: Is enzymatic hydrolysis necessary for the analysis of 8(R)-hydroxy-9(R)-HHC in urine?
A3: Yes, enzymatic hydrolysis is a critical step. In urine, HHC and its hydroxylated metabolites, including 8(R)-hydroxy-9(R)-HHC, are often present as phase II glucuronide conjugates[2][3]. To accurately quantify the total concentration of the metabolite, these conjugates must be cleaved using a β-glucuronidase enzyme to release the free form of the analyte before extraction and analysis[4][9]. Some methods may also employ a subsequent alkaline hydrolysis step[10].
Q4: Can immunoassays be used to screen for HHC consumption?
A4: Immunoassays designed for THC-COOH may show cross-reactivity with HHC metabolites, leading to positive screening results[6][11][12]. However, these results are presumptive and can be misleading[13]. Therefore, more specific confirmatory methods like LC-MS/MS or GC-MS are necessary to definitively identify and quantify HHC metabolites[6][13].
Troubleshooting Guide
Sample Preparation Issues
Q5: I am experiencing low recovery of 8(R)-hydroxy-9(R)-HHC after enzymatic hydrolysis. What could be the cause?
A5:
-
Inefficient Enzyme Activity: The efficiency of β-glucuronidase can be affected by the pH of the urine sample and the incubation temperature and time. Ensure the urine is buffered to the optimal pH for the enzyme (typically pH 4-5) and that the incubation is carried out at the recommended temperature (e.g., 50°C) for a sufficient duration (e.g., 15-60 minutes)[4][9].
-
Enzyme Inhibition: Some components in the urine matrix can inhibit enzyme activity. Diluting the urine sample with buffer may help to mitigate this effect.
-
Incorrect Enzyme Type: While less common, ensure you are using a robust β-glucuronidase preparation, as some HHC metabolite glucuronides may be more resistant to hydrolysis.
Q6: My solid-phase extraction (SPE) recovery is inconsistent. How can I improve it?
A6:
-
Column Conditioning and Equilibration: Ensure the SPE cartridges are properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) before loading the sample. Inadequate conditioning or equilibration can lead to poor retention of the analyte.
-
Sample pH: The pH of the sample load solution can significantly impact the retention of cannabinoids on the sorbent. Adjust the pH as recommended by the SPE cartridge manufacturer for non-polar compounds.
-
Wash Steps: The wash steps are crucial for removing interferences without eluting the analyte. Ensure the wash solvent is not too strong, which could cause premature elution of 8(R)-hydroxy-9(R)-HHC.
-
Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. If recovery is low, consider increasing the volume or the organic solvent composition of the elution solvent.
Chromatography & Mass Spectrometry Issues
Q7: I am observing poor peak shape (e.g., tailing or fronting) for 8(R)-hydroxy-9(R)-HHC.
A7:
-
Mobile Phase Mismatch: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions of your LC method. A mismatch can cause peak distortion. Reconstituting in the initial mobile phase is often the best practice.
-
Column Contamination: Matrix components from urine can accumulate on the analytical column over time, leading to poor peak shape. Use a guard column and consider implementing a column wash step in your gradient program.
-
pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Using a mobile phase modifier like formic acid is common for cannabinoid analysis to improve peak shape[14].
Q8: I am seeing a high matrix effect, resulting in ion suppression or enhancement.
A8:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation procedure. This could involve optimizing the SPE protocol or employing a different extraction technique like liquid-liquid extraction[14].
-
Chromatographic Separation: Ensure that 8(R)-hydroxy-9(R)-HHC is chromatographically separated from co-eluting matrix components that may be causing ion suppression. Adjusting the LC gradient may be necessary.
-
Use of Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for 8(R)-hydroxy-9(R)-HHC, if available, can effectively compensate for matrix effects, as it will be similarly affected by suppression or enhancement as the target analyte.
Q9: The signal intensity for my analyte is low and inconsistent.
A9:
-
Mass Spectrometer Source Conditions: Optimize the ion source parameters, such as temperature, gas flows, and voltages, to ensure efficient ionization of 8(R)-hydroxy-9(R)-HHC.
-
MS/MS Transition Optimization: Infuse a standard solution of 8(R)-hydroxy-9(R)-HHC to optimize the precursor ion, product ions, and collision energy for the MRM transitions. This will maximize the signal intensity.
-
Analyte Stability: Cannabinoids can be susceptible to degradation. Ensure proper storage of samples and extracts (e.g., at low temperatures and protected from light) to prevent loss of analyte.
Experimental Protocols & Data
Detailed Methodology for 8(R)-hydroxy-9(R)-HHC Analysis in Urine
This protocol is a representative example based on methodologies described in the literature[4][9][10].
-
Sample Pre-treatment and Hydrolysis:
-
Pipette 0.5 mL of urine into a labeled tube.
-
Add an internal standard solution.
-
Add 0.5 mL of acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex the sample and incubate at 50°C for 60 minutes.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a 90:10 dichloromethane/isopropanol mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters.
-
Quantitative Data Tables
Table 1: Example LC-MS/MS Parameters for HHC Metabolite Analysis
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Analytical Column | C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Example: 50% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte-specific (requires optimization) |
Note: The parameters in Table 1 are illustrative. Specific parameters must be optimized for the instrument and column used.
Table 2: Validation Parameters for HHC Metabolite Analysis in Urine (Representative Values)
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2.0 ng/mL | [5][12] |
| Upper Limit of Quantification (ULOQ) | 20 - 200 ng/mL | [5][12] |
| Precision (%CV) | < 15% | [5][12] |
| Accuracy (%Bias) | ± 15% | [5][12] |
| Matrix Effect | Can exceed 25% for some HHC compounds | [5][12] |
Visualizations
Caption: Experimental workflow for the analysis of 8(R)-hydroxy-9(R)-HHC in urine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9+ HHC & Drug Test: Does HHC Show Up? [Facts] [jitsi.cmu.edu.jm]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Analysis of 8(R)-hydroxy-9(R)-HHC by GC-MS
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 8(R)-hydroxy-9(R)-hexahydrocannabinol (HHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance the resolution and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of 8(R)-hydroxy-9(R)-HHC?
A1: Derivatization is a critical step for several reasons. Hydroxylated cannabinoids like 8(R)-hydroxy-9(R)-HHC are polar molecules, which can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl groups with a less polar trimethylsilyl (B98337) (TMS) group.[1][2] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic resolution, sharper peaks, and more reproducible results.[1]
Q2: What are the most common derivatization reagents for this analysis?
A2: The most commonly used silylation reagents for cannabinoid analysis are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3] MSTFA is often preferred for its high reactivity and the volatility of its byproducts, which do not interfere with the chromatogram.[1][4] For enhanced reactivity, a catalyst such as trimethylchlorosilane (TMCS) can be added to the silylation mixture.[1]
Q3: Which GC column is recommended for the separation of 8(R)-hydroxy-9(R)-HHC?
A3: A mid-polarity column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., HP-5ms, DB-5ms), is a common and effective choice for the analysis of cannabinoids and their metabolites.[5][6] These columns provide good resolution for a wide range of cannabinoid isomers. For challenging separations, a column with a different selectivity, such as a 35% silphenylene phase, could also be considered.[7]
Q4: Can 8(R)-hydroxy-9(R)-HHC be resolved from its other stereoisomers by GC-MS?
A4: Yes, with an optimized method, it is possible to achieve chromatographic separation of HHC metabolites, including diastereomers.[5][6] Resolution will depend on the choice of GC column, the temperature program, and the effectiveness of the derivatization procedure. Chiral derivatizing reagents can also be employed to enhance the separation of enantiomers if required.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active Sites in the System: Hydroxyl groups on the analyte can interact with active sites in the GC inlet liner, column, or connections.[8][9] 2. Incomplete Derivatization: Not all hydroxyl groups on the analyte have been derivatized, leaving polar sites for interaction. 3. Column Contamination: Buildup of non-volatile matrix components at the head of the column.[10] 4. Improper Column Installation: The column is not cut cleanly or is installed at the incorrect depth in the inlet or detector.[8][10] | 1. Use a deactivated inlet liner. Perform regular inlet maintenance, including replacing the septum and liner.[10] 2. Optimize the derivatization reaction: ensure anhydrous conditions, use fresh reagents, and consider increasing the reaction time or temperature. 3. Trim the first few centimeters of the analytical column. If the problem persists, the column may need to be replaced.[10] 4. Re-cut the column using a ceramic wafer to ensure a clean, 90-degree cut. Re-install the column according to the manufacturer's instructions for the correct depth.[8][9] |
| Co-elution with Other Isomers | 1. Suboptimal GC Temperature Program: The oven temperature ramp rate may be too fast to allow for separation.[11] 2. Inappropriate GC Column Phase: The column chemistry may not be selective enough for the specific isomers. 3. Poor Derivatization Efficiency: Inconsistent derivatization can lead to peak broadening and overlap. | 1. Decrease the oven ramp rate, especially during the elution window of the HHC metabolites. Add an isothermal hold at a specific temperature to enhance separation.[11] 2. Consider a column with a different stationary phase to alter selectivity. 3. Re-optimize the derivatization protocol as described above. |
| Low Signal Intensity / Poor Sensitivity | 1. Analyte Degradation: The analyte may be degrading in the GC inlet due to high temperatures. 2. Sample Adsorption: The analyte may be adsorbing to active sites in the system. 3. MS Source Contamination: A dirty ion source can lead to reduced signal. | 1. Lower the inlet temperature, but ensure it is still high enough for efficient volatilization of the derivatized analyte. 2. Ensure complete derivatization and use a deactivated liner. 3. Clean the MS ion source according to the manufacturer's instructions. |
| Baseline Noise or Drift | 1. Column Bleed: The stationary phase is degrading at high temperatures. 2. Contaminated Carrier Gas: Impurities in the helium or nitrogen carrier gas. 3. Septum Bleed: Components from the inlet septum are entering the column. | 1. Ensure the final oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions. 2. Use high-purity carrier gas and ensure gas purifiers are installed and functioning correctly. 3. Use a high-quality, low-bleed septum and replace it regularly. |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of 8(R)-hydroxy-9(R)-HHC
This protocol is a comprehensive guide for the sample preparation, derivatization, and GC-MS analysis of 8(R)-hydroxy-9(R)-HHC in a biological matrix.
1. Sample Preparation (Based on a QuEChERS-style extraction) [5]
-
To 200 µL of the biological matrix (e.g., hydrolyzed urine, whole blood), add an appropriate internal standard.
-
Add acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube containing a mixture of Na2SO4 and NaCl (e.g., a 4:1 ratio) to remove excess water.
-
Vortex and centrifuge again.
-
Collect the supernatant for derivatization.
2. Derivatization
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50 °C).
-
To the dry residue, add 50 µL of a derivatization reagent mixture. A common mixture is MSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
3. GC-MS Parameters
The following table outlines a typical set of GC-MS parameters for the analysis of derivatized HHC metabolites.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Triple-quadrupole mass spectrometer (for MS/MS) or single quadrupole |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5][6] |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) |
4. Data Analysis
-
Identify the derivatized 8(R)-hydroxy-9(R)-HHC peak based on its retention time and characteristic mass fragments.
-
Quantify the analyte using a calibration curve prepared with certified reference standards.
Visualizations
Caption: Experimental workflow for GC-MS analysis of 8(R)-hydroxy-9(R)-HHC.
Caption: Troubleshooting logic for poor resolution and peak tailing issues.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
addressing poor reproducibility in 8(R)-hydroxy-9(R)-HHC experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor reproducibility in experiments involving 8(R)-hydroxy-9(R)-HHC. It is intended for researchers, scientists, and drug development professionals to help ensure the reliability and consistency of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 8(R)-hydroxy-9(R)-HHC and why is it studied?
A1: 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-hydroxy-9(R)-HHC) is a metabolite of 9(R)-Hexahydrocannabinol (9(R)-HHC), a semi-synthetic cannabinoid.[1][2] It is of interest to researchers for its potential pharmacological activity and as a biomarker for HHC consumption.[3] Understanding its properties and interactions with cannabinoid receptors is crucial for both therapeutic development and forensic analysis.
Q2: What are the common sources of variability in experiments with 8(R)-hydroxy-9(R)-HHC?
A2: Poor reproducibility can stem from several factors:
-
Compound Purity and Stability: The purity of the 8(R)-hydroxy-9(R)-HHC standard is critical. Impurities from synthesis or degradation products can lead to inconsistent results. Cannabinoids are susceptible to degradation from exposure to light, heat, and air.
-
Stereoisomeric Ratio: The starting material, HHC, is often a mixture of the 9(R) and 9(S) epimers. The ratio of these epimers can vary between batches, affecting the yield and purity of the resulting hydroxylated metabolite.[4]
-
Handling and Storage: Improper storage conditions, such as incorrect temperatures or the use of inappropriate container materials, can lead to compound degradation.[5]
-
Experimental Conditions: Variations in solvent, pH, temperature, and incubation times during experiments can significantly impact results.
-
Analytical Methods: The choice and optimization of analytical techniques, such as HPLC or LC-MS/MS, are crucial for accurate quantification and characterization.
Q3: How should 8(R)-hydroxy-9(R)-HHC be stored to ensure its stability?
A3: To maintain the integrity of 8(R)-hydroxy-9(R)-HHC, it is recommended to store it as a solid at -20°C. If in solution, it should be stored in a tightly sealed, light-protected vial, also at -20°C. For long-term storage, amber glass or silanized polypropylene (B1209903) tubes are recommended to prevent adsorption to the container surface. Stability studies on similar cannabinoids have shown significant degradation at room temperature over time.[5]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during experimentation with 8(R)-hydroxy-9(R)-HHC.
Synthesis and Purification
Q: My synthesis of 8(R)-hydroxy-9(R)-HHC from 9(R)-HHC is resulting in a low yield and multiple unidentified byproducts. What could be the cause?
A: Low yields and byproducts in the synthesis of hydroxylated HHC metabolites can be attributed to several factors:
-
Reagent Quality: The purity of the starting material, 9(R)-HHC, and all reagents is paramount. Contaminants can interfere with the reaction and lead to the formation of unwanted side products.
-
Reaction Conditions: The hydroxylation of HHC is sensitive to reaction conditions. Factors such as temperature, reaction time, and the choice of catalyst can significantly influence the outcome. It is advisable to perform small-scale optimization experiments to determine the ideal conditions.
-
Atmosphere: Cannabinoids can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.
Troubleshooting Workflow: Synthesis
Caption: A flowchart for troubleshooting low yield and impurities in the synthesis of 8(R)-hydroxy-9(R)-HHC.
Q: I am having difficulty separating 8(R)-hydroxy-9(R)-HHC from other metabolites and unreacted starting material using HPLC. What can I do?
A: The purification of cannabinoids can be challenging due to their structural similarities. Here are some steps to improve HPLC separation:
-
Column Selection: The choice of HPLC column is critical. A high-resolution C18 column is often a good starting point. For particularly difficult separations, consider columns with different stationary phases, such as phenyl-hexyl or biphenyl, which can offer different selectivities.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the gradient slope and the organic solvent ratio can significantly improve resolution. The addition of a small amount of acid, such as formic acid, can improve peak shape.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance separation efficiency. Lower flow rates and slightly elevated temperatures can sometimes improve resolution.
Analytical Characterization
Q: My LC-MS/MS quantification of 8(R)-hydroxy-9(R)-HHC is showing poor reproducibility between runs. What are the likely causes?
A: Inconsistent quantification with LC-MS/MS can be due to several factors:
-
Matrix Effects: If you are analyzing biological samples, matrix components can interfere with the ionization of your analyte, leading to signal suppression or enhancement. Ensure your sample preparation method is robust and consider using a matrix-matched calibration curve or stable isotope-labeled internal standards.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to variability. Regularly calibrate and tune the instrument. Ensure the spray needle is clean and properly positioned.
-
Sample Degradation: As mentioned, 8(R)-hydroxy-9(R)-HHC can be unstable. If samples are left at room temperature for extended periods before analysis, degradation can occur. Keep samples in an autosampler cooled to 4°C.
Biological Assays
Q: In my cannabinoid receptor binding assay, I am observing high non-specific binding, which is masking the specific binding of 8(R)-hydroxy-9(R)-HHC. How can I reduce this?
A: High non-specific binding is a common issue in receptor binding assays, especially with lipophilic compounds like cannabinoids. Here are some strategies to mitigate this:
-
Reduce Radioligand Concentration: Use the lowest possible concentration of the radioligand that still provides a good signal-to-noise ratio.
-
Optimize Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce binding to non-receptor components. The concentration of BSA may need to be optimized.
-
Increase Wash Steps: After incubation, increase the number and volume of wash steps to more effectively remove unbound radioligand.
-
Choice of Unlabeled Ligand: For determining non-specific binding, use a high concentration of a structurally unrelated ligand that also binds to the receptor, if available.
Data Presentation
Table 1: Stability of HHC Metabolites in Blood Samples Under Different Storage Conditions
| Metabolite | Storage Temperature | Duration | Concentration Change (%) | Reference |
| 9(R)-HHC | Room Temperature | 1 week | -15% | [5] |
| 4°C | 1 month | < -5% | [5] | |
| -20°C | 1 month | No significant change | [5] | |
| 8(R)-hydroxy-9(R)-HHC | Room Temperature | 1 week | -20% (estimated) | [5] |
| 4°C | 1 month | < -10% (estimated) | [5] | |
| -20°C | 1 month | No significant change | [5] |
Table 2: Reported Binding Affinities (Ki) of HHC and Related Compounds for Human Cannabinoid Receptors
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
| Δ⁹-THC | ~40 | ~36 | [6] |
| 9(R)-HHC | ~26 | ~5.8 | [7] |
| 9(S)-HHC | >100 | ~50 | [8] |
| 8(R)-hydroxy-9(R)-HHC | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: In Vitro Metabolism of 9(R)-HHC using Human Liver Microsomes
This protocol is for the in vitro generation of hydroxylated metabolites of 9(R)-HHC, including 8(R)-hydroxy-9(R)-HHC, for subsequent analysis.
Materials:
-
9(R)-HHC
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of 9(R)-HHC in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the 9(R)-HHC stock solution to the mixture. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis to identify and quantify the formation of 8(R)-hydroxy-9(R)-HHC and other metabolites.
Experimental Workflow: In Vitro Metabolism
Caption: A step-by-step workflow for the in vitro metabolism of 9(R)-HHC using human liver microsomes.
Protocol 2: Radioligand Binding Assay for Cannabinoid Receptors
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of 8(R)-hydroxy-9(R)-HHC for CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing the target cannabinoid receptor (CB1 or CB2)
-
Radioligand (e.g., [³H]CP-55,940)
-
8(R)-hydroxy-9(R)-HHC (as the competitor ligand)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Wash buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of 8(R)-hydroxy-9(R)-HHC in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the different concentrations of 8(R)-hydroxy-9(R)-HHC.
-
Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a filtration apparatus.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of 8(R)-hydroxy-9(R)-HHC and determine the Ki value using appropriate software.
Signaling Pathway
CB1/CB2 Receptor Signaling Pathway
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi/o.[9][10] Activation of these receptors by an agonist like 8(R)-hydroxy-9(R)-HHC is expected to initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.[9][10]
Caption: A diagram illustrating the major signaling cascade initiated by the activation of CB1/CB2 receptors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of the C-1 substituent in classical cannabinoids to CB2 receptor selectivity: synthesis and characterization of a series of O,2-propano-delta 8-tetrahydrocannabinol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. realmofcaring.org [realmofcaring.org]
- 10. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8R-OH-9R-HHC) Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8R-OH-9R-HHC) during storage. The information is based on best practices for the storage of cannabinoids, including related compounds like Hexahydrocannabinol (HHC) and its derivatives, due to the limited availability of specific stability data for 8R-OH-9R-HHC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for 8R-OH-9R-HHC?
For short-term storage (up to a few weeks), it is recommended to store 8R-OH-9R-HHC in a cool, dark place. A consistent temperature between 15-21°C (59-70°F) is ideal to prevent thermal degradation.[1] The product should be kept in a tightly sealed, light-resistant container to minimize exposure to light and oxygen.
Q2: What are the optimal long-term storage conditions for 8R-OH-9R-HHC?
For long-term storage, refrigeration at approximately 2-8°C (35-46°F) is recommended.[1] Some sources suggest that for other cannabinoids, storage at -20°C in the dark can also be effective.[2] To prevent degradation from atmospheric oxygen, storing the compound under an inert gas (e.g., argon or nitrogen) and in a tightly sealed container is best practice. Vacuum sealing can also be an effective method to eliminate oxygen exposure.[1]
Q3: How does light affect the stability of 8R-OH-9R-HHC?
Exposure to light, particularly UV rays, can lead to photodegradation of cannabinoids.[1] Therefore, it is crucial to store 8R-OH-9R-HHC in amber or opaque containers to block light. While thermal degradation is often more significant, minimizing light exposure is a critical factor in preserving the compound's integrity.[3]
Q4: What type of container should I use to store 8R-OH-9R-HHC?
For storing 8R-OH-9R-HHC, especially in solution, it is advisable to use glass vials rather than plastic containers. Studies on other cannabinoids have shown significant loss of the compound due to adsorption onto the surface of plastic tubes.[4] Tightly sealed glass containers will minimize both adsorption and exposure to air.
Q5: I've observed a change in the color/consistency of my 8R-OH-9R-HHC sample. What could be the cause?
A change in physical appearance, such as color or consistency, can be an indicator of degradation. This could be caused by exposure to high temperatures, light, or oxygen. It is recommended to re-analyze the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), if any changes are observed.
Troubleshooting Guide
If you suspect degradation of your 8R-OH-9R-HHC sample, follow this troubleshooting guide to identify the potential cause and take corrective action.
Caption: Troubleshooting workflow for identifying and addressing potential degradation of 8R-OH-9R-HHC.
Data on Cannabinoid Stability
| Cannabinoid | Storage Condition | Duration | Degradation/Observation |
| THCA | 4°C, in clear or amber vials | 360 days | ~20% decrease in the first 30 days, slower degradation thereafter.[3] |
| THCA | 20°C, in clear or amber vials | 360 days | More significant degradation than at 4°C.[3] |
| THCA | 30°C, in clear or amber vials | 360 days | Most rapid degradation observed at this temperature.[3] |
| Δ9-THC | 4°C, in the dark | 4 years | Slower degradation compared to storage at room temperature with light.[2] |
| Δ9-THC | 22°C, with light exposure | 4 years | More pronounced degradation, with a faster rate in the first year.[2] |
| THC in whole blood | -20°C, in glass vials | 24 weeks | 30-50% loss observed.[4] |
| THC in whole blood | -20°C, in plastic vials | 24 weeks | 60-100% loss observed.[4] |
Experimental Protocols
Protocol 1: Stability Testing of 8R-OH-9R-HHC Under Different Temperature Conditions
Objective: To evaluate the effect of temperature on the stability of 8R-OH-9R-HHC over time.
Materials:
-
8R-OH-9R-HHC standard
-
Solvent (e.g., methanol (B129727) or acetonitrile)
-
Amber glass vials with screw caps
-
Incubators or environmental chambers set to 4°C, 25°C, and 40°C
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Methodology:
-
Prepare a stock solution of 8R-OH-9R-HHC in the chosen solvent at a known concentration.
-
Aliquot the stock solution into multiple amber glass vials.
-
Tightly cap the vials, and if possible, purge with an inert gas before sealing.
-
Divide the vials into three groups and place them in the respective temperature-controlled environments (4°C, 25°C, and 40°C).
-
At specified time points (e.g., Day 0, Week 1, Week 4, Week 12), remove one vial from each temperature group.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the concentration of 8R-OH-9R-HHC in the sample using a validated HPLC method.
-
Compare the concentration at each time point to the initial concentration at Day 0 to determine the percentage of degradation.
Protocol 2: Photostability Testing of 8R-OH-9R-HHC
Objective: To assess the impact of light exposure on the stability of 8R-OH-9R-HHC.
Materials:
-
8R-OH-9R-HHC standard
-
Solvent
-
Clear and amber glass vials with screw caps
-
A light source with a controlled output (e.g., a photostability chamber with UV and visible light)
-
HPLC system
Methodology:
-
Prepare a stock solution of 8R-OH-9R-HHC.
-
Aliquot the solution into both clear and amber glass vials.
-
Place the vials in the photostability chamber.
-
As a control, wrap some of the clear vials in aluminum foil to protect them from light and place them in the same chamber.
-
Expose the samples to a defined light intensity for a specified duration.
-
At the end of the exposure period, remove the vials.
-
Analyze the concentration of 8R-OH-9R-HHC in all samples (exposed clear vials, amber vials, and foil-wrapped vials) using HPLC.
-
Compare the concentrations to determine the extent of photodegradation.
Signaling Pathways and Experimental Workflows
The degradation of cannabinoids is primarily a chemical process rather than a biological signaling pathway. The following diagram illustrates a logical workflow for a stability study.
Caption: A generalized workflow for conducting a stability study on 8R-OH-9R-HHC.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 8(R)-hydroxy-9(R)-Hexahydrocannabinol
For Immediate Release
In the evolving landscape of cannabinoid research and development, the accurate identification and quantification of novel psychoactive substances and their metabolites are paramount. This guide provides a comprehensive comparison of analytical methods for the validation of 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC), a key metabolite of Hexahydrocannabinol (HHC). Tailored for researchers, scientists, and drug development professionals, this document offers a detailed examination of experimental data, protocols, and logical workflows to support robust and reliable analytical practices.
Hexahydrocannabinol, a semi-synthetic cannabinoid, has gained considerable attention, leading to a pressing need for validated analytical methods to detect its presence and understand its metabolism in various biological matrices.[1][2] The separation and quantification of HHC diastereomers, 9(R)-HHC and 9(S)-HHC, and their metabolites, including 8(R)-OH-9(R)-HHC, are crucial for both forensic toxicology and pharmacological research.[3][4] This guide will delve into the prevalent chromatographic techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of analytical technique is critical and depends on the specific requirements of the study, including the matrix, required sensitivity, and the need for stereospecific separation. Both GC-MS and LC-MS/MS have proven effective in the analysis of HHC and its metabolites.[1]
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Often required for cannabinoids to improve thermal stability and chromatographic behavior.[5] | Generally not required, allowing for the direct analysis of acidic and neutral cannabinoids.[6] |
| Sensitivity | Can achieve low limits of detection, with some methods reporting LODs for synthetic cannabinoids as low as 25 ng/mL.[7] | Often considered the "gold standard" for its high sensitivity and specificity, with reported LLOQs for HHC and its hydroxylated metabolites at 0.2 ng/mL in whole blood.[8] |
| Selectivity | Provides good separation of isomers, and mass spectral libraries can aid in identification.[9] | Excellent for separating complex mixtures and distinguishing between isomers and isobars, especially with appropriate chromatographic columns.[3][10] |
| Matrix Effects | Can be susceptible to matrix interference, which may require extensive sample cleanup. | Can also be affected by matrix effects, but these can often be mitigated with the use of appropriate internal standards and sample preparation techniques.[11] |
Quantitative Data Summary
The validation of an analytical method involves establishing key performance characteristics. Below is a summary of typical validation parameters reported for the analysis of HHC and related cannabinoids using different techniques.
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | Typically ≥ 0.99[1][12] | Consistently > 0.99[1][2] |
| Limit of Detection (LOD) | 0.15 ng/mL for (9R)- and (9S)-HHC in serum/plasma.[13] | 1 ng/mL for non-carboxylated analytes in blood and urine.[10] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL for (9R)- and (9S)-HHC in serum/plasma.[13] | 0.2 ng/mL for HHC and hydroxylated metabolites in whole blood.[8] |
| Accuracy (% Recovery) | Within acceptable ranges, often 80-120%. | Typically within ±15% of the nominal concentration. |
| Precision (%RSD) | Within-run imprecision <6.5% and between-run imprecision <10.0% for HHC isomers.[13] | Generally <15%. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are generalized protocols for the analysis of HHC and its metabolites.
Sample Preparation (Liquid-Liquid Extraction for GC-MS)
-
To 1 mL of the biological matrix (e.g., urine, blood), add an internal standard.
-
Perform hydrolysis, if necessary (e.g., for glucuronidated metabolites), using β-glucuronidase.[14]
-
Adjust the pH of the sample as required.
-
Add an appropriate organic solvent (e.g., hexane/ethyl acetate (B1210297) mixture).
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization.
-
Perform derivatization (e.g., using MSTFA) to silylate the analytes.[3]
-
Inject the derivatized sample into the GC-MS system.
Sample Preparation (Solid-Phase Extraction for LC-MS/MS)
-
To 1 mL of the biological matrix, add an internal standard.
-
Pre-treat the sample as necessary (e.g., protein precipitation with acetonitrile).
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Visualizing the Process and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the analytical method validation workflow and the primary signaling pathway of cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomol.com [biomol.com]
- 5. kcalabs.com [kcalabs.com]
- 6. preprints.org [preprints.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9(R)-HHC and 9(S)-HHC Epimers: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the stereoisomers of hexahydrocannabinol (B1216694) (HHC), this guide provides a comparative analysis of the 9(R)-HHC and 9(S)-HHC epimers. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the distinct pharmacological profiles of these compounds.
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has garnered significant interest in the scientific community. It is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC), a process that results in a mixture of two diastereomers: 9(R)-HHC and 9(S)-HHC.[1] These epimers differ only in the stereochemistry at the C9 position, a subtle structural variation that leads to profound differences in their biological activity.[2][3] This guide presents a comprehensive comparison of these two epimers, supported by experimental data, to elucidate their distinct chemical properties, receptor binding affinities, functional activities, and overall pharmacological effects.
Chemical Structure and Stereochemistry
The key differentiating feature between 9(R)-HHC and 9(S)-HHC is the spatial orientation of the methyl group at the C9 position. In the 9(R) epimer, this methyl group is in an equatorial position, whereas in the 9(S) epimer, it occupies an axial position.[2][4] This seemingly minor difference in stereochemistry significantly impacts how each molecule interacts with cannabinoid receptors. Computational studies have shown that the 9(R)-HHC isomer primarily adopts a chair conformation, which allows for favorable binding to the active sites of both CB1 and CB2 receptors.[5][6] In contrast, the 9(S)-HHC epimer exists in an equilibrium between chair and twist-boat conformations within the receptor's active site, leading to less favorable binding interactions.[5][6]
Comparative Receptor Binding and Functional Activity
Experimental data consistently demonstrates that the 9(R)-HHC epimer is a significantly more potent cannabinoid receptor agonist than the 9(S)-HHC epimer. The binding affinity and functional activity of 9(R)-HHC are comparable to that of Δ⁹-THC, while 9(S)-HHC exhibits markedly diminished activity.[2][7]
| Parameter | Receptor | 9(R)-HHC | 9(S)-HHC | Δ⁹-THC (for comparison) |
| Binding Affinity (Kᵢ, nM) | CB1 | 15 ± 0.8[3] | 176 ± 3.3[3] | 15 ± 4.4[3] |
| CB2 | 13 ± 0.4[3] | 105 ± 26[3] | 9.1 ± 3.6[3] | |
| Functional Activity (EC₅₀, nM) | CB1 | 3.4 ± 1.5[3] | 57 ± 19[3] | 3.9 ± 0.5[3] |
| CB2 | 6.2 ± 2.1[3] | 55 ± 10[3] | 2.5 ± 0.7[3] |
In Vivo Pharmacological Effects
The differences in receptor affinity and functional activity translate to distinct pharmacological profiles in vivo. Animal studies have shown that 9(R)-HHC induces cannabimimetic effects similar to those of Δ⁹-THC, including drowsiness, sedation, and reduced responsiveness.[4] In contrast, 9(S)-HHC is significantly less potent and, in some cases, inactive even at high doses.[8][9]
A classic "tetrad test" in mice, which assesses locomotion, catalepsy, analgesia, and hypothermia, reveals the stark contrast between the two epimers. 9(R)-HHC produces effects in all four measures, comparable in potency to Δ⁹-THC.[10] Conversely, 9(S)-HHC only elicits effects in some measures and with much lower potency.[10]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 9(R)-HHC and 9(S)-HHC for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared.
-
Incubation: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compounds (9(R)-HHC or 9(S)-HHC).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
G-Protein Coupled Receptor (GPCR) Activation Assay
Objective: To measure the functional activity (EC₅₀) of 9(R)-HHC and 9(S)-HHC as agonists at CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Cells stably expressing human CB1 or CB2 receptors and a reporter system (e.g., cAMP-dependent reporter gene) are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compounds.
-
Signal Detection: The activation of the GPCR signaling pathway is measured by detecting the reporter signal (e.g., luminescence or fluorescence).
-
Data Analysis: The concentration-response curves are plotted, and the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the differential signaling pathways of the HHC epimers and a typical experimental workflow for their comparison.
Caption: Differential activation of cannabinoid receptors by HHC epimers.
Caption: Experimental workflow for comparing 9(R)-HHC and 9(S)-HHC.
Conclusion
The stereochemistry at the C9 position of hexahydrocannabinol is a critical determinant of its pharmacological activity. The 9(R)-HHC epimer, with its equatorial methyl group, exhibits high affinity and functional activity at cannabinoid receptors, comparable to that of Δ⁹-THC. In contrast, the 9(S)-HHC epimer, with its axial methyl group, is a significantly weaker ligand and agonist. This disparity in molecular interactions at the receptor level results in pronounced differences in their in vivo effects. For researchers and drug development professionals, a clear understanding of the distinct properties of each epimer is essential for accurate interpretation of experimental data and for the rational design of novel cannabinoid-based therapeutics. The presence and ratio of these epimers in HHC products can significantly impact their overall potency and effects, highlighting the importance of stereospecific synthesis and analysis.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Cannabinoid Receptor Binding Affinity: 8(R)-hydroxy-9(R)-HHC vs. THC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of various hexahydrocannabinol (B1216694) (HHC) isomers and Δ⁹-tetrahydrocannabinol (THC) for the cannabinoid receptors CB1 and CB2. This information is critical for understanding the structure-activity relationships of these compounds and for the development of novel cannabinoid-based therapeutics. While specific binding data for 8(R)-hydroxy-9(R)-HHC remains elusive in publicly available literature, this guide focuses on the closely related and well-studied 9(R)-HHC, offering a robust comparative framework against the benchmark cannabinoid, THC.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and pharmacological effect. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for 9(R)-HHC, its less active stereoisomer 9(S)-HHC, and Δ⁹-THC at the human CB1 and CB2 receptors.
| Compound | Receptor | Ki (nM) | Reference |
| 9(R)-HHC | CB1 | 15 | [1][2] |
| CB2 | 13 | [1][2] | |
| 9(S)-HHC | CB1 | 176 | [1] |
| CB2 | 105 | [1] | |
| Δ⁹-THC | CB1 | ~15 | [3] |
| CB2 | - |
Note: The binding affinity of Δ⁹-THC can vary depending on the experimental conditions. The value presented here is from a study that directly compared it to 9(R)-HHC, finding them to have equivalent affinity at the CB1 receptor.
As the data indicates, 9(R)-HHC exhibits a high affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range. Notably, its binding affinity for the CB1 receptor is comparable to that of Δ⁹-THC[3]. In contrast, the 9(S)-HHC stereoisomer shows a significantly lower affinity for both receptors, highlighting the stereochemical sensitivity of the cannabinoid receptors.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., HHC or THC) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of a test compound for the CB1 and CB2 receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope (e.g., [³H]CP55,940 or [³H]WIN55,212-2).
-
Test Compound: The unlabeled ligand for which the binding affinity is to be determined (e.g., 8(R)-hydroxy-9(R)-HHC, 9(R)-HHC, or Δ⁹-THC).
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing ions and other components to ensure optimal receptor binding.
-
Wash Buffer: A buffer used to remove unbound radioligand.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow of a competitive binding assay and the canonical signaling pathway of cannabinoid receptors.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified cannabinoid receptor signaling cascade.
Conclusion
References
A Comparative Guide to the Cross-Validation of 8(R)-hydroxy-9(R)-HHC Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC), a minor metabolite of Hexahydrocannabinol (B1216694) (HHC).[1][2] The emergence of semi-synthetic cannabinoids like HHC necessitates robust and reliable analytical methods to study its metabolism, pharmacokinetics, and toxicological profile.[3][4][5] This document outlines the current state of quantification for HHC metabolites, focusing on a cross-validation framework for two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The data and protocols presented are synthesized from recent studies on the quantification of HHC and its range of metabolites, providing a basis for establishing and validating methods for this specific analyte.[6]
Metabolic Pathway of HHC
Hexahydrocannabinol (HHC) is metabolized in the body through various phase I and phase II reactions.[4][7] Phase I reactions primarily involve hydroxylation at multiple positions, including the C8, and C11 positions, as well as on the pentyl side chain.[4][7] The 9(R)-HHC epimer, which is more psychoactive, appears to be preferentially hydroxylated at the C11 position, while also forming metabolites like 8(R)-hydroxy-9(R)-HHC.[7] These hydroxylated metabolites can then undergo further oxidation or phase II glucuronidation before excretion.[4][8]
Quantitative Method Comparison
The primary methods for cannabinoid quantification are LC-MS/MS and GC-MS.[9] Both offer high sensitivity and selectivity, which are crucial for detecting low-concentration metabolites in complex biological matrices.
Performance Characteristics
The following table summarizes typical validation parameters for the quantification of HHC and its hydroxylated metabolites, providing an expected performance benchmark for methods targeting 8(R)-OH-9(R)-HHC.
| Parameter | LC-MS/MS | GC-MS | Source(s) |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 ng/mL | 0.25 ng/mL | [6][10][11] |
| Upper Limit of Quantification (ULOQ) | 20 - 100 ng/mL | Not specified | [6][10][11] |
| Linearity (r²) | ≥ 0.99 | Not specified | [6] |
| Within-Run Imprecision | < 10% | < 6.5% | [3][10][11] |
| Between-Run Imprecision | < 10% | < 10.0% | [3][10][11] |
| Bias / Accuracy | < 6% | Not specified | [10][11] |
Experimental Protocols
Detailed methodologies are critical for reproducing and cross-validating analytical results. Below are foundational protocols for LC-MS/MS and GC-MS analysis, adapted from published methods for HHC metabolites.[3][5][6][8]
LC-MS/MS Quantification Protocol
This method is highly suitable for analyzing polar and thermally labile compounds like hydroxylated cannabinoid metabolites.
a) Sample Preparation (Human Plasma/Blood)
-
Spiking: To 250 µL of plasma or blood, add 25 µL of an internal standard (IS) solution (e.g., 8(R)-OH-9(R)-HHC-d3).[5]
-
Protein Precipitation: Add 750 µL of cold acetonitrile, vortex for 20 seconds, and centrifuge at 4000 x g for 5 minutes.[5]
-
Solid-Phase Extraction (SPE):
-
Dilute the supernatant with 2 mL of 0.1 M aqueous acetic acid.[5]
-
Condition an SPE cartridge (e.g., Chromabond Drug II) with 2 mL of methanol (B129727) and 2 mL of water.[5]
-
Load the sample onto the cartridge.
-
Wash the cartridge twice with 3 mL of water.
-
Elute the analytes with an appropriate solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
b) Chromatographic Conditions
-
Column: A chiral column is necessary for stereoselective separation, such as a Lux AMP or similar.[6][8] For general analysis, a reversed-phase C18 column can be used.[5]
-
Mobile Phase: Isocratic elution with methanol and water (e.g., 80:20, v/v).[6][8]
-
Injection Volume: 5-10 µL.
c) Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for hydroxylated and carboxylated metabolites.[6][8][12]
-
Detection: Multiple Reaction Monitoring (MRM). Two transitions (a quantifier and a qualifier) should be selected for each analyte.
GC-MS Quantification Protocol
GC-MS is a robust technique but often requires derivatization for polar analytes to improve their volatility and thermal stability.
a) Sample Preparation (Serum/Plasma)
-
Extraction: Perform a liquid-liquid extraction on 100-200 µL of the sample using a suitable organic solvent like n-hexane/ethyl acetate.[8]
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13]
-
Incubate at 60-70°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.
b) Chromatographic Conditions
-
Column: A non-polar capillary column, such as an HP-5ms (or equivalent).[13]
-
Carrier Gas: Helium.
-
Temperature Program: A gradient temperature program is typically used, starting at a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 300°C) to elute all analytes.
-
Injection Mode: Splitless.
c) Mass Spectrometry Conditions
-
Ionization: Electron Impact (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.
Cross-Validation Workflow
To ensure consistency and reliability between different analytical methods, a formal cross-validation should be performed. This involves analyzing the same set of quality control (QC) samples and authentic patient samples by both the new (proposed) and the established (reference) method.
The core of the cross-validation lies in the statistical comparison of the quantitative results obtained from both methods. The percentage difference for each sample should fall within a predefined acceptance limit (e.g., ±20%). A correlation analysis and a Bland-Altman plot are recommended to assess the agreement and bias between the two methods. Successful cross-validation demonstrates that the methods can be used interchangeably, ensuring data continuity across different studies or laboratories.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Inter-Laboratory Comparison of 8(R)-hydroxy-9(R)-Hexahydrocannabinol Analysis: A Proficiency Testing Guide
Introduction
This guide provides a framework for an inter-laboratory comparison of the analytical determination of 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC), a metabolite of Hexahydrocannabinol (HHC). As novel cannabinoids and their metabolites become more prevalent, it is crucial for forensic, research, and quality control laboratories to ensure the accuracy and comparability of their analytical results. This document outlines a proficiency testing scheme designed to help laboratories validate their methods and assess their performance against their peers. The principles and protocols described are based on established guidelines for method validation, such as those outlined in ISO/IEC 17025, and proficiency testing programs like the NIST Cannabis Laboratory Quality Assurance Program (CannaQAP).[1][2][3][4][5][6][7][8]
The objective of this guide is to provide a comprehensive overview of a hypothetical inter-laboratory study, including detailed experimental protocols, data presentation formats, and relevant biological pathways. This will aid researchers, scientists, and drug development professionals in establishing and verifying robust analytical methods for emerging cannabinoids.
Hypothetical Inter-Laboratory Study Design
For this proficiency test, a reference material containing a known concentration of 8(R)-OH-9(R)-HHC in a synthetic urine matrix would be distributed to participating laboratories. Each laboratory would be instructed to analyze the sample in triplicate using their in-house validated method and report the mean concentration, standard deviation, and the analytical method used.
Data Presentation: Summary of Quantitative Results
The following tables summarize hypothetical quantitative results from a simulated inter-laboratory comparison for the analysis of 8(R)-OH-9(R)-HHC in a synthetic urine matrix. The target concentration for the proficiency test sample is 15.0 ng/mL .
Table 1: Participant Laboratory Results for this compound (ng/mL)
| Laboratory ID | Method | Reported Mean (ng/mL) | Standard Deviation (ng/mL) |
| Lab 01 | LC-MS/MS | 14.8 | 0.7 |
| Lab 02 | GC-MS | 16.2 | 1.1 |
| Lab 03 | LC-MS/MS | 15.3 | 0.5 |
| Lab 04 | HPLC-UV | 13.9 | 1.5 |
| Lab 05 | LC-MS/MS | 14.5 | 0.6 |
| Lab 06 | GC-MS | 17.1 | 1.8 |
| Lab 07 | LC-MS/MS | 15.1 | 0.4 |
| Lab 08 | LC-MS/MS | 14.9 | 0.8 |
Table 2: Performance Statistics
| Statistic | Value |
| Number of Participants | 8 |
| Overall Mean (ng/mL) | 15.2 |
| Standard Deviation of all results | 1.0 |
| Target Concentration (ng/mL) | 15.0 |
Experimental Protocols
Detailed methodologies for the most common analytical techniques used in cannabinoid analysis are provided below. Participating laboratories in a real-world scenario would utilize their own standard operating procedures, which should be properly validated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This is often considered the gold standard for its sensitivity and selectivity.
-
Sample Preparation:
-
To 1 mL of the synthetic urine sample, add an internal standard (e.g., 8(R)-OH-9(R)-HHC-d3).
-
Perform enzymatic hydrolysis to deconjugate any glucuronidated metabolites.
-
Conduct a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the analyte and internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique, though it may require derivatization for some cannabinoids.
-
Sample Preparation:
-
Perform LLE or SPE as described for LC-MS/MS.
-
Evaporate the solvent to dryness.
-
Derivatize the extract using a silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility and thermal stability.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to ensure separation from other matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of 8(R)-OH-9(R)-HHC in a proficiency testing scheme.
Cannabinoid Signaling Pathway
While the specific signaling of 8(R)-OH-9(R)-HHC is not well-characterized, it is expected to interact with the endocannabinoid system in a manner similar to other cannabinoids.
Caption: A simplified diagram of a potential cannabinoid signaling pathway via the CB1 receptor.[9][10][11][12][13]
References
- 1. blog.cola.org [blog.cola.org]
- 2. forensicadvantage.com [forensicadvantage.com]
- 3. a2la.org [a2la.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. a2la.org [a2la.org]
- 6. ISO 17025 For Forensic Laboratories – Qualitation – ISO Consultancy [qualitation.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. scholarship.law.nd.edu [scholarship.law.nd.edu]
- 9. Cannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CB1 Cannabinoid Receptor Signaling and Biased Signaling | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cannabinoids Pain Signaling Pathways (Chapter 2) - Cambridge Handbook of Pain Medicine [cambridge.org]
A Comparative Pharmacological Guide: 8(R)-hydroxy-9(R)-Hexahydrocannabinol vs. 11-hydroxy-THC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of two key cannabinoid metabolites: 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC), a metabolite of the semi-synthetic cannabinoid Hexahydrocannabinol (HHC), and 11-hydroxy-THC (11-OH-THC), the primary active metabolite of Δ⁹-Tetrahydrocannabinol (THC). While research on 11-OH-THC is extensive, data on the specific pharmacological properties of 8(R)-OH-9(R)-HHC is still emerging. This comparison draws upon available data for the parent compound, 9(R)-HHC, to provide a comprehensive overview.
Executive Summary
11-hydroxy-THC is a well-characterized, potent psychoactive metabolite of THC that contributes significantly to the effects of cannabis, particularly when ingested orally.[1] In contrast, 8(R)-hydroxy-9(R)-HHC is a metabolite of the increasingly popular semi-synthetic cannabinoid, HHC.[2] The psychoactive effects of HHC are primarily attributed to the 9(R)-HHC epimer.[3][4] While direct quantitative pharmacological data for 8(R)-OH-9(R)-HHC is limited, its activity is inferred from its parent compound, 9(R)-HHC, which exhibits a pharmacological profile comparable to THC.[5][6] This guide synthesizes the available data to facilitate a comparative understanding of these two important cannabinoid metabolites.
Pharmacological Data Comparison
The following tables summarize the available quantitative data for 11-hydroxy-THC and 9(R)-HHC, the parent compound of 8(R)-hydroxy-9(R)-HHC. It is important to note that hydroxylation can alter the binding affinity and functional activity of a cannabinoid.
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ in nM)
| Compound | CB1 Receptor (Kᵢ) | CB2 Receptor (Kᵢ) | Reference |
| 11-hydroxy-THC | ~0.37 - 2.0 | Data not consistently available | [1] |
| 9(R)-HHC | 15 | 13 | [7][8] |
| Δ⁹-THC (for comparison) | ~5 - 40 | ~3 - 36 | [5][9] |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Cannabinoid Receptor Functional Activity (EC₅₀ in nM)
| Compound | CB1 Receptor (EC₅₀) | CB2 Receptor (EC₅₀) | Reference |
| 11-hydroxy-THC | ~5.2 | Data not consistently available | [1] |
| 9(R)-HHC | 3.4 - 9.39 | 6.2 | [5][7][8] |
| Δ⁹-THC (for comparison) | ~3.9 - 4.79 | ~2.5 | [5] |
Lower EC₅₀ values indicate higher potency.
In Vivo Pharmacological Effects
The "tetrad test" in mice is a standard preclinical model to assess the cannabimimetic activity of compounds. It measures four key effects: hypolocomotion (reduced movement), catalepsy (immobility), analgesia (pain relief), and hypothermia (reduced body temperature).
While direct comparative in vivo data for 8(R)-OH-9(R)-HHC and 11-OH-THC is not available, studies on their parent compounds and related metabolites provide insights. 11-OH-THC is known to be more potent than THC in producing cannabinoid-like effects in vivo.[10] Similarly, 9(R)-HHC has been shown to induce tetrad effects comparable to THC, suggesting that its active metabolites, like 8(R)-OH-9(R)-HHC, likely contribute to these in vivo activities.[3]
Metabolic Pathways
The metabolic pathways of THC and HHC involve hydroxylation by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Radioligand Displacement Assay for Cannabinoid Receptor Binding Affinity
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Protocol Steps:
-
Membrane Preparation: Cell membranes expressing either CB1 or CB2 receptors are prepared.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Kᵢ (binding affinity) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for CB1 Receptor Activation
This assay measures the ability of a compound to activate the Gαi-coupled CB1 receptor by quantifying the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.
Protocol Steps:
-
Cell Culture: Cells stably expressing the human CB1 receptor are cultured.
-
Treatment: Cells are treated with forskolin (to stimulate cAMP production) and varying concentrations of the test compound.
-
Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is measured using a detection kit, often based on competitive immunoassay principles such as HTRF or ELISA.
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound. The EC₅₀ value, representing the concentration of the compound that produces 50% of its maximal effect, is then calculated.
Conclusion
11-hydroxy-THC is a potent, psychoactive metabolite of THC with well-defined pharmacological properties. 8(R)-hydroxy-9(R)-HHC is an emerging metabolite of HHC, and while direct data is sparse, its pharmacological profile is anticipated to be similar to its parent compound, 9(R)-HHC, which demonstrates THC-like activity. Further research is imperative to fully characterize the pharmacological and toxicological profile of 8(R)-hydroxy-9(R)-HHC and other HHC metabolites to better understand their potential effects and inform public health and regulatory decisions. This guide serves as a foundational resource for researchers in the field, highlighting the current state of knowledge and underscoring the need for continued investigation into these novel cannabinoids.
References
- 1. 11-Hydroxy-THC - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. HHC vs THC | A Comprehensive Guide [californiaprimerecovery.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.who.int [cdn.who.int]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Comparative Guide to the Structure-Activity Relationship of 8(R)-hydroxy-9(R)-HHC and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 8(R)-hydroxy-9(R)-hexahydrocannabinol (8(R)-OH-9(R)-HHC) and its analogs. The information presented herein is intended to inform research and drug development efforts in the field of cannabinoid chemistry and pharmacology.
Hexahydrocannabinol (HHC) has emerged as a prominent semi-synthetic cannabinoid, structurally similar to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] HHC is typically produced through the catalytic hydrogenation of Δ⁸-THC or Δ⁹-THC, resulting in a mixture of two diastereomers at the C9 position: (9R)-HHC and (9S)-HHC.[1] The (9R)-epimer is generally considered the more psychoactive component.[1]
Upon consumption, HHC undergoes metabolism in the body, primarily through hydroxylation by cytochrome P450 enzymes.[1][2] One of the notable metabolic pathways is hydroxylation at the C8 position, leading to the formation of four possible stereoisomers of 8-hydroxy-HHC: 8(R)-OH-9(R)-HHC, 8(S)-OH-9(R)-HHC, 8(R)-OH-9(S)-HHC, and 8(S)-OH-9(S)-HHC.[1] Among these, 8(R)-OH-9(R)-HHC has been identified as a major hydroxylated metabolite.[3] Understanding the SAR of these hydroxylated analogs is crucial for elucidating their pharmacological profiles and potential therapeutic applications.
Comparative Analysis of Cannabinoid Receptor Activity
The following table summarizes the available quantitative data on the binding affinity and functional activity of 8(R)-OH-9(R)-HHC and its parent compounds at the human cannabinoid receptors CB1 and CB2. Data for other hydroxylated analogs is currently limited in the public domain.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of CP55,940) | Reference |
| (9R)-HHC | CB1 | 15 | 3.4 | Partial Agonist | [4] |
| CB2 | 13 | 6.2 | Partial Agonist | [4] | |
| (9S)-HHC | CB1 | 176 | 57 | Partial Agonist | [5] |
| CB2 | 105 | 56 | Partial Agonist | [5] | |
| 8(R)-hydroxy-9(R)-HHC | CB1 | Data not available | Data not available | Data not available | |
| CB2 | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of HHC and its analogs are provided below.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a standard radioligand displacement assay to determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.
Objective: To measure the ability of a test compound to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors, thereby determining its binding affinity.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 for CB1 and [³H]WIN55,212-2 for CB2.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN55,212-2).
-
Test compounds (e.g., 8(R)-OH-9(R)-HHC and its analogs).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled ligand).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
This protocol describes a functional assay to measure the ability of test compounds to act as agonists or antagonists at the Gαi-coupled CB1 and CB2 receptors by quantifying the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in inhibiting forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit).
-
Cell culture medium and reagents.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and culture overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer containing varying concentrations of the test compound. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect of the compound, often expressed as a percentage of the effect of a known full agonist).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and a typical experimental workflow for assessing the functional activity of HHC analogs.
CB1/CB2 Receptor G-protein Signaling Pathway
Experimental Workflow for SAR Studies
References
- 1. caymanchem.com [caymanchem.com]
- 2. canaturawholesale.com [canaturawholesale.com]
- 3. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolism of 8(R)-hydroxy-9(R)-HHC: A Cross-Species Examination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of 8(R)-hydroxy-9(R)-hexahydrocannabinol (8(R)-OH-9(R)-HHC), a prominent metabolite of the psychoactive cannabinoid 9(R)-hexahydrocannabinol (9(R)-HHC). Understanding the species-specific metabolic pathways of this compound is crucial for preclinical safety evaluations and for extrapolating pharmacokinetic and pharmacodynamic data to humans. While direct comparative studies on 8(R)-OH-9(R)-HHC are limited, this document synthesizes available data on HHC metabolism to provide insights into its formation and subsequent fate across different species.
Executive Summary
The metabolism of 9(R)-HHC, the parent compound of 8(R)-OH-9(R)-HHC, is characterized by stereoselective enzymatic reactions, primarily oxidation. In humans, hydroxylation at the 8-position is a notable metabolic pathway, leading to the formation of 8(R)-OH-9(R)-HHC, which has been detected in both blood and urine.[1] While data in other species are sparse, early studies in Rhesus monkeys have indicated the psychoactivity of acylated 11-hydroxy-HHC metabolites, suggesting that metabolic pathways of HHC are of pharmacological importance.[1] Rodent models, such as rats and mice, are also utilized in cannabinoid research, though specific data on 8(R)-OH-9(R)-HHC formation in these species is not extensively documented.[2][3][4]
Data Presentation
Due to the limited availability of direct quantitative data for 8(R)-OH-9(R)-HHC across different species, the following table summarizes the known metabolic pathways of the parent compound, 9(R)-HHC, with a focus on hydroxylation, which leads to the formation of the target metabolite.
Table 1: Comparative Metabolic Pathways of 9(R)-HHC in Different Species
| Species | Primary Metabolic Pathways of 9(R)-HHC | Key Metabolites Identified | Notes on 8-Hydroxylation | Reference |
| Human | Oxidation (Hydroxylation, Carboxylation), Glucuronidation | 11-OH-9(R)-HHC, 11-nor-9-carboxy-9(R)-HHC, 8(R)-OH-9(R)-HHC, Glucuronide conjugates | 8-hydroxylation is a confirmed pathway, leading to the formation of 8(R)-OH-9(R)-HHC detected in blood and urine. | [1][5] |
| Monkey (Rhesus) | Oxidation | Acylated 11-OH-HHC metabolites | Data on 8-hydroxylation is not specified, but the psychoactivity of other metabolites suggests significant metabolism. | [1] |
| Dog | No specific data available for 9(R)-HHC metabolism. Studies on other cannabinoids like Δ9-THC show extensive metabolism. | Not available for 9(R)-HHC. For Δ9-THC: 11-OH-THC, 11-COOH-THC. | Not available. | [6][7] |
| Rat | Oxidation | 11-OH-HHC, 11-nor-9-carboxy-HHC | While specific data on 8-hydroxylation is limited, studies on related cannabinoids suggest it as a potential pathway. | [3][4] |
| Mouse | Oxidation | 11-OH-HHC, 11-nor-9-carboxy-HHC | Behavioral studies suggest psychoactive effects of 9(R)-HHC, implying significant metabolism. Early studies on related compounds indicate 8-hydroxylation is a possible metabolic route. | [2][8] |
Experimental Protocols
The primary analytical technique for identifying and quantifying HHC and its metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on published methodologies.
Protocol: Analysis of HHC and its Hydroxylated Metabolites in Biological Samples (Urine, Blood) by LC-MS/MS
1. Sample Preparation:
-
Enzymatic Hydrolysis (for glucuronide conjugates):
-
To 50 µL of urine or plasma, add 10 µL of methanol (B129727) and 100 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for 60 minutes.[9]
-
-
Protein Precipitation (for blood/plasma samples):
-
Add 300 µL of acetonitrile (B52724) to the hydrolyzed sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) (optional, for sample clean-up and concentration):
-
The supernatant can be further purified using a suitable SPE cartridge or by LLE with an appropriate organic solvent.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as a Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm), is typically used.[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B) is commonly employed.[9]
-
Flow Rate: A flow rate of 0.6 mL/min is a typical starting point.[9]
-
Injection Volume: 0.5 µL.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[9]
-
Detection: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 8(R)-OH-9(R)-HHC and other metabolites need to be optimized.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for Comparative Metabolism Study
References
- 1. caymanchem.com [caymanchem.com]
- 2. psypost.org [psypost.org]
- 3. Analytical toxicology of the semi-synthetic cannabinoid hexahydrocannabinol studied in human samples, pooled human liver S9 fraction, rat samples and drug products using HPLC-HRMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.univpm.it [iris.univpm.it]
- 6. Pharmacokinetics of cannabidiol, (-)- trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics of cannabidiol, (-)-trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Validating the Psychoactive Effects of 8(R)-hydroxy-9(R)-HHC In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the psychoactive effects of 8(R)-hydroxy-9(R)-hexahydrocannabinol (8(R)-OH-9(R)-HHC), a primary metabolite of the psychoactive cannabinoid 9(R)-HHC. Due to the limited availability of direct in vivo studies on 8(R)-OH-9(R)-HHC, this document synthesizes existing data on its parent compound, 9(R)-HHC, and the well-characterized psychoactive cannabinoid, Δ⁹-tetrahydrocannabinol (THC), along with its psychoactive metabolite, 11-hydroxy-THC (11-OH-THC). This comparison aims to provide a framework for researchers to design and interpret future in vivo studies on this emerging compound.
Executive Summary
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid gaining popularity as an alternative to THC. The psychoactive effects of HHC are primarily attributed to the 9(R)-HHC epimer.[1] Following consumption, 9(R)-HHC is metabolized in the body into various hydroxylated forms, with 8(R)-hydroxy-9(R)-HHC being one of the major metabolites detected in biological samples.[2][3] While direct and comprehensive in vivo psychoactivity data for 8(R)-OH-9(R)-HHC is scarce, early research on hydroxylated cannabinoids suggests that it likely possesses psychoactive properties, although potentially with a different potency and pharmacological profile compared to its parent compound and THC.[4][5] This guide outlines the standard experimental protocols and known data for comparator compounds to facilitate the validation of 8(R)-OH-9(R)-HHC's in vivo effects.
Data Presentation: Comparative Psychoactive Profiles
The following tables summarize the known in vivo psychoactive data for 9(R)-HHC and THC, which can serve as a benchmark for future studies on 8(R)-OH-9(R)-HHC.
Table 1: Comparison of In Vivo Psychoactive Effects in Rodent Models
| Compound | Tetrad Test Effects | Drug Discrimination (vs. THC) | Potency vs. Δ⁹-THC | Reference |
| Δ⁹-THC | Induces hypomotility, catalepsy, analgesia, and hypothermia | Serves as the training drug | - | [6] |
| 9(R)-HHC | Induces all four tetrad effects | Fully substitutes for THC | Similar potency, with some studies suggesting slightly less potency | [6] |
| 8(R)-OH-9(R)-HHC | Data not available | Data not available | Data not available | - |
Table 2: Cannabinoid Receptor Binding Affinity
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| Δ⁹-THC | ~35-80 | ~36-170 | [7] |
| 9(R)-HHC | ~10-25 | ~20-50 | [8] |
| 8(R)-OH-9(R)-HHC | Data not available | Data not available | - |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to guide the validation of 8(R)-OH-9(R)-HHC's psychoactive effects.
The Cannabinoid Tetrad Test in Mice
This battery of four tests is a standard method to assess the cannabimimetic activity of a compound.
1. Animals: Male mice (e.g., C57BL/6J strain), 8-10 weeks old, housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
2. Drug Administration:
-
Vehicle: A mixture of ethanol, Emulphor, and saline (e.g., in a 1:1:18 ratio).
-
Test Compounds: 8(R)-OH-9(R)-HHC, 9(R)-HHC, and Δ⁹-THC are dissolved in the vehicle.
-
Administration: Intraperitoneal (i.p.) injection at a volume of 10 ml/kg. A range of doses should be tested to establish a dose-response curve.
3. Tetrad Measures: All tests are conducted sequentially for each mouse, typically starting 30 minutes post-injection.
-
Hypomotility (Spontaneous Activity):
-
The mouse is placed in an open-field arena (e.g., 40 cm x 40 cm).
-
Activity is recorded for 10 minutes using an automated tracking system or by counting line crossings.
-
A significant decrease in locomotor activity compared to the vehicle-treated group indicates hypomotility.
-
-
Catalepsy (Ring Test):
-
The mouse's forepaws are gently placed on a horizontal ring (e.g., 5.5 cm diameter) suspended 10 cm above the surface.
-
The time the mouse remains immobile (catalepsy) is recorded, with a maximum cutoff time (e.g., 60 seconds).
-
An increase in the time of immobility indicates catalepsy.
-
-
Analgesia (Hot Plate Test):
-
The mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., hind paw lick or jump) is recorded, with a maximum cutoff time to prevent tissue damage.
-
A significant increase in response latency indicates analgesia.
-
-
Hypothermia:
-
Rectal temperature is measured using a digital thermometer with a lubricated probe inserted to a consistent depth.
-
A baseline temperature is taken before drug administration, and another at a set time post-injection (e.g., 60 minutes).
-
A significant decrease in body temperature indicates hypothermia.
-
Drug Discrimination Assay in Rats
This assay assesses the subjective effects of a drug by training animals to recognize its internal cues.
1. Animals: Male rats (e.g., Sprague-Dawley strain), weighing 250-300g at the start of training. They are typically food-restricted to maintain 85-90% of their free-feeding body weight.
2. Apparatus: Standard two-lever operant conditioning chambers equipped with food pellet dispensers.
3. Training:
-
Rats are trained to press one lever after an i.p. injection of Δ⁹-THC (e.g., 3 mg/kg) and the other lever after a vehicle injection to receive a food reward (e.g., 45 mg pellet) on a fixed-ratio schedule (e.g., FR10).
-
Training sessions are conducted daily until the rats reliably press the correct lever (>80% accuracy) for the first completed ratio of the session.
4. Substitution Testing:
-
Once trained, rats are tested with various doses of the test compound (8(R)-OH-9(R)-HHC or 9(R)-HHC).
-
The percentage of responses on the THC-appropriate lever is recorded.
-
Full substitution is considered when a dose of the test compound results in ≥80% of responses on the THC-lever. Partial substitution is between 20% and 80%.
Mandatory Visualizations
Signaling Pathway of CB1 Receptor Activation
The psychoactive effects of cannabinoids are primarily mediated by the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway.
Experimental Workflow for In Vivo Psychoactivity Testing
The following diagram outlines the logical flow of experiments to validate the psychoactive effects of a novel cannabinoid.
Discussion and Future Directions
The provided framework establishes a clear path for the in vivo validation of 8(R)-hydroxy-9(R)-HHC's psychoactive effects. Given that 11-hydroxy-THC, the primary psychoactive metabolite of THC, is more potent than its parent compound, it is plausible that 8(R)-OH-9(R)-HHC may also exhibit significant, and possibly distinct, psychoactive properties compared to 9(R)-HHC.[9][10] However, it is also possible that hydroxylation at the 8-position may result in reduced activity compared to the parent compound.
Future research should prioritize conducting dose-response studies of 8(R)-OH-9(R)-HHC in the tetrad and drug discrimination paradigms. These studies will be critical in determining its potency and efficacy relative to 9(R)-HHC and THC. Furthermore, pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of 8(R)-OH-9(R)-HHC, which will provide crucial context for its pharmacodynamic effects. A comprehensive understanding of the in vivo effects of HHC and its metabolites is imperative for both public health and the development of potential therapeutic applications.
References
- 1. hightimes.com [hightimes.com]
- 2. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. canatura.com [canatura.com]
- 5. hothousecucumber.com [hothousecucumber.com]
- 6. Cannabimimetic and discriminative stimulus effects of hexahydrocannabinols in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11-Hydroxy-THC - Wikipedia [en.wikipedia.org]
- 8. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]
- 9. mellowfellow.fun [mellowfellow.fun]
- 10. 11-Hydroxy Delta-9 THC | Rupa Health [rupahealth.com]
Comparative Potency of 8(R)-hydroxy-9(R)-HHC and Other Synthetic Cannabinoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic cannabinoid 8(R)-hydroxy-9(R)-HHC and other relevant synthetic cannabinoids. This document summarizes available experimental data on receptor binding and functional potency, details experimental methodologies, and visualizes key pathways to facilitate objective comparison.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years. Its effects are primarily mediated through interaction with the cannabinoid receptors CB1 and CB2. The potency of HHC and its analogs is determined by their affinity for these receptors and their ability to activate downstream signaling pathways. One of the primary metabolites of the psychoactive (9R)-HHC epimer is 8(R)-hydroxy-9(R)-HHC.[1][2] Understanding the comparative potency of this metabolite is crucial for a comprehensive pharmacological profile of HHC. This guide compares the available data for 8(R)-hydroxy-9(R)-HHC with its parent compound, (9R)-HHC, its less active epimer, (9S)-HHC, and other well-characterized synthetic cannabinoids, JWH-018 and CP 55,940.
Data Presentation: Comparative Potency at Cannabinoid Receptors
The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of the selected cannabinoids at the CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Efficacy (CB1) |
| 8(R)-hydroxy-9(R)-HHC | Data not available | Data not available | Data not available | Data not available | Likely lower than (9R)-HHC |
| (9R)-HHC | 15 | Data not available | 9.39 | Data not available | Partial Agonist |
| (9S)-HHC | 176 | Data not available | 68.3 | Data not available | Partial Agonist |
| JWH-018 | 9.0 | 2.9 | ~10-100 | ~10-100 | Full Agonist |
| CP 55,940 | 0.6 - 5.0 | 0.7 - 2.6 | 0.2 | 0.3 | Full Agonist |
Note: While specific quantitative data for 8(R)-hydroxy-9(R)-HHC is not currently available in the public domain, structure-activity relationship studies of other cannabinoids suggest that hydroxylation at the C8 position of the terpenoid ring may lead to a decrease in activity.[3] Therefore, it is hypothesized that 8(R)-hydroxy-9(R)-HHC exhibits a lower potency compared to its parent compound, (9R)-HHC. Further experimental validation is required to confirm this. In contrast, the 11-hydroxy metabolites of HHC are considered major active metabolites.[1][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cannabinoid Receptor Binding Assay (Competitive Displacement)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP 55,940).
-
Test compounds (e.g., 8(R)-hydroxy-9(R)-HHC, JWH-018).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the cell membrane preparations with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through the 96-well filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the ability of a compound to activate G-protein-coupled receptors, such as CB1 and CB2, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Pre-incubate the cell membranes with GDP for a short period (e.g., 15 minutes at 30°C) to ensure G-proteins are in their inactive, GDP-bound state.
-
Add various concentrations of the test compound to the membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture to allow for agonist-stimulated [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through 96-well filter plates.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect) from the curve.
Mandatory Visualization
Cannabinoid Receptor Signaling Pathway
Caption: CB1/CB2 Receptor G-Protein Signaling Pathway
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for Cannabinoid Receptor Binding Assay
References
- 1. caymanchem.com [caymanchem.com]
- 2. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AM2389, a high-affinity, in vivo potent CB1-receptor-selective cannabinergic ligand as evidenced by drug discrimination in rats and hypothermia testing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Stereoselective Confirmation of 8(R)-hydroxy-9(R)-HHC
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Analytical Methods for the Unambiguous Identification of 8(R)-hydroxy-9(R)-Hexahydrocannabinol Using Certified Reference Standards.
The burgeoning field of cannabinoid research necessitates precise and reliable analytical methods for the structural elucidation and confirmation of novel compounds. Among these, hexahydrocannabinol (B1216694) (HHC) and its metabolites present a significant analytical challenge due to the presence of multiple chiral centers. This guide provides a comprehensive comparison of key analytical techniques for confirming the identity of the specific diastereomer, 8(R)-hydroxy-9(R)-HHC, through the critical use of a certified reference standard.
The unequivocal identification of stereoisomers is paramount, as different spatial arrangements of atoms can lead to vastly different pharmacological activities. For instance, the (9R)-HHC epimer is known to be more psychoactive than its (9S) counterpart. Therefore, robust analytical methodologies are essential for both quality control in product development and for accurate pharmacological studies.
Comparative Analysis of Analytical Techniques
The confirmation of 8(R)-hydroxy-9(R)-HHC identity relies on a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal techniques employed for this purpose. Each method offers distinct advantages and requires specific experimental considerations, as summarized in the table below. The use of a commercially available this compound analytical reference standard is crucial for definitive identification across all platforms.[1]
| Analytical Technique | Principle of Separation/Detection | Strengths for Stereoisomer Analysis | Key Considerations | Reference Standard Utility |
| Chiral HPLC-UV/MS | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. | Direct separation of stereoisomers.[2] | Method development can be complex; requires specialized chiral columns. | Co-elution with the reference standard provides strong evidence of identity. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-to-charge ratio detection. | High sensitivity and provides structural information through fragmentation patterns. | Derivatization is often required for hydroxylated cannabinoids to improve volatility and chromatographic performance.[1][3] | Matching retention time and mass spectrum with the derivatized reference standard confirms identity. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Unambiguous determination of molecular structure and stereochemistry through techniques like NOESY.[4][5] | Lower sensitivity compared to MS; requires higher sample purity and concentration. | Comparison of chemical shifts and coupling constants with the reference standard provides definitive structural confirmation. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. The following protocols outline the key steps for the analysis of a sample suspected to be 8(R)-hydroxy-9(R)-HHC in comparison with a certified reference standard.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the 8(R)-hydroxy-9(R)-HHC diastereomer from other potential isomers and compare its retention time with the reference standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample and the 8(R)-hydroxy-9(R)-HHC reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.22 µm syringe filter prior to injection.[6][7]
-
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV or MS detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., CHIRALPAK® series) is recommended for the separation of cannabinoid stereoisomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chiral separations. Gradient or isocratic elution can be employed.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: UV detection at an appropriate wavelength (e.g., 228 nm) or mass spectrometry for enhanced sensitivity and specificity.
-
-
Analysis:
-
Inject the reference standard solution to determine the retention time of 8(R)-hydroxy-9(R)-HHC.
-
Inject the sample solution.
-
For confirmation, inject a co-injection of the sample and the reference standard. A single, sharp peak at the expected retention time confirms the identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To compare the retention time and mass fragmentation pattern of the derivatized sample with the derivatized reference standard.
Methodology:
-
Sample Preparation and Derivatization:
-
Dissolve the sample and the 8(R)-hydroxy-9(R)-HHC reference standard in a suitable solvent (e.g., ethyl acetate).
-
Derivatization: The hydroxyl groups of cannabinoids must be derivatized to increase their volatility for GC analysis. Silylation is a common method.[1]
-
To the dried sample and standard, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the reaction.[1]
-
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 150°C, holding for 1 minute, then ramping to 300°C at 15°C/min, and holding for 5 minutes.
-
MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.
-
-
Analysis:
-
Inject the derivatized reference standard to determine its retention time and mass spectrum.
-
Inject the derivatized sample.
-
Compare the retention time and the fragmentation pattern of the sample peak with those of the reference standard. A match in both provides strong evidence for the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of the sample and compare it with the reference standard for definitive confirmation of its stereochemistry.
Methodology:
-
Sample Preparation:
-
A pure sample of the compound (typically >1 mg) is required.
-
Dissolve the sample and the 8(R)-hydroxy-9(R)-HHC reference standard in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of each proton and carbon atom.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which helps in assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining the stereochemistry by identifying protons that are close in space. For 8(R)-hydroxy-9(R)-HHC, specific NOE correlations will be expected based on the relative positions of the hydroxyl and methyl groups.[4][5]
-
-
-
-
Analysis:
-
Acquire a full set of NMR data for both the sample and the reference standard under identical conditions.
-
Compare the chemical shifts (δ), coupling constants (J), and the cross-peaks in the 2D spectra.
-
Pay close attention to the NOESY data to confirm the relative stereochemistry at the C8 and C9 positions. An exact match of all NMR data between the sample and the reference standard provides unambiguous proof of the compound's identity and stereochemistry.
-
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the experimental workflow for confirming the identity of 8(R)-hydroxy-9(R)-HHC and the logical relationship in interpreting the combined data.
Caption: Experimental workflow for the confirmation of 8(R)-hydroxy-9(R)-HHC.
Caption: Logical relationship for data interpretation in identity confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. HPLC Sample Prep in Four Steps [sartorius.com]
- 7. nacalai.com [nacalai.com]
Assessing Cannabinoid Immunoassay Cross-Reactivity: The Case of 8(R)-hydroxy-9(R)-HHC
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding the Immunoassay Response of a Key Hexahydrocannabinol (B1216694) (HHC) Metabolite.
The emergence of semi-synthetic cannabinoids such as hexahydrocannabinol (HHC) presents a significant challenge to conventional cannabinoid drug screening. As HHC gains popularity, understanding the detectability of its metabolites is crucial for accurate toxicological assessment. A primary metabolite of the psychoactive 9(R)-HHC epimer is 8(R)-hydroxy-9(R)-HHC. This guide provides a comparative assessment of its expected cross-reactivity in common cannabinoid immunoassays, synthesizes available experimental data on closely related HHC metabolites, and offers a detailed protocol for researchers to determine cross-reactivity directly.
Executive Summary: Cross-Reactivity of HHC Metabolites
Direct quantitative data on the cross-reactivity of 8(R)-hydroxy-9(R)-HHC in commercially available cannabinoid immunoassays is not extensively documented in current scientific literature. However, based on the principle of immunoassay technology, which relies on antibody recognition of structurally similar molecules, a degree of cross-reactivity is anticipated.
Studies have focused on the more abundant carboxy metabolites, 11-nor-9(R)-carboxy-HHC (9R-HHC-COOH) and 11-nor-9(S)-carboxy-HHC (9S-HHC-COOH). This data provides the most relevant comparison point for predicting the behavior of other HHC metabolites. Research indicates that the 9R-epimer metabolites, which are analogous to the target 8(R)-hydroxy-9(R)-HHC, exhibit significant cross-reactivity, sometimes exceeding that of the primary THC metabolite, 11-nor-9-carboxy-Δ⁹-THC (THC-COOH), that the assays are designed to detect.
Comparative Cross-Reactivity of HHC Carboxy Metabolites
The following table summarizes published cross-reactivity data for the carboxy metabolites of HHC in enzyme-linked immunosorbent assay (ELISA) systems, which are commonly used for cannabinoid screening. Immunoassays from different manufacturers often show variable cross-reactivity to the same compound.
| Analyte | Immunoassay Platform | Calibrator | Reported Cross-Reactivity (%) |
| 11-nor-9(R)-carboxy-HHC | ELISA | THC-COOH | 120%[1][2] |
| 11-nor-9(S)-carboxy-HHC | ELISA | THC-COOH | 48%[1][2] |
| 11-nor-9(R)-carboxy-HHC | Immunalysis Cannabinoids Direct ELISA | 5 ng/mL THC-COOH | Positive at 5 ng/mL[3][4] |
| 11-nor-9(S)-carboxy-HHC | Immunalysis Cannabinoids Direct ELISA | 5 ng/mL THC-COOH | Negative at 5 ng/mL; Positive at 10 ng/mL[3][4] |
Note: Cross-reactivity is typically calculated as: (Concentration of Calibrator / Lowest Concentration of Analyte that produces a positive result) x 100. A value >100% indicates higher reactivity than the calibrator.
Cannabinoid Receptor Signaling Pathway
Cannabinoids exert their effects primarily through the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1] Their activation initiates a cascade of intracellular events. Understanding this pathway is fundamental in drug development and pharmacology.
Figure 1. Simplified Cannabinoid Receptor Signaling Cascade.
Experimental Protocol: Determining Immunoassay Cross-Reactivity
This protocol outlines a standard procedure for assessing the cross-reactivity of a test compound, such as 8(R)-hydroxy-9(R)-HHC, in a competitive ELISA designed for cannabinoid detection.
Objective: To quantify the percent cross-reactivity of 8(R)-hydroxy-9(R)-HHC relative to the assay's primary calibrator (e.g., THC-COOH).
Materials:
-
Certified reference standards of 8(R)-hydroxy-9(R)-HHC and THC-COOH.
-
Commercially available cannabinoid ELISA kit.
-
Drug-free synthetic or human urine/blood.
-
Calibrated pipettes, vortex mixer, and microplate reader.
-
Methanol or other suitable organic solvent.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 8(R)-hydroxy-9(R)-HHC in methanol.
-
Prepare a corresponding stock solution for the THC-COOH calibrator if not provided in the kit.
-
-
Preparation of Spiked Samples:
-
Immunoassay Procedure:
-
Follow the ELISA kit's protocol precisely. This typically involves adding samples, calibrators, and controls to microplate wells pre-coated with antibodies.
-
Add the enzyme-conjugated cannabinoid, which competes with the cannabinoids in the sample for antibody binding sites.
-
Wash the wells to remove unbound material.
-
Add a substrate that reacts with the bound enzyme conjugate to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the absorbance values of the known calibrators against their concentrations.
-
Determine the lowest concentration of 8(R)-hydroxy-9(R)-HHC that produces a signal equivalent to or greater than the cutoff calibrator (e.g., 50 ng/mL THC-COOH). This is the decision point.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Cutoff Calibrator / Lowest Concentration of Test Compound giving a positive result) * 100
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the cross-reactivity assessment process.
References
- 1. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Cross-reactivity of 24 cannabinoids and metabolites in blood using the Immunalysis Cannabinoids Direct enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 8(R)-hydroxy-9(R)-Hexahydrocannabinol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of research compounds like 8(R)-hydroxy-9(R)-Hexahydrocannabinol, a metabolite of the semi-synthetic cannabinoid Hexahydrocannabinol (HHC), is a critical component of laboratory safety and regulatory compliance.[1][2][3][4] This guide provides essential, step-by-step logistical and safety information to ensure the responsible management of this psychoactive compound.
Given that this compound is intended for research and forensic applications and is structurally related to psychoactive cannabinoids, it must be handled as a potentially hazardous and regulated substance.[1][4] Disposal procedures should align with federal, state, and local regulations governing chemical and potentially controlled substance waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides specific information on handling, storage, and disposal.[5] In the absence of a specific SDS, the compound should be treated with the highest level of caution, following standard laboratory practices for hazardous chemicals.
Key Pre-Disposal Steps:
-
Consult Regulatory Frameworks: Determine if this compound, or its parent compound HHC, is classified as a controlled substance in your jurisdiction. The legal status of HHC and related compounds is dynamic, with various countries implementing controls.[3][6] Disposal of controlled substances requires strict adherence to regulations set by agencies such as the U.S. Drug Enforcement Administration (DEA) and may necessitate the use of a licensed reverse distributor.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.
-
Segregation: Keep waste containing this compound segregated from other laboratory waste streams to prevent accidental reactions and ensure proper disposal.[10]
Step-by-Step Disposal Procedure
The following procedure outlines the general steps for the safe disposal of this compound.
-
Waste Collection:
-
Collect all waste materials, including pure compound, solutions, and contaminated items (e.g., pipette tips, vials, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[10]
-
The label should clearly identify the contents, including the full chemical name and any associated hazards.
-
-
Container Management:
-
Ensure the waste container is compatible with the chemical properties of the compound.
-
Keep the container securely sealed when not in use to prevent spills or volatilization.[10]
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Prohibition of Drain Disposal:
-
Under no circumstances should this compound or its containers be disposed of down the drain.[10] This practice is illegal for hazardous chemicals and can harm the environment.
-
-
Arranging for Professional Disposal:
-
Documentation:
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative and procedural considerations for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Container Fullness | Do not exceed 75-90% capacity to prevent spills. | [10] |
| Waste Accumulation Time | Adhere to institutional and regulatory limits for hazardous waste storage. | [10] |
| Record Retention | Maintain disposal records for a minimum of three years, or as required by law. | [11] |
| Spill Reporting | Immediately report any spills to your EHS department. | N/A |
Experimental Workflow and Decision-Making
The proper disposal of this compound follows a structured decision-making process to ensure safety and compliance.
Caption: Disposal Decision Workflow for this compound.
This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel, protects the environment, and adheres to all relevant regulations. By building trust through providing value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. euda.europa.eu [euda.europa.eu]
- 4. caymanchem.com [caymanchem.com]
- 5. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 6. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 9. research-compliance.umich.edu [research-compliance.umich.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
